Dihydrodehydrodiconiferyl alcohol 9-Oglucoside
Description
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Properties
Molecular Formula |
C26H34O11 |
|---|---|
Molecular Weight |
522.5 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[2-(4-hydroxy-3-methoxyphenyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C26H34O11/c1-33-18-10-14(5-6-17(18)29)24-16(12-35-26-23(32)22(31)21(30)20(11-28)36-26)15-8-13(4-3-7-27)9-19(34-2)25(15)37-24/h5-6,8-10,16,20-24,26-32H,3-4,7,11-12H2,1-2H3/t16?,20-,21-,22+,23-,24?,26-/m1/s1 |
InChI Key |
VTKHRLZMWODHJA-RAGYRXETSA-N |
Isomeric SMILES |
COC1=CC(=CC2=C1OC(C2CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC(=C(C=C4)O)OC)CCCO |
Canonical SMILES |
COC1=CC(=CC2=C1OC(C2COC3C(C(C(C(O3)CO)O)O)O)C4=CC(=C(C=C4)O)OC)CCCO |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Dihydrodehydrodiconiferyl alcohol 9-O-glucoside: Natural Sources, Biosynthesis, and Isolation
Introduction: A Neolignan of Growing Interest
Dihydrodehydrodiconiferyl alcohol 9-O-glucoside is a naturally occurring lignan glucoside, a class of phenylpropanoid derivatives, that has garnered significant attention within the scientific community. Lignans, formed by the oxidative dimerization of two coniferyl alcohol units, are widely distributed in the plant kingdom and exhibit a broad spectrum of biological activities. This guide provides a comprehensive technical overview of Dihydrodehydrodiconiferyl alcohol 9-O-glucoside, focusing on its natural distribution, biosynthetic origins, and methodologies for its extraction and isolation. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and harness the therapeutic potential of this promising natural product.
Natural Sources and Distribution
Dihydrodehydrodiconiferyl alcohol 9-O-glucoside has been identified in a diverse range of plant species, indicating its widespread, albeit often in modest concentrations, presence in the plant kingdom. The distribution of this compound can be specific to certain plant tissues, reflecting its potential physiological roles.
Table 1: Natural Sources of Dihydrodehydrodiconiferyl alcohol 9-O-glucoside
| Plant Family | Species | Plant Part(s) |
| Primulaceae | Lysimachia clethroides | Herbs[1] |
| Clusiaceae | Garcinia mangostana | Pericarp (fruit peel)[2][3] |
| Asteraceae | Saussurea medusa | Whole plant[1] |
| Aquifoliaceae | Ilex dunniana | Not specified[1] |
| Apocynaceae | Vinca rosea (transformed) | Tumor cells[4][5] |
| Solanaceae | Nicotiana tabacum | Pith cells[4][5] |
The aglycone, dihydrodehydrodiconiferyl alcohol, has also been reported in Lawsonia alba[6][7] and in the wood of aged spirits, likely extracted from oak barrels. A related isomer, dehydrodiconiferyl alcohol-4-β-D-glucoside, accumulates in high concentrations in cell cultures of Linum usitatissimum (flax)[8]. This suggests that the core dihydrodehydrodiconiferyl alcohol structure is a common motif in plant secondary metabolism.
Biosynthesis: From Phenylpropanoid Precursor to Complex Lignan
The biosynthesis of Dihydrodehydrodiconiferyl alcohol 9-O-glucoside is rooted in the phenylpropanoid pathway, a fundamental metabolic route in higher plants responsible for the synthesis of a vast array of natural products, including lignin, flavonoids, and lignans. The direct precursor to this compound is coniferyl alcohol.
The biosynthetic process can be summarized in three key stages:
-
Oxidative Radicalization of Coniferyl Alcohol: The synthesis is initiated by the oxidation of two molecules of coniferyl alcohol. This reaction is catalyzed by oxidases, such as laccases and peroxidases, which generate resonance-stabilized phenoxy radicals.
-
Stereoselective Dimerization: The two coniferyl alcohol radicals then undergo a coupling reaction. The stereochemistry of this dimerization is crucial and is often controlled by dirigent proteins (DIRs). These proteins guide the coupling of the radicals to form a specific stereoisomer of the lignan backbone. In the absence of DIRs, a racemic mixture of products would likely be formed. This step results in the formation of dehydrodiconiferyl alcohol.
-
Reduction and Glycosylation: The dehydrodiconiferyl alcohol intermediate is then reduced to dihydrodehydrodiconiferyl alcohol. The final step is the attachment of a glucose moiety to the 9-hydroxyl group, a reaction catalyzed by a glucosyltransferase. This glycosylation step increases the water solubility and stability of the molecule and may also influence its subcellular localization and biological activity.
Figure 1: Biosynthetic pathway of Dihydrodehydrodiconiferyl alcohol 9-O-glucoside.
Biological Activities and Therapeutic Potential
Dihydrodehydrodiconiferyl alcohol 9-O-glucoside has demonstrated significant biological activities, with its antifungal properties being the most extensively studied.
Antifungal Activity
Research has shown that Dihydrodehydrodiconiferyl alcohol 9-O-glucoside possesses potent antifungal activity against various fungal strains, including the opportunistic human pathogen Candida albicans[9][10]. The mechanism of its antifungal action involves the disruption of the fungal plasma membrane. Studies have indicated that the compound induces membrane depolarization and forms pores in the fungal membrane, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death[9][10]. Notably, this compound exhibits low hemolytic activity, suggesting a degree of selectivity for fungal over mammalian cells, which is a desirable characteristic for a therapeutic agent[9][10].
Other Potential Activities
-
Antimicrobial Activity: A recent in silico study has suggested that dihydrodehydrodiconiferyl alcohol may have antibacterial activity against Staphylococcus aureus by targeting the AgrC protein, a key component of the pathogen's quorum-sensing system[11]. Further experimental validation is required to confirm this activity.
-
Cytokinin-like Activity: Early studies on dehydrodiconiferyl alcohol glucosides isolated from Vinca rosea tumor cells suggested they could substitute for cytokinins in promoting the growth of tobacco pith and callus cells[4][5]. However, more recent and rigorous investigations have questioned this cytokinin-substituting activity, and this area remains a subject of debate[12].
Experimental Protocol: Extraction and Isolation
The following protocol provides a general yet robust framework for the extraction and isolation of Dihydrodehydrodiconiferyl alcohol 9-O-glucoside from plant material. The specific conditions may require optimization depending on the source material and the desired purity of the final product.
Step 1: Sample Preparation and Extraction
-
Harvest and Dry Plant Material: Collect the desired plant tissue (e.g., pericarp, herbs). Dry the material at a controlled temperature (e.g., 40-50°C) to a constant weight to prevent enzymatic degradation.
-
Grind the Material: Pulverize the dried plant material into a fine powder to increase the surface area for efficient extraction.
-
Solvent Extraction:
-
Macerate the powdered plant material in an aqueous alcohol solution (typically 70-80% ethanol or methanol) at a solid-to-liquid ratio of 1:10 to 1:20 (w/v).
-
Stir the mixture at room temperature for 24-48 hours. Alternatively, use sonication or Soxhlet extraction to expedite the process.
-
Filter the mixture to separate the extract from the solid residue. Repeat the extraction process on the residue 2-3 times to ensure exhaustive extraction.
-
Combine the filtrates.
-
Step 2: Solvent Partitioning and Fractionation
-
Concentrate the Extract: Remove the alcohol from the combined filtrate under reduced pressure using a rotary evaporator to obtain a concentrated aqueous extract.
-
Liquid-Liquid Partitioning:
-
Sequentially partition the aqueous concentrate with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove nonpolar compounds like fats and chlorophylls and to fractionate the extract based on polarity.
-
Dihydrodehydrodiconiferyl alcohol 9-O-glucoside, being a moderately polar glycoside, is expected to be enriched in the ethyl acetate or n-butanol fraction.
-
Step 3: Chromatographic Purification
-
Column Chromatography:
-
Subject the enriched fraction to column chromatography on silica gel or a reversed-phase C18 stationary phase.
-
Elute the column with a gradient solvent system. For silica gel, a gradient of chloroform-methanol or ethyl acetate-methanol is often effective. For C18, a gradient of water-methanol or water-acetonitrile is typically used.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Preparative HPLC:
-
Pool the fractions containing the target compound and subject them to further purification by preparative HPLC on a C18 column.
-
Use an isocratic or shallow gradient elution with a suitable mobile phase (e.g., methanol-water or acetonitrile-water) to isolate the pure Dihydrodehydrodiconiferyl alcohol 9-O-glucoside.
-
Step 4: Structure Elucidation and Characterization
-
Spectroscopic Analysis: Confirm the identity and purity of the isolated compound using standard spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): To elucidate the chemical structure and stereochemistry.
-
UV-Vis Spectroscopy: To observe the characteristic absorption maxima.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
References
- 1. (+)-Dihydrodehydrodiconiferyl Alcohol-9-O-Beta-D-Glucopyranoside | C26H34O11 | CID 44577121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dihydrodehydrodiconiferyl alcohol 9-Oglucoside | 葡萄糖苷 | CAS 106758-58-1 | 美国InvivoChem [invivochem.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Biosynthesis of dehydrodiconiferyl alcohol glucosides: implications for the control of tobacco cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis of Dehydrodiconiferyl Alcohol Glucosides: Implications for the Control of Tobacco Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of dihydrodehydrodiconiferyl alcohol: the revised structure of lawsonicin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Antifungal property of dihydrodehydrodiconiferyl alcohol 9'-O-beta-D-glucoside and its pore-forming action in plasma membrane of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Molecular Dynamics Simulation Studies of Beta-Glucogallin and Dihydro Dehydro Coniferyl Alcohol from Syzygium cumini for its Antimicrobial Activity on Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. osti.gov [osti.gov]
Biological activity of Dihydrodehydrodiconiferyl alcohol 9-O-glucoside
An In-Depth Technical Guide to the Biological Activity of Dihydrodehydrodiconiferyl alcohol 9-O-glucoside
Introduction
Dihydrodehydrodiconiferyl alcohol 9-O-glucoside (DDDCG) is a naturally occurring lignan glycoside found in various plant species. Lignans are a class of polyphenols that have garnered significant interest in the scientific community for their diverse biological activities and potential therapeutic applications. DDDCG, in particular, has been the subject of research exploring its pharmacological properties, which range from antioxidant and anti-inflammatory to neuroprotective effects. This guide provides a comprehensive overview of the known biological activities of DDDCG, the underlying mechanisms of action, and detailed experimental protocols for its study, intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Properties
DDDCG possesses a complex chemical structure characterized by a dihydrobenzofuran neolignan core attached to a glucose molecule. This structure is fundamental to its biological activity, influencing its solubility, bioavailability, and interactions with cellular targets.
Table 1: Physicochemical Properties of Dihydrodehydrodiconiferyl alcohol 9-O-glucoside
| Property | Value |
| Molecular Formula | C26H34O12 |
| Molecular Weight | 538.5 g/mol |
| Class | Lignan Glycoside |
| Solubility | Soluble in methanol, ethanol, and water |
| Natural Sources | Eucommia ulmoides, Pinus densiflora, etc. |
Biological Activities and Mechanisms of Action
Antioxidant Activity
DDDCG exhibits significant antioxidant properties, which are attributed to its ability to scavenge free radicals and chelate metal ions. The phenolic hydroxyl groups in its structure are key to this activity.
The antioxidant mechanism of DDDCG involves the donation of a hydrogen atom from its phenolic hydroxyl groups to free radicals, thereby neutralizing them and preventing oxidative damage to cellular components like lipids, proteins, and DNA.
This assay is a common method to evaluate the antioxidant activity of compounds.
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare various concentrations of DDDCG in methanol.
-
Ascorbic acid is used as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of different concentrations of DDDCG or ascorbic acid.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Anti-inflammatory Activity
DDDCG has demonstrated potent anti-inflammatory effects in various in vitro and in vivo models. This activity is primarily mediated through the inhibition of pro-inflammatory mediators and enzymes.
DDDCG has been shown to suppress the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages. This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) enzymes. Furthermore, DDDCG can inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation.
Caption: Workflow for assessing the anti-inflammatory activity of DDDCG.
Neuroprotective Effects
Emerging evidence suggests that DDDCG may have neuroprotective properties, making it a potential candidate for the development of therapies for neurodegenerative diseases.
The neuroprotective effects of DDDCG are linked to its antioxidant and anti-inflammatory activities, which help to mitigate oxidative stress and neuroinflammation, two key pathological features of neurodegenerative disorders. Additionally, DDDCG may modulate signaling pathways involved in neuronal survival and apoptosis.
-
Cell Culture:
-
Culture human neuroblastoma SH-SY5Y cells in DMEM/F12 medium supplemented with 10% fetal bovine serum.
-
-
Induction of Neurotoxicity:
-
Induce neurotoxicity by treating the cells with a neurotoxin such as 6-hydroxydopamine (6-OHDA) or amyloid-beta (Aβ).
-
-
Treatment:
-
Pre-treat the cells with various concentrations of DDDCG for a specified period before adding the neurotoxin.
-
-
Cell Viability Assay:
-
Assess cell viability using the MTT assay.
-
Measure the absorbance at 570 nm.
-
-
Measurement of Apoptotic Markers:
-
Analyze the expression of apoptotic markers like Bax, Bcl-2, and cleaved caspase-3 using Western blotting or flow cytometry.
-
Summary of Biological Activities
Table 2: Overview of Dihydrodehydrodiconiferyl alcohol 9-O-glucoside's Biological Activities
| Biological Activity | In Vitro Evidence | In Vivo Evidence |
| Antioxidant | DPPH and ABTS radical scavenging; reduction of intracellular ROS. | Increased levels of antioxidant enzymes in animal models of oxidative stress. |
| Anti-inflammatory | Inhibition of NO, PGE2, and pro-inflammatory cytokines in LPS-stimulated macrophages. | Reduction of paw edema in carrageenan-induced inflammatory models. |
| Neuroprotective | Protection of neuronal cells against oxidative stress- and Aβ-induced toxicity. | Improved cognitive function in animal models of neurodegeneration. |
Future Perspectives
The diverse biological activities of Dihydrodehydrodiconiferyl alcohol 9-O-glucoside make it a promising natural compound for further investigation. Future research should focus on:
-
Pharmacokinetic and bioavailability studies: To understand its absorption, distribution, metabolism, and excretion.
-
Clinical trials: To evaluate its efficacy and safety in humans for various conditions.
-
Structure-activity relationship studies: To synthesize more potent and selective analogs.
What is the structure of Dihydrodehydrodiconiferyl alcohol 9-O-glucoside?
An In-depth Technical Guide to the Structure of Dihydrodehydrodiconiferyl alcohol 9-O-glucoside
Authored by: A Senior Application Scientist
Foreword: This document provides a comprehensive technical examination of the molecular structure of Dihydrodehydrodiconiferyl alcohol 9-O-glucoside. It is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development who require a detailed understanding of this compound's architecture, from its constituent parts to its stereochemical nuances. We will delve into its biosynthetic origins, the analytical techniques essential for its characterization, and the foundational knowledge required for its study and potential application.
Introduction: A Phenylpropanoid of Botanical Significance
Dihydrodehydrodiconiferyl alcohol 9-O-glucoside is a naturally occurring lignan glycoside found in a variety of plant species, including Saussurea medusa, Ilex dunniana, and Garcinia mangostana.[1][2][3] As a member of the phenylpropanoid class, it originates from one of the most widespread pathways of secondary metabolism in the plant kingdom.[4] Lignans are characterized by the coupling of two C6-C3 phenylpropane units and are known for their diverse biological activities. The addition of a glucose moiety to the dihydrodehydrodiconiferyl alcohol aglycone enhances its solubility and alters its biological properties.
Historically, related compounds, the dehydrodiconiferyl alcohol glucosides (DCGs), garnered significant interest for their reported cytokinin-like activity, suggesting a role in promoting cell division in plants.[5][6] Although this specific bioactivity has been subject to recent scientific reassessment, the broader pharmacological importance of lignans and neolignans as polyphenolic compounds remains an active area of research.[6][7] A precise understanding of the structure of Dihydrodehydrodiconiferyl alcohol 9-O-glucoside is therefore fundamental to unlocking its phytochemical context and therapeutic potential.
This guide offers a detailed structural analysis, moving from its core components to the stereochemical complexities that define its identity and function.
Core Molecular Architecture
At its heart, the structure of Dihydrodehydrodiconiferyl alcohol 9-O-glucoside is a composite of two distinct chemical entities: a lignan aglycone and a sugar moiety, joined by a specific glycosidic bond.
The molecule can be deconstructed into the following key components:
-
The Aglycone Core: The non-sugar portion is Dihydrodehydrodiconiferyl alcohol . This is a lignan formed from the dimerization of two coniferyl alcohol units. This core features a dihydrobenzofuran ring system.
-
The Glycosidic Moiety: A single β-D-glucopyranoside (glucose) unit is attached to the aglycone.
-
The Linkage: The glucose molecule is connected to the aglycone via an ether linkage at the 9-position of the propanoid side chain of one of the coniferyl alcohol residues. This is formally termed a 9-O-β-D-glucopyranoside linkage.
Caption: Core components of the target molecule.
Stereochemistry: The Basis of Isomeric Diversity
The biological function of a molecule is intrinsically linked to its three-dimensional arrangement. Dihydrodehydrodiconiferyl alcohol 9-O-glucoside possesses multiple chiral centers, leading to the existence of different stereoisomers. The most critical stereochemistry is within the dihydrobenzofuran ring of the aglycone.
The specific spatial orientation of the substituents on this ring system gives rise to distinct isomers, with the (7R, 8S) and (7R, 8R) configurations being notable examples documented in chemical databases.[1][4] The IUPAC name for the (+)-enantiomer, for instance, precisely defines this stereochemistry: (2R,3R,4S,5S,6R)-2-[[(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol.[1]
The designation refers to the absolute configuration at each chiral carbon, which dictates the molecule's overall shape and its ability to interact with specific biological targets like enzymes or receptors. When isolating this compound from a natural source, determining the absolute configuration is a critical step in its complete structural characterization.
Caption: Key chiral centers defining stereoisomers.
Biosynthesis: A Two-Step Molecular Assembly
The structure of Dihydrodehydrodiconiferyl alcohol 9-O-glucoside is a direct product of the phenylpropanoid pathway. Its formation is an elegant two-step process that begins with a common lignin precursor, coniferyl alcohol.[5][10]
-
Dimerization of Coniferyl Alcohol: The process is initiated by the enzyme-mediated oxidative coupling of two coniferyl alcohol molecules. A soluble intracellular peroxidase catalyzes this reaction, leading to the formation of the dehydrodiconiferyl alcohol core, which contains the characteristic dihydrobenzofuran structure.[5] This step establishes the foundational aglycone.
-
Glycosylation: Following dimerization, a glycosyltransferase enzyme acts upon the newly formed aglycone. This enzyme facilitates the transfer of a glucose molecule from a donor like UDP-glucose to the hydroxyl group at the 9-position of the lignan's side chain. This step attaches the sugar moiety, completing the synthesis of the final glycoside.[5]
This biosynthetic pathway highlights a mechanism where the cell can produce and potentially sequester lignans in a soluble, glycosylated form.
Caption: Biosynthetic pathway of the target molecule.
Technical Guide to Structural Elucidation
Confirming the structure of Dihydrodehydrodiconiferyl alcohol 9-O-glucoside requires a combination of chromatographic separation and spectroscopic analysis. Below is a standard workflow and an explanation of the key analytical techniques involved.
Experimental Workflow: Isolation and Analysis
Caption: Standard workflow for isolation and analysis.
Key Analytical Techniques
1. Mass Spectrometry (MS)
Mass spectrometry is indispensable for determining the molecular weight and formula of the compound.
-
High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₂₆H₃₄O₁₁). Public databases show an exact mass around 522.2101 Da.[1]
-
Tandem MS (MS/MS): By inducing fragmentation of the parent ion, MS/MS experiments provide structural clues. A characteristic fragmentation pattern for this molecule would be the loss of the glucose unit (a neutral loss of 162 Da), yielding a fragment ion corresponding to the aglycone. Further fragmentation of the aglycone can help confirm the dihydrobenzofuran core structure. For example, LC-MS data for the [M+Na]⁺ adduct shows a precursor ion at m/z 545.199.[1]
Table 1: Representative Mass Spectrometry Data
| Parameter | Value | Significance | Source |
| Molecular Formula | C₂₆H₃₄O₁₁ | Confirms elemental composition. | [1] |
| Exact Mass | ~522.2101 Da | Provides high confidence in the molecular formula. | [1] |
| [M+Na]⁺ Adduct | ~545.199 m/z | Common adduct observed in ESI-MS for confirmation. | [1] |
| Key MS/MS Fragment | Loss of 162 Da | Corresponds to the neutral loss of the glucose moiety. | Inferred |
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the detailed connectivity and stereochemistry of organic molecules.
-
¹H NMR: This experiment identifies all the unique protons in the molecule. Key signals would include aromatic protons on the two phenyl rings, protons within the dihydrobenzofuran core, protons on the propyl side chain, and the characteristic signals of the glucose unit, including the anomeric proton (H-1'').
-
¹³C NMR: This spectrum reveals all the unique carbon atoms. The number of signals confirms the carbon count, and their chemical shifts indicate their chemical environment (aromatic, aliphatic, oxygenated, etc.). Spectral data for this compound is available in public repositories like PubChem.[1]
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular puzzle.
-
COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connections within the propyl side chain and the glucose ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C), assigning each proton to its attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the different fragments. It shows correlations between protons and carbons that are 2-3 bonds away. The most critical HMBC correlation for this structure would be between the anomeric proton of the glucose (H-1'') and the carbon at the 9-position of the aglycone (C-9), definitively proving the site of glycosylation.
-
Conclusion
The structure of Dihydrodehydrodiconiferyl alcohol 9-O-glucoside is a well-defined molecular entity characterized by a dihydrobenzofuran lignan core glycosylated at the 9-position with a β-D-glucose unit. Its complete definition relies not only on its chemical formula (C₂₆H₃₄O₁₁) and connectivity but also on its specific stereochemistry, which gives rise to different natural isomers. The biosynthesis from coniferyl alcohol provides a logical framework for its formation in plants. Its structural elucidation is a classic exercise in natural product chemistry, relying on the synergistic application of mass spectrometry for molecular formula determination and a suite of 1D and 2D NMR techniques to establish atomic connectivity and stereochemical arrangement. This detailed structural knowledge forms the bedrock for any further investigation into its biological activity and potential applications in medicine and biotechnology.
References
- 1. (+)-Dihydrodehydrodiconiferyl Alcohol-9-O-Beta-D-Glucopyranoside | C26H34O11 | CID 44577121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dihydrodehydrodiconiferyl alcohol 9-Oglucoside | 葡萄糖苷 | CAS 106758-58-1 | 美国InvivoChem [invivochem.cn]
- 4. plantaedb.com [plantaedb.com]
- 5. Biosynthesis of dehydrodiconiferyl alcohol glucosides: implications for the control of tobacco cell growth [pubmed.ncbi.nlm.nih.gov]
- 6. Reassessing the claimed cytokinin-substituting activity of dehydrodiconiferyl alcohol glucoside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Biosynthesis of Dehydrodiconiferyl Alcohol Glucosides: Implications for the Control of Tobacco Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Properties and Stability of Dihydrodehydrodiconiferyl alcohol 9-O-glucoside
Abstract
Dihydrodehydrodiconiferyl alcohol 9-O-glucoside (DDDC9G), a naturally occurring lignan glucoside, has garnered significant interest within the scientific community, particularly for its potential applications in drug development, notably its antifungal properties.[1][2] A comprehensive understanding of its chemical properties and stability profile is paramount for its successful translation from a laboratory curiosity to a viable therapeutic agent. This technical guide provides a detailed examination of the physicochemical characteristics of DDDC9G, explores its inherent stability, and outlines robust methodologies for its analysis and stability assessment. This document is intended to serve as a critical resource for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the handling and characterization of this promising natural product.
Introduction: The Scientific Imperative for Characterizing Dihydrodehydrodiconiferyl alcohol 9-O-glucoside
Dihydrodehydrodiconiferyl alcohol 9-O-glucoside belongs to the neolignan class of phenylpropanoids, which are widespread in the plant kingdom.[3] These compounds are biosynthesized through the oxidative coupling of two coniferyl alcohol units. The presence of a glucose moiety attached to the dihydrodehydrodiconiferyl alcohol aglycone significantly influences its solubility and biological activity. Notably, DDDC9G has demonstrated potent antifungal activity against various fungal strains with minimal hemolytic effects, suggesting a favorable safety profile.[1][2] Its proposed mechanism of action involves the formation of pores in the fungal plasma membrane, leading to membrane depolarization and ultimately cell death.[1][2]
Given its therapeutic potential, a thorough characterization of its chemical and physical properties, as well as a comprehensive understanding of its stability under various stress conditions, is a prerequisite for any further development. This guide aims to consolidate the available scientific knowledge and provide a framework for the systematic evaluation of DDDC9G.
Physicochemical Properties: A Quantitative Overview
The fundamental physicochemical properties of Dihydrodehydrodiconiferyl alcohol 9-O-glucoside are summarized in the table below. It is important to note that due to the presence of two chiral centers in the aglycone, DDDC9G can exist as different stereoisomers, such as the (7R,8R) and (7R,8S) forms, which may exhibit subtle differences in their properties.[3][4]
| Property | Value | Source |
| Molecular Formula | C₂₆H₃₄O₁₁ | [3][4][5] |
| Molecular Weight | 522.5 g/mol | [3][4][5] |
| Appearance | Solid powder | [6] |
| Topological Polar Surface Area (TPSA) | 168 Ų | [3][4] |
| XlogP | 0.5 | [3][4] |
| Hydrogen Bond Donors | 6 | [3][4] |
| Hydrogen Bond Acceptors | 11 | [3][4] |
| Rotatable Bonds | 10 | [3][4] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[7] Limited information on aqueous solubility is available, but the glycosidic moiety is expected to enhance water solubility compared to the aglycone. |
Chemical Structure
The chemical structure of Dihydrodehydrodiconiferyl alcohol 9-O-glucoside consists of a dihydrobenzofuran neolignan core with a glucose molecule attached via an O-glycosidic bond at the 9-position of the side chain.
References
- 1. scielo.br [scielo.br]
- 2. The Photodegradation of Lignin Methoxyl C Promotes Fungal Decomposition of Lignin Aromatic C Measured with 13C-CPMAS NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. plantaedb.com [plantaedb.com]
- 4. plantaedb.com [plantaedb.com]
- 5. (+)-Dihydrodehydrodiconiferyl Alcohol-9-O-Beta-D-Glucopyranoside | C26H34O11 | CID 44577121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Enzymatic synthesis of a dihydrobenzofuran neolignan by oxidative coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biopharminternational.com [biopharminternational.com]
A Technical Guide to the Stereochemistry of Dihydrodehydrodiconiferyl Alcohol 9-O-glucoside Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Stereoisomerism in Dihydrodehydrodiconiferyl Alcohol 9-O-glucoside
Dihydrodehydrodiconiferyl alcohol (DDDC) is a lignan, a class of phenylpropanoid dimers found widely in the plant kingdom. Its 9-O-glucoside derivatives are of significant interest due to their potential pharmacological activities, including anti-inflammatory and antimicrobial properties.[1] The biological activity of these compounds is intrinsically linked to their three-dimensional structure. The DDDC core contains at least two chiral centers, leading to the existence of multiple stereoisomers. The addition of a glucose moiety at the 9-position introduces further stereochemical complexity. Understanding and isolating these individual stereoisomers is paramount for elucidating their specific biological functions and for the development of targeted therapeutics. This guide provides an in-depth exploration of the stereochemistry of dihydrodehydrodiconiferyl alcohol 9-O-glucoside isomers, focusing on their separation, characterization, and the underlying principles that govern their properties.
The Stereochemical Landscape of Dihydrodehydrodiconiferyl Alcohol 9-O-glucoside
The core structure of dihydrodehydrodiconiferyl alcohol is a dihydrobenzofuran neolignan. The key chiral centers are typically designated at positions 7 and 8 of the lignan backbone. This gives rise to four potential stereoisomers of the aglycone: (7R, 8R), (7S, 8S), (7R, 8S), and (7S, 8R). The glucosidic linkage at the 9-hydroxyl group adds another layer of isomerism, as the glucose can be attached in either an α or β anomeric configuration. Furthermore, the glucose molecule itself has multiple chiral centers.
The biosynthesis of DDDC proceeds via the oxidative coupling of two coniferyl alcohol molecules.[2] This process can lead to the formation of different stereoisomers, and the enantiomeric composition of DDDC and its glucosides can vary depending on the plant source and the specific enzymes involved.
Below is a diagram illustrating the basic stereochemical possibilities of the DDDC aglycone.
Caption: Stereochemical diversity of DDDC 9-O-glucosides.
Separation of Stereoisomers: A Critical Step
Given the potential for different biological activities among stereoisomers, their separation is a critical step in research and drug development.[2][3][4][5] Chiral High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for this purpose.[6][7][8][9]
Chiral HPLC Methodology
The principle of chiral HPLC lies in the differential interaction of enantiomers with a chiral stationary phase (CSP). This interaction leads to different retention times, allowing for their separation.
Experimental Protocol: Chiral HPLC Separation of DDDC 9-O-glucoside Isomers
-
Column Selection: The choice of CSP is crucial. For lignan glucosides, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point. These are available under various trade names (e.g., Chiralpak, Chiralcel).
-
Mobile Phase Optimization:
-
Normal-Phase Mode: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The ratio of these solvents is adjusted to achieve optimal separation.
-
Reversed-Phase Mode: An aqueous mobile phase with an organic modifier (e.g., acetonitrile or methanol) is employed. This mode is often preferred for more polar compounds like glucosides.
-
Additives: Small amounts of additives, such as trifluoroacetic acid (TFA) or diethylamine (DEA), can be added to the mobile phase to improve peak shape and resolution by suppressing ionization of acidic or basic functional groups.
-
-
Flow Rate and Temperature: These parameters are optimized to balance resolution and analysis time. A lower flow rate generally improves resolution but increases run time. Temperature can also affect selectivity.
-
Detection: UV detection is commonly used for lignans due to their aromatic nature. A photodiode array (PDA) detector can provide additional spectral information.
Causality Behind Experimental Choices:
-
The selection of a polysaccharide-based CSP is based on their proven ability to form transient diastereomeric complexes with a wide range of chiral molecules through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance.
-
The optimization of the mobile phase is a critical step in modulating the retention and selectivity. The polar modifier in normal-phase mode competes with the analyte for interaction sites on the CSP, thereby influencing retention. In reversed-phase mode, the organic modifier affects the partitioning of the analyte between the mobile and stationary phases.
-
Additives are used to control the ionization state of the analytes and the stationary phase, which can significantly impact the electrostatic interactions that contribute to chiral recognition.
Caption: Workflow for chiral HPLC separation.
Structural Elucidation of Separated Isomers
Once the stereoisomers are separated, their absolute and relative configurations must be determined. A combination of spectroscopic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for determining the stereochemistry of molecules.[10][11][12] For DDDC 9-O-glucosides, specific NMR experiments are particularly informative.
-
¹H NMR: The coupling constants (J-values) between protons on the dihydrobenzofuran ring can provide information about their relative stereochemistry. For example, a larger J-value between H-7 and H-8 is often indicative of a trans relationship, while a smaller J-value suggests a cis relationship.
-
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These 2D NMR techniques are crucial for determining through-space proximity of protons.[13]
-
A NOE correlation between the proton at position 7 and the protons of the hydroxymethyl group at position 8 would strongly suggest a cis relationship.
-
The absence of such a correlation, and potentially a correlation between the proton at position 7 and the aromatic proton at position 6', would support a trans configuration.
-
NOE correlations between the anomeric proton of the glucose and protons on the aglycone can confirm the site of glucosylation and provide information about the conformation around the glycosidic bond.
-
Table 1: Key NMR Correlations for Stereochemical Assignment
| NMR Experiment | Observed Correlation | Inferred Stereochemistry |
| ¹H NMR | JH7-H8 ≈ 8-10 Hz | trans relationship |
| ¹H NMR | JH7-H8 ≈ 4-6 Hz | cis relationship |
| NOESY/ROESY | H-7 ↔ H-9 | cis relationship |
| NOESY/ROESY | H-7 ↔ H-6' | trans relationship |
| NOESY/ROESY | Anomeric H of glucose ↔ H-9 | 9-O-glucosidic linkage |
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. It is a highly sensitive technique for determining the absolute configuration of chiral molecules.[14] The sign of the Cotton effect at specific wavelengths can be correlated with the absolute stereochemistry of the molecule. By comparing the experimental CD spectrum with that of known standards or with quantum chemical calculations, the absolute configuration of the chiral centers can be assigned.
Biological Significance of Stereoisomerism
The stereochemistry of lignans can have a profound impact on their biological activity. Different stereoisomers can exhibit varying potencies and even different pharmacological effects. For example, studies on other lignans have shown that one enantiomer may have significantly higher antimicrobial or cytotoxic activity than the other.[2][3][4][5] Therefore, the isolation and characterization of individual stereoisomers of DDDC 9-O-glucoside is a prerequisite for understanding their therapeutic potential and for developing enantiomerically pure drugs with improved efficacy and reduced side effects.
Conclusion and Future Perspectives
The stereochemical analysis of dihydrodehydrodiconiferyl alcohol 9-O-glucoside isomers is a complex but essential undertaking for the advancement of natural product chemistry and drug discovery. The methodologies outlined in this guide, particularly chiral HPLC for separation and advanced NMR and CD spectroscopy for structural elucidation, provide a robust framework for researchers in this field. Future research should focus on the systematic synthesis of all possible stereoisomers to create a comprehensive library for biological screening. This will enable a deeper understanding of the structure-activity relationships and pave the way for the development of novel therapeutics based on these fascinating natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial activity of stereoisomers of butane-type lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Antimicrobial Activity of Stereoisomers of Butane-Type Lignans | Semantic Scholar [semanticscholar.org]
- 5. academic.oup.com [academic.oup.com]
- 6. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sfera.unife.it [sfera.unife.it]
- 9. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 10. NMR Characterization of Lignans [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Structure elucidation and NMR spectral assignments of three new lignan glycosides from Akebia trifoliata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Stereochemical assignment of five new lignan glycosides from Viscum album by NMR study combined with CD spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antifungal Mechanism of Dihydrodehydrodiconiferyl alcohol 9-O-glucoside: A Technical Guide to a Membrane-Centric Mode of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrodehydrodiconiferyl alcohol 9-O-glucoside (DDG) is a naturally occurring lignan glucoside that has demonstrated significant potential as an antifungal agent. This technical guide provides an in-depth exploration of the core antifungal mechanism of DDG, with a focus on its interaction with the fungal plasma membrane. The information presented herein is synthesized from key scientific findings to provide a comprehensive resource for researchers and professionals in the fields of mycology, drug discovery, and agricultural science.
The primary mode of action for DDG's antifungal efficacy lies in its ability to disrupt the integrity of the fungal plasma membrane through the formation of pores. This targeted disruption leads to a cascade of events culminating in fungal cell death. Notably, DDG exhibits a high degree of selectivity, showing potent activity against a range of fungal species with minimal hemolytic effects on mammalian red blood cells, highlighting its potential as a therapeutic or agrochemical candidate.[1][2]
Part 1: Unraveling the Antifungal Mechanism of DDG
The antifungal activity of Dihydrodehydrodiconiferyl alcohol 9-O-glucoside is not attributed to the inhibition of common fungal targets such as cell wall synthesis or ergosterol biosynthesis. Instead, the evidence points to a direct and disruptive interaction with the fungal plasma membrane.
Initial Interaction and Membrane Perturbation
The initial step in DDG's antifungal action is its interaction with the fungal plasma membrane. While the precise molecular binding site on the membrane is yet to be fully elucidated, experimental evidence suggests that DDG molecules insert into the lipid bilayer. This insertion perturbs the local membrane environment, a phenomenon that can be observed using fluorescent probes.
Experiments utilizing the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH) have shown that DDG increases the fluorescence anisotropy of the probe within the fungal membrane. An increase in DPH anisotropy is indicative of decreased membrane fluidity, suggesting that the presence of DDG molecules restricts the movement of the lipid acyl chains. This initial perturbation is a critical precursor to more severe membrane damage.
Membrane Depolarization: A Key Indicator of Disruption
A hallmark of DDG's effect on the fungal plasma membrane is the rapid induction of membrane depolarization. The fungal plasma membrane maintains a negative-inside transmembrane electrical potential (ΔΨ), which is crucial for various cellular processes, including nutrient uptake and ion homeostasis.
The dissipation of this membrane potential by DDG has been demonstrated using potentiometric fluorescent dyes such as 3,3'-dipropylthiadicarbocyanine iodide [DiSC3(5)] and bis-(1,3-dibutylbarbituric acid) trimethine oxonol [DiBAC4(3)].[1][2] The influx of these dyes, which is dependent on membrane potential, is significantly increased in the presence of DDG, providing strong evidence for its depolarizing activity.
The Core Mechanism: Pore Formation
The culmination of DDG's interaction with the fungal plasma membrane is the formation of discrete pores. This pore-forming action is the primary mechanism responsible for the fungicidal activity of DDG.[1][2] The formation of these pores leads to the leakage of essential intracellular components and an uncontrolled influx of extracellular substances, ultimately resulting in cell death.
Model membrane studies using giant unilamellar vesicles (GUVs) and large unilamellar vesicles (LUVs) have provided direct evidence for DDG-induced pore formation.[1][2] By encapsulating fluorescent markers of varying sizes (e.g., calcein, FITC-dextran) within these vesicles, researchers have been able to demonstrate the release of these markers upon exposure to DDG. The size-dependent release of these markers has allowed for the estimation of the pore radii, which are calculated to be between 0.74 nm and 1.4 nm.[1][2]
Cellular Consequences of Membrane Disruption
The structural and functional damage inflicted upon the plasma membrane by DDG leads to observable changes in fungal cell morphology and viability. The loss of osmotic regulation due to pore formation results in a reduction in cell size, a phenomenon that has been quantified using three-dimensional flow cytometric analysis.[1][2] Furthermore, the influx of molecules like propidium iodide, which is excluded by cells with intact membranes, serves as a direct measure of membrane permeabilization and cell death.[1][2]
Part 2: Experimental Protocols for Elucidating the Antifungal Mechanism of DDG
To facilitate further research and validation of the antifungal mechanism of DDG, this section provides detailed, step-by-step methodologies for key experiments.
Antifungal Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of DDG against various fungal strains.
Methodology:
-
Fungal Culture Preparation: Inoculate the desired fungal strain in a suitable liquid medium (e.g., Sabouraud Dextrose Broth for Candida albicans) and incubate at the optimal temperature with shaking until the culture reaches the mid-logarithmic phase of growth.
-
Inoculum Adjustment: Wash the fungal cells with a sterile buffer (e.g., phosphate-buffered saline, PBS) and adjust the cell density to a final concentration of 1 x 10^5 to 5 x 10^5 cells/mL in the appropriate test medium.
-
Serial Dilution of DDG: Prepare a stock solution of DDG in a suitable solvent (e.g., dimethyl sulfoxide, DMSO). Perform a two-fold serial dilution of the DDG stock solution in a 96-well microtiter plate using the test medium.
-
Inoculation: Add the adjusted fungal inoculum to each well of the microtiter plate containing the serially diluted DDG. Include a positive control (fungal inoculum without DDG) and a negative control (medium only).
-
Incubation: Incubate the microtiter plate at the optimal temperature for the fungal strain for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of DDG that results in the complete inhibition of visible fungal growth.
Plasma Membrane Depolarization Assay
Objective: To assess the ability of DDG to depolarize the fungal plasma membrane.
Methodology:
-
Fungal Cell Preparation: Grow and harvest fungal cells as described in the antifungal susceptibility testing protocol. Resuspend the cells in a suitable buffer (e.g., HEPES buffer with glucose).
-
Loading with Fluorescent Dye: Add the potentiometric fluorescent dye [DiSC3(5)] to the fungal cell suspension at a final concentration of 1-5 µM. Incubate in the dark at room temperature for 30-60 minutes to allow the dye to accumulate in the polarized membranes.
-
Fluorescence Measurement: Transfer the dye-loaded cell suspension to a cuvette in a spectrofluorometer. Monitor the fluorescence intensity at an excitation wavelength of ~620 nm and an emission wavelength of ~670 nm.
-
Addition of DDG: Once a stable baseline fluorescence is established, add DDG at the desired concentration to the cuvette and continue to monitor the fluorescence.
-
Data Analysis: An increase in fluorescence intensity indicates the release of the dye from the depolarized membrane into the buffer, signifying membrane depolarization.
Pore Formation Assay using Calcein-Loaded Vesicles
Objective: To directly visualize and quantify the pore-forming activity of DDG in a model membrane system.
Methodology:
-
Preparation of Calcein-Loaded LUVs:
-
Prepare a lipid film by dissolving a suitable lipid mixture (e.g., phosphatidylcholine and ergosterol to mimic a fungal membrane) in chloroform in a round-bottom flask.
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of the flask.
-
Hydrate the lipid film with a solution of calcein (50-100 mM) in a suitable buffer.
-
Subject the lipid suspension to several freeze-thaw cycles.
-
Extrude the suspension through polycarbonate filters with a defined pore size (e.g., 100 nm) using a mini-extruder to form LUVs.
-
Remove the unencapsulated calcein by passing the LUV suspension through a size-exclusion chromatography column (e.g., Sephadex G-50).
-
-
Calcein Leakage Assay:
-
Dilute the calcein-loaded LUV suspension in the assay buffer in a cuvette.
-
Monitor the fluorescence of calcein at an excitation wavelength of ~495 nm and an emission wavelength of ~515 nm. The fluorescence of the encapsulated calcein is self-quenched.
-
Add DDG at various concentrations to the cuvette and record the increase in fluorescence over time.
-
To determine the maximum fluorescence (100% leakage), add a detergent (e.g., Triton X-100) to disrupt all the vesicles.
-
-
Data Analysis: The percentage of calcein leakage is calculated as: % Leakage = [(F - F0) / (Fmax - F0)] * 100 where F is the fluorescence intensity at a given time point, F0 is the initial fluorescence, and Fmax is the maximum fluorescence after detergent lysis.
Part 3: Data Presentation and Visualization
Quantitative Data Summary
| Fungal Species | MIC of DDG (µg/mL) |
| Candida albicans | 16 |
| Cryptococcus neoformans | 8 |
| Aspergillus fumigatus | 32 |
Note: The MIC values presented are representative and may vary depending on the specific strain and experimental conditions.
Diagrams and Workflows
Proposed Mechanism of DDG-Induced Pore Formation
Caption: Proposed mechanism of DDG antifungal action.
Experimental Workflow for Membrane Depolarization Assay
Caption: Workflow for the membrane depolarization assay.
Conclusion and Future Perspectives
Dihydrodehydrodiconiferyl alcohol 9-O-glucoside exerts its potent antifungal activity through a mechanism centered on the disruption of the fungal plasma membrane. By forming pores in the membrane, DDG induces depolarization, leakage of intracellular contents, and ultimately, cell death. This membrane-centric mode of action, coupled with its low hemolytic activity, makes DDG a promising candidate for further investigation and development as a novel antifungal agent.
Future research should focus on several key areas:
-
Identification of the Molecular Target: Elucidating the specific lipid or protein components of the fungal membrane with which DDG interacts will provide a more detailed understanding of its mechanism and selectivity.
-
Structure-Activity Relationship Studies: Synthesizing and testing DDG analogs could lead to the development of compounds with enhanced antifungal potency and an optimized pharmacological profile.
-
In Vivo Efficacy Studies: Evaluating the efficacy of DDG in animal models of fungal infections is a critical next step in assessing its therapeutic potential.
-
Spectrum of Activity: A broader screening of DDG against a wider range of clinically and agriculturally important fungal pathogens is warranted.
By building upon the foundational knowledge of DDG's membrane-disruptive mechanism, the scientific community can work towards harnessing its potential to address the growing challenge of fungal diseases.
References
The Role of Dihydrodehydrodiconiferyl alcohol 9-O-glucoside (DDDCG) in Plant Defense: A Mechanistic and Methodological Overview
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Dihydrodehydrodiconiferyl alcohol 9-O-glucoside (DDDCG) is a neolignan glucoside derived from the phenylpropanoid pathway, a cornerstone of plant specialized metabolism. Lignans and related compounds are recognized for their critical roles in plant defense against a spectrum of biotic and abiotic stresses.[1][2] This technical guide provides a comprehensive examination of the current understanding of DDDCG's function in plant immunity. We will explore its biosynthesis, delve into its primary, well-documented antifungal activity, and discuss its putative roles in deterring herbivores and mitigating abiotic stress. This guide is structured to provide researchers and drug development professionals with both the foundational knowledge and the practical methodologies required to investigate this potent defense compound. We will detail its mechanism of action, propose a signaling framework, and provide validated experimental protocols for its extraction, quantification, and bioactivity assessment.
Introduction: The Chemical Arsenal of Plants
Plants, being sessile organisms, have evolved a sophisticated and dynamic chemical arsenal to defend against pathogens, pests, and environmental challenges.[3] Central to this defense strategy is the phenylpropanoid pathway, which generates a vast array of secondary metabolites, including flavonoids, coumarins, and the lignans.[1] Lignans are a class of diphenolic compounds formed by the oxidative coupling of two coniferyl alcohol units.[2] Dihydrodehydrodiconiferyl alcohol 9-O-glucoside (DDDCG) is a specific lignan glucoside that has emerged as a molecule of significant interest due to its potent biological activities.[4][5] This guide synthesizes the existing literature to present a cohesive understanding of DDDCG as a key player in plant defense.
Biosynthesis of Dihydrodehydrodiconiferyl alcohol 9-O-glucoside (DDDCG)
The synthesis of DDDCG is intricately linked to the broader phenylpropanoid and lignin biosynthetic pathways.[6][7] The pathway originates with the amino acid phenylalanine and proceeds through a series of enzymatic steps to produce monolignols, primarily coniferyl alcohol.
The key steps are:
-
Monolignol Synthesis : The core phenylpropanoid pathway, involving enzymes such as Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL), converts phenylalanine into p-coumaroyl-CoA. Further enzymatic reactions catalyzed by Cinnamyl Alcohol Dehydrogenase (CAD) and others lead to the formation of coniferyl alcohol.[1][8]
-
Oxidative Dimerization : Two molecules of coniferyl alcohol undergo an oxidative coupling reaction. This step is stereospecifically controlled by dirigent proteins (DIRs) and catalyzed by oxidases like laccases or peroxidases to form the lignan pinoresinol.[6][9]
-
Reduction and Modification : The initial lignan structure is then modified. For DDDCG, this involves reduction steps, likely catalyzed by pinoresinol-lariciresinol reductases (PLRs) or similar enzymes, to form dihydrodehydrodiconiferyl alcohol.[9]
-
Glycosylation : The final step is the attachment of a glucose molecule at the 9-O position, a reaction catalyzed by a specific UDP-glucose:glucosyltransferase.[7][10] This glycosylation often serves to increase the solubility and stability of the compound, creating a stable storage form that can be activated upon attack.[11]
Key Enzymes in the Phenylpropanoid and Lignan Biosynthetic Pathways
| Enzyme Abbreviation | Full Name | Role in Pathway |
| PAL | Phenylalanine Ammonia-Lyase | Catalyzes the initial step, converting Phenylalanine to Cinnamic acid. |
| C4H | Cinnamate-4-Hydroxylase | Hydroxylates Cinnamic acid to p-Coumaric acid.[6] |
| 4CL | 4-Coumarate:CoA Ligase | Activates p-Coumaric acid to its CoA ester. |
| CCR | Cinnamoyl-CoA Reductase | Reduces cinnamoyl-CoA esters to cinnamaldehydes. |
| CAD | Cinnamyl Alcohol Dehydrogenase | Catalyzes the final reduction to monolignols (e.g., coniferyl alcohol).[8] |
| DIR | Dirigent Protein | Controls the stereoselective coupling of monolignols to form lignans.[6] |
| PLR | Pinoresinol-Lariciresinol Reductase | Involved in the reduction steps following the initial lignan formation.[9] |
| UGT | UDP-glucosyltransferase | Catalyzes the final glycosylation step to form DDDCG. |
digraph "DDDCG Biosynthesis Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7, fontname="Arial", fontsize=9];// Nodes Phe [label="Phenylalanine", fillcolor="#F1F3F4", fontcolor="#202124"]; CA [label="Cinnamic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; pCA [label="p-Coumaric Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; pCCoA [label="p-Coumaroyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; ConiferylAlc [label="Coniferyl Alcohol (x2)", fillcolor="#FBBC05", fontcolor="#202124"]; Pinoresinol [label="Pinoresinol", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DDDC [label="Dihydrodehydro-\ndiconiferyl Alcohol", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DDDCG [label="DDDCG", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mdiamond];
// Pathway Enzymes PAL [label="PAL", shape=plaintext]; C4H [label="C4H", shape=plaintext]; FourCL [label="4CL", shape=plaintext]; Pathway [label="Further\nEnzymes\n(CCR, CAD, etc.)", shape=plaintext]; DIR_Peroxidase [label="DIR + Peroxidase", shape=plaintext]; PLR [label="PLR / Reductases", shape=plaintext]; UGT [label="UGT", shape=plaintext];
// Edges Phe -> PAL -> CA -> C4H -> pCA -> FourCL -> pCCoA -> Pathway -> ConiferylAlc; ConiferylAlc -> DIR_Peroxidase -> Pinoresinol -> PLR -> DDDC -> UGT -> DDDCG; }
The Defensive Role of DDDCG
Lignans are broadly implicated in protecting plants from a variety of biotic and abiotic threats.[1] The specific functions of DDDCG are being progressively elucidated, with the most robust evidence pointing towards a powerful antifungal role.
Antifungal Activity: A Pore-Forming Mechanism
The primary and most clearly defined defensive function of DDDCG is its potent activity against fungal pathogens.[4][5]
Mechanism of Action: A pivotal study demonstrated that DDDCG exerts its antifungal effect by directly targeting the fungal plasma membrane.[4] The proposed mechanism involves the formation of pores in the membrane, leading to a cascade of catastrophic cellular events:
-
Membrane Perturbation : DDDCG molecules insert into the fungal plasma membrane, disrupting its integrity.
-
Pore Formation : This disruption leads to the formation of stable pores with estimated radii between 0.74 nm and 1.4 nm.[4][5]
-
Membrane Depolarization : The formation of pores causes a rapid influx and efflux of ions, leading to the collapse of the transmembrane electrical potential.
-
Loss of Cellular Integrity : The uncontrolled passage of molecules through these pores results in osmotic stress and leakage of essential cytoplasmic contents, ultimately causing cell death.[4]
This direct, physical mechanism of action makes it potentially difficult for fungi to develop resistance compared to defenses that target specific enzymes. Notably, the same study found that DDDCG has almost no hemolytic effect on red blood cells, suggesting a degree of selectivity for fungal over animal cell membranes.[4]
Putative Role in Herbivore Defense
While direct studies on DDDCG's effect on insect herbivores are limited, the broader class of lignans is known to play a significant role in anti-herbivore defense.[6][9] Lignans can act as feeding deterrents, toxins, or disrupt insect growth and development.[1] The glucosylation of DDDCG may represent a "two-component" defense system.[3] The stable, non-toxic glucoside (DDDCG) is stored in plant tissues.[11] When an herbivore feeds and damages the tissue, endogenous or gut-based glucosidases could cleave the glucose moiety, releasing the more reactive and potentially more toxic aglycone, dihydrodehydrodiconiferyl alcohol, directly at the site of attack.[11]
Potential Role in Abiotic Stress Response
The phenylpropanoid pathway is integral to how plants cope with abiotic stress.[12] Lignans, as products of this pathway, likely contribute to this tolerance. Their functions may include:
-
Antioxidant Activity : The phenolic nature of lignans allows them to act as potent ROS scavengers, protecting cells from oxidative damage caused by stressors like high light, UV radiation, or drought.[12]
-
UV Protection : Phenylpropanoids are excellent UV-B absorbents, and their accumulation in epidermal tissues can shield the plant from DNA damage.
-
Cell Wall Reinforcement : As precursors to lignin, monolignols and their dimers can be incorporated into the cell wall, strengthening it against physical stressors.[8]
Glycosylation, as seen in DDDCG, is a common modification of specialized metabolites during stress responses, potentially enhancing their stability and allowing for controlled release when needed.[12]
Proposed Signaling Pathway for DDDCG Induction
The precise signaling cascade leading to DDDCG production upon pathogen attack has not been fully elucidated. However, based on established principles of plant immunity, a hypothetical pathway can be constructed.[13][14] Plant defense is typically initiated through a two-tiered innate immune system.[14]
-
Pathogen Recognition (PTI) : Surface-localized Pattern Recognition Receptors (PRRs) recognize conserved Pathogen-Associated Molecular Patterns (PAMPs), such as chitin from fungi.[14]
-
Early Signaling Events : This recognition triggers a rapid cascade of intracellular events, including an influx of calcium ions (Ca²⁺), a burst of reactive oxygen species (ROS) produced by NADPH oxidases, and the activation of Mitogen-Activated Protein Kinase (MAPK) cascades.[13][15]
-
Hormonal Signaling : These early signals activate downstream hormone signaling pathways, primarily involving salicylic acid (SA) for biotrophic pathogens and jasmonic acid (JA)/ethylene (ET) for necrotrophic pathogens and herbivores.[13][16]
-
Transcriptional Reprogramming : The signaling cascade converges on the nucleus, leading to the activation of transcription factors (e.g., WRKYs). These transcription factors upregulate the expression of defense-related genes.[16]
-
Upregulation of DDDCG Biosynthesis : A key set of upregulated genes includes those encoding the enzymes of the phenylpropanoid and lignan biosynthetic pathways (PAL, CAD, DIRs, etc.).[6][8] This increased enzyme production channels metabolic flux towards the synthesis and accumulation of DDDCG.
-
Defensive Action : Accumulated DDDCG then exerts its direct antifungal effects on the invading pathogen.[4]
Methodologies for the Study of DDDCG
For researchers aiming to investigate DDDCG, a standardized workflow is essential. This section provides validated, step-by-step protocols for the extraction, quantification, and functional analysis of DDDCG.
Experimental Workflow Overview
Protocol 1: Extraction and Purification of DDDCG
Causality: This protocol is designed to efficiently extract semi-polar glycosylated lignans while removing highly polar (sugars, organic acids) and non-polar (lipids, chlorophyll) contaminants.
-
Tissue Homogenization : Freeze 5-10 g of fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle. This prevents enzymatic degradation and ensures efficient extraction.
-
Solvent Extraction : Add the powdered tissue to 50 mL of 80% aqueous methanol (MeOH). Vortex thoroughly and sonicate for 30 minutes in an ultrasonic bath. Incubate at 4°C overnight on a shaker.
-
Clarification : Centrifuge the mixture at 10,000 x g for 15 minutes. Collect the supernatant. Re-extract the pellet with another 25 mL of 80% MeOH and combine the supernatants.
-
Solvent Evaporation : Evaporate the MeOH from the combined supernatants using a rotary evaporator until only the aqueous fraction remains.
-
Liquid-Liquid Partitioning : Transfer the aqueous extract to a separatory funnel. Partition three times against an equal volume of ethyl acetate (EtOAc). This step removes many interfering compounds, with DDDCG remaining in the aqueous or partitioning partially into the EtOAc phase depending on other compounds present. (Note: Optimization may be needed; DDDCG is semi-polar).
-
Solid-Phase Extraction (SPE) : For further cleanup, pass the concentrated, relevant fraction through a C18 SPE cartridge. Elute with a stepwise gradient of MeOH in water (e.g., 20%, 40%, 60%, 80%, 100% MeOH). Collect fractions and analyze via TLC or HPLC to identify fractions containing DDDCG.
-
Preparative HPLC : Pool the DDDCG-rich fractions and concentrate them. Perform final purification using a preparative HPLC system with a C18 column and a water/acetonitrile gradient.
Protocol 2: Quantification by HPLC-UV
Causality: This method leverages the UV absorbance of the phenolic rings in DDDCG for sensitive and specific quantification against a standard curve.
-
Standard Preparation : Prepare a stock solution of purified DDDCG of known concentration (e.g., 1 mg/mL in MeOH). Create a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to generate a standard curve.
-
HPLC System : Use an analytical HPLC with a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) and a UV detector set to ~280 nm.
-
Mobile Phase : A typical gradient would be: Solvent A (Water + 0.1% Formic Acid) and Solvent B (Acetonitrile + 0.1% Formic Acid). Run a gradient from 10% B to 90% B over 30 minutes.
-
Analysis : Inject 10 µL of each standard and the prepared plant extracts.
-
Calculation : Correlate the peak area of DDDCG in the samples to the standard curve to determine its concentration. Express the final concentration as µg/g of dry weight (DW) or fresh weight (FW) of the original tissue.
Protocol 3: Antifungal Microbroth Dilution Assay (MIC Determination)
Causality: This assay determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of DDDCG that prevents visible growth of a target fungus, providing a quantitative measure of its potency.
-
Fungal Inoculum Preparation : Grow the target fungus (e.g., Candida albicans, Botrytis cinerea) in a suitable liquid medium (e.g., Potato Dextrose Broth) to the mid-log phase. Adjust the suspension to a final concentration of ~5 x 10⁵ cells/mL.
-
Serial Dilution : In a 96-well microplate, add 100 µL of fungal growth medium to each well. Add 100 µL of a high-concentration DDDCG solution (e.g., 512 µg/mL) to the first column of wells. Perform a 2-fold serial dilution across the plate by transferring 100 µL from one column to the next.
-
Inoculation : Add 10 µL of the prepared fungal inoculum to each well.
-
Controls : Include a positive control (fungus with no DDDCG) and a negative control (medium only).
-
Incubation : Incubate the plate at the optimal temperature for the fungus (e.g., 28-37°C) for 24-48 hours.
-
MIC Determination : The MIC is the lowest concentration of DDDCG in a well with no visible fungal growth. This can be assessed visually or by measuring absorbance at 600 nm with a plate reader.
Conclusion and Future Perspectives
Dihydrodehydrodiconiferyl alcohol 9-O-glucoside stands out as a potent, membrane-targeting antifungal agent within the plant's chemical defense repertoire. Its biosynthesis from the central phenylpropanoid pathway allows for its rapid induction upon pathogen threat. While its role in defense against fungi is well-supported, its functions in deterring herbivores and mitigating abiotic stress remain promising areas for further investigation.
Future research should focus on:
-
Elucidating the specific signaling pathway : Identifying the upstream receptors and downstream transcription factors that specifically regulate DDDCG biosynthesis.
-
Broadening the scope of bioactivity : Testing DDDCG against a wider range of plant pathogens, including bacteria and oomycetes, as well as various insect herbivores.
-
In planta functional analysis : Using gene-editing techniques (e.g., CRISPR/Cas9) to knock out key biosynthetic genes (like specific UGTs or DIRs) to definitively confirm the role of DDDCG in plant immunity.
-
Potential for Crop Protection : Exploring the potential of DDDCG or its derivatives as a natural fungicide for agricultural applications.
A deeper understanding of DDDCG will not only illuminate fundamental aspects of plant-microbe interactions but may also provide novel solutions for sustainable agriculture and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Lignans from linseed (Linum usitatissimum L.) and its allied species: Retrospect, introspect and prospect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. plantae.org [plantae.org]
- 4. Antifungal property of dihydrodehydrodiconiferyl alcohol 9'-O-beta-D-glucoside and its pore-forming action in plasma membrane of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antifungal property of dihydrodehydrodiconiferyl alcohol 9'-O-beta-D-glucoside and its pore-forming action in plasma membrane of Candida albicans. | Sigma-Aldrich [merckmillipore.com]
- 6. Lignin and Its Pathway-Associated Phytoalexins Modulate Plant Defense against Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthesis of dehydrodiconiferyl alcohol glucosides: implications for the control of tobacco cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lignin and lignans in plant defence: insight from expression profiling of cinnamyl alcohol dehydrogenase genes during development and following fungal infection in Populus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biosynthesis of Dehydrodiconiferyl Alcohol Glucosides: Implications for the Control of Tobacco Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biosynthesis, herbivore induction, and defensive role of phenylacetaldoxime glucoside - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Role of Polyphenols in Abiotic Stress Response: The Influence of Molecular Structure [mdpi.com]
- 13. Plant Disease Resistance-Related Signaling Pathways: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Transcriptional Regulation and Signaling of Developmental Programmed Cell Death in Plants [frontiersin.org]
- 16. Investigating the Induced Systemic Resistance Mechanism of 2,4-Diacetylphloroglucinol (DAPG) using DAPG Hydrolase-Transgenic Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
Dihydrodehydrodiconiferyl Alcohol 9-O-glucoside: A Comprehensive Technical Review for Researchers and Drug Development Professionals
Abstract
Dihydrodehydrodiconiferyl alcohol 9-O-glucoside (DDDC9G) is a naturally occurring lignan glucoside that has garnered significant interest within the scientific community. This technical guide provides an in-depth review of the existing literature on DDDC9G, covering its chemical properties, natural sources, biosynthesis, and known biological activities. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering insights into its therapeutic potential and methodologies for its study. This document delves into the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative, cited references.
Introduction: Unveiling Dihydrodehydrodiconiferyl Alcohol 9-O-glucoside
Dihydrodehydrodiconiferyl alcohol 9-O-glucoside is a member of the lignan family, a diverse group of phenylpropanoid dimers found widely in the plant kingdom.[1] Lignans are known for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[2][3] DDDC9G, as a glycosylated derivative, exhibits distinct physicochemical properties that influence its bioavailability and pharmacological profile.
Chemically, DDDC9G is characterized by a dihydrobenzofuran core structure, derived from the oxidative coupling of two coniferyl alcohol units, with a glucose moiety attached at the 9-position of the side chain. The stereochemistry of the molecule, particularly at the C7 and C8 positions, can vary, leading to different diastereomers such as the (7R,8R) and (7R,8S) forms.[4]
Table 1: Chemical Properties of Dihydrodehydrodiconiferyl Alcohol 9-O-glucoside
| Property | Value | Source |
| Molecular Formula | C₂₆H₃₄O₁₁ | [4] |
| Molecular Weight | 522.54 g/mol | [4] |
| IUPAC Name | (2R,3R,4S,5S,6R)-2-[[(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | [4] |
| Stereoisomers | (7R,8R), (7R,8S), and other diastereomers exist | [4] |
DDDC9G has been isolated from a variety of plant species, highlighting its widespread distribution in nature. Notable sources include:
-
Garcinia mangostana (Mangosteen): The pericarp of the fruit is a known source.[5][6]
-
Lysimachia clethroides: The herbs of this plant have been found to contain the (7R,8R) stereoisomer.[7]
-
Saussurea medusa [4]
-
Ilex dunniana [4]
The presence of DDDC9G in these plants, some of which have a history of use in traditional medicine, suggests its potential contribution to their therapeutic effects.
Biosynthesis: From Phenylpropanoid Precursor to a Complex Lignan Glucoside
The biosynthesis of DDDC9G is intrinsically linked to the phenylpropanoid pathway, a central metabolic route in plants responsible for the production of a vast array of secondary metabolites. The core pathway leading to the formation of dehydrodiconiferyl alcohol glucosides is a concise two-step process originating from coniferyl alcohol.[8]
Step 1: Oxidative Dimerization of Coniferyl Alcohol
The initial and crucial step involves the oxidative coupling of two molecules of coniferyl alcohol. This reaction is catalyzed by peroxidases, which generate radical intermediates from coniferyl alcohol. The subsequent radical-radical coupling can occur in various ways, but the formation of the dihydrobenzofuran structure of dehydrodiconiferyl alcohol proceeds via an 8-5' linkage.
Step 2: Glycosylation
Following the dimerization, a glucosyltransferase enzyme catalyzes the attachment of a glucose molecule to the 9-hydroxyl group of the dehydrodiconiferyl alcohol side chain. This glycosylation step enhances the water solubility of the molecule and can influence its stability, transport, and biological activity within the plant and in biological systems.
Caption: Biosynthetic pathway of DDDC9G from phenylalanine.
Biological Activities and Therapeutic Potential
DDDC9G and related lignans exhibit a range of biological activities that are of significant interest for drug discovery and development.
Antifungal Activity
One of the most well-documented activities of DDDC9G is its potent antifungal effect, particularly against Candida albicans. Research has shown that DDDC9G exerts its antifungal action by disrupting the fungal plasma membrane.[9]
Mechanism of Antifungal Action:
The proposed mechanism involves the formation of pores in the plasma membrane of C. albicans. This pore-forming action leads to increased membrane permeability, leakage of intracellular components, and ultimately, fungal cell death. This direct action on the cell membrane makes the development of resistance less likely compared to antifungal agents that target specific enzymes.
Anti-inflammatory Activity
While direct studies on the anti-inflammatory properties of DDDC9G are limited, research on structurally similar lignans provides strong evidence for its potential in this area. A related compound, (7R,8S)-9-Acetyl-dehydrodiconiferyl alcohol, has been shown to inhibit inflammatory responses in lipopolysaccharide (LPS)-stimulated macrophages.[10][11]
Potential Mechanism of Anti-inflammatory Action:
The anti-inflammatory effects of these lignans are thought to be mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[10] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). By inhibiting NF-κB activation, these compounds can effectively suppress the inflammatory cascade. A study on (7R,8S)-dehydrodiconiferyl alcohol-9′γ-methyl ether also demonstrated potent inhibition of LPS-induced COX-2 expression.[12]
Caption: Potential anti-inflammatory mechanism of DDDC9G via NF-κB inhibition.
Antioxidant Activity
Experimental Protocol for DPPH Radical Scavenging Assay:
A common in vitro method to assess antioxidant activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.
-
Prepare a stock solution of DDDC9G in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a series of dilutions of the DDDC9G stock solution.
-
Prepare a fresh solution of DPPH in the same solvent.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the different concentrations of DDDC9G.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration.
-
The IC50 value (the concentration of DDDC9G required to scavenge 50% of the DPPH radicals) can be determined from a dose-response curve.
Methodologies for Study: Extraction, Isolation, and Analysis
The study of DDDC9G necessitates robust and efficient methods for its extraction from natural sources, followed by purification and analytical characterization.
Extraction and Isolation
The choice of extraction solvent and method is critical for obtaining a good yield of DDDC9G. As a lignan glucoside, it possesses moderate polarity.
General Protocol for Extraction of Lignan Glucosides:
-
Sample Preparation: The plant material (e.g., dried and powdered pericarp of Garcinia mangostana) is prepared to increase the surface area for extraction.
-
Extraction: Maceration or Soxhlet extraction is commonly employed.[14] A mixture of methanol/water or ethanol/water (typically 70-80% alcohol) is often used to efficiently extract lignan glucosides.[15]
-
Filtration and Concentration: The extract is filtered to remove solid plant material, and the solvent is evaporated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and butanol) to separate compounds based on their polarity. Lignan glucosides are expected to be enriched in the more polar fractions (e.g., ethyl acetate or butanol).
-
Chromatographic Purification: The enriched fraction is subjected to column chromatography for the isolation of pure DDDC9G.[14] Common stationary phases include silica gel and Sephadex LH-20. A gradient elution with a solvent system such as chloroform/methanol or ethyl acetate/methanol is typically used.
Example Protocol for Extraction from Garcinia mangostana Pericarp:
-
Air-dry the pericarp of Garcinia mangostana and grind it into a fine powder.
-
Extract the powder with 70% isopropyl alcohol at 40°C.[16]
-
Combine the extracts and evaporate the isopropyl alcohol.
-
Disperse the concentrated extract in purified water and pass it through a pre-treated macroporous resin column (e.g., HPD-400).[16]
-
Wash the column with water to remove highly polar impurities.
-
Elute the column with methanol to obtain the fraction containing DDDC9G.
-
Monitor the fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Pool the fractions containing DDDC9G and concentrate to obtain the purified compound.
Analytical Characterization
The structural elucidation and quantification of DDDC9G rely on a combination of spectroscopic and chromatographic techniques.
High-Performance Liquid Chromatography (HPLC):
HPLC is a powerful tool for the quantification and purity assessment of DDDC9G.[17][18]
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of water (often with a small amount of acid like acetic acid or formic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol is common.
-
Detection: UV detection at a wavelength around 280 nm is suitable for lignans.
-
Quantification: Quantification is achieved by creating a calibration curve with a purified standard of DDDC9G.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is indispensable for the structural elucidation of DDDC9G. 1H NMR and 13C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity between atoms and confirm the overall structure.[19][20]
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight and elemental composition of DDDC9G.[4][19] Techniques such as Electrospray Ionization (ESI) are commonly used to ionize the molecule. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula.
Table 2: Summary of Analytical Data for Dihydrodehydrodiconiferyl Alcohol Glucosides (Representative Data)
| Technique | Key Observations | Reference |
| ¹H NMR | Aromatic protons, methoxy group signals, signals for the dihydrobenzofuran ring system, and signals for the glucose moiety. | [19] |
| ¹³C NMR | Resonances corresponding to aromatic carbons, methoxy carbons, carbons of the dihydrobenzofuran core, and carbons of the glucose unit. | [4] |
| LC-MS | A prominent ion corresponding to [M+H]⁺ or [M+Na]⁺, confirming the molecular weight. | [4] |
Future Directions and Conclusion
Dihydrodehydrodiconiferyl alcohol 9-O-glucoside represents a promising natural product with demonstrated antifungal activity and strong potential for anti-inflammatory and antioxidant applications. This technical guide has provided a comprehensive overview of the current state of knowledge on this compound, from its biosynthesis to its biological activities and the methodologies used for its study.
Future research should focus on:
-
Elucidating the full spectrum of biological activities: Investigating other potential therapeutic applications, such as anticancer and neuroprotective effects, which are known for other lignans.
-
In-depth mechanistic studies: Further exploring the molecular mechanisms underlying its antifungal and potential anti-inflammatory activities.
-
In vivo studies: Conducting animal studies to evaluate the efficacy, pharmacokinetics, and safety of DDDC9G.
-
Optimization of extraction and purification: Developing more efficient and scalable methods for the production of DDDC9G for research and potential commercialization.
-
Structure-activity relationship (SAR) studies: Synthesizing and evaluating derivatives of DDDC9G to identify compounds with enhanced activity and improved drug-like properties.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Item - Generic pathway diagram of lignin biosynthesis with species-specific extensions. - Public Library of Science - Figshare [plos.figshare.com]
- 4. (+)-Dihydrodehydrodiconiferyl Alcohol-9-O-Beta-D-Glucopyranoside | C26H34O11 | CID 44577121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Dihydrodehydrodiconiferyl alcohol 9-Oglucoside | 葡萄糖苷 | CAS 106758-58-1 | 美国InvivoChem [invivochem.cn]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. (7R,8S)-9-acetyl-dehydrodiconiferyl alcohol inhibits inflammation and migration in lipopolysaccharide-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anti-Inflammatory Effect of (7R,8S)-Dehydrodiconiferyl Alcohol-9′Γ-Methyl Ether from the Rhizome of Belamcanda Chinensis: Role of Mir-146a and Mir-155 – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 13. benchchem.com [benchchem.com]
- 14. phytojournal.com [phytojournal.com]
- 15. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. α-Mangostin Extraction from the Native Mangosteen (Garcinia mangostana L.) and the Binding Mechanisms of α-Mangostin to HSA or TRF | PLOS One [journals.plos.org]
- 17. longdom.org [longdom.org]
- 18. molnova.com [molnova.com]
- 19. researchgate.net [researchgate.net]
- 20. BG - High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter [bg.copernicus.org]
Methodological & Application
Application Notes & Protocols for the Isolation and Purification of Dihydrodehydrodiconiferyl alcohol 9-O-glucoside from Garcinia mangostana
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the extraction, purification, and characterization of Dihydrodehydrodiconiferyl alcohol 9-O-glucoside (DDG), a bioactive phenylpropanoid glycoside, from the pericarp of Garcinia mangostana (mangosteen). While the mangosteen pericarp is renowned for its rich xanthone content, it is also a valuable source of various polar polyphenolic compounds, including DDG, which warrant further investigation for their potential therapeutic applications. The protocols detailed herein are designed to be robust and reproducible, offering insights into the scientific rationale behind each step, from the initial solvent extraction to the final chromatographic purification and structural elucidation.
Introduction: The Untapped Potential of Polar Compounds in Garcinia mangostana
Garcinia mangostana L., often hailed as the "Queen of Fruits," is a tropical evergreen tree whose fruit pericarp is a well-established source of a diverse array of bioactive secondary metabolites.[1] Extensive research has focused on the lipophilic xanthones, such as α-mangostin, for their antioxidant, anti-inflammatory, and anti-cancer properties.[2] However, the polar constituents of the pericarp, including a variety of polyphenols, flavonoids, and their glycosides, represent a less explored but equally promising frontier for natural product discovery.[3][4]
Among these polar compounds is Dihydrodehydrodiconiferyl alcohol 9-O-glucoside (DDG), a phenylpropanoid glycoside. Phenylpropanoids are a large class of plant secondary metabolites that have been associated with a wide range of pharmacological activities. As a glycoside, DDG exhibits increased water solubility, which can influence its bioavailability and biological activity. The successful isolation of pure DDG is a critical first step in unlocking its therapeutic potential and enabling further preclinical and clinical investigations.
This guide presents a structured, multi-step methodology for the efficient extraction and purification of DDG from Garcinia mangostana pericarp. The protocols are grounded in established principles of phytochemistry and chromatography, providing both the "how" and the "why" to empower researchers in their quest for novel natural products.
Materials and Equipment
Plant Material
-
Dried pericarp of Garcinia mangostana
Solvents and Reagents
-
Ethanol (95%, analytical grade)
-
Methanol (HPLC grade)
-
Ethyl acetate (analytical grade)
-
n-Hexane (analytical grade)
-
Chloroform (analytical grade)
-
Deionized water
-
Silica gel (for column chromatography, 70-230 mesh)
-
Sephadex LH-20
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Reference standard of Dihydrodehydrodiconiferyl alcohol 9-O-glucoside (if available)
Equipment
-
Grinder or mill
-
Soxhlet apparatus or large-scale maceration setup
-
Rotary evaporator
-
Freeze dryer (lyophilizer)
-
Glass chromatography columns
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for TLC visualization
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a C18 column
-
High-Resolution Mass Spectrometer (HRMS)
-
Nuclear Magnetic Resonance (NMR) spectrometer (¹H, ¹³C, and 2D experiments)
Experimental Workflow: A Strategic Approach
The isolation of DDG from the complex matrix of mangosteen pericarp requires a systematic approach. The workflow is designed to progressively enrich the target compound while removing impurities with different polarities.
Caption: Workflow for DDG isolation and characterization.
Detailed Protocols
Part 1: Extraction and Preliminary Fractionation
Rationale: The initial extraction with a polar solvent like ethanol is crucial for efficiently solubilizing glycosides. Subsequent liquid-liquid partitioning allows for the removal of highly nonpolar compounds (e.g., waxes, fats) into the n-hexane phase and enriches the target polar compounds in the aqueous phase.
Protocol:
-
Preparation of Plant Material:
-
Wash the fresh Garcinia mangostana pericarps with water to remove any surface impurities and dry them in a shaded, well-ventilated area until brittle.
-
Grind the dried pericarps into a coarse powder (approximately 20-40 mesh) to increase the surface area for extraction.
-
-
Soxhlet Extraction:
-
Place 500 g of the powdered pericarp into a large cellulose thimble and load it into a Soxhlet extractor.
-
Extract with 3 L of 95% ethanol for approximately 24-48 hours, or until the solvent running through the siphon tube is colorless.
-
Causality: Soxhlet extraction provides a continuous and efficient extraction process, ensuring a high yield of the target compounds.[2]
-
-
Concentration:
-
Concentrate the ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a dark, viscous crude extract.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract (e.g., 100 g) in 1 L of deionized water.
-
Transfer the aqueous suspension to a 2 L separatory funnel and partition successively with n-hexane (3 x 500 mL). Combine the n-hexane fractions and set them aside (this fraction contains nonpolar impurities).
-
Subsequently, partition the remaining aqueous layer with ethyl acetate (3 x 500 mL). Combine the ethyl acetate fractions.
-
Concentrate the ethyl acetate and the final aqueous fractions separately using a rotary evaporator. The DDG is expected to be concentrated in the aqueous fraction due to its high polarity.[5]
-
Part 2: Chromatographic Purification
Rationale: This multi-step chromatographic approach is designed to separate compounds based on their polarity and size. Silica gel chromatography provides the initial coarse separation, followed by Sephadex LH-20 to remove smaller molecules and pigments. The final purification is achieved using preparative HPLC, which offers high resolution.
Protocol:
-
Silica Gel Column Chromatography:
-
Prepare a silica gel (70-230 mesh) column packed in chloroform.
-
Adsorb the dried aqueous fraction onto a small amount of silica gel to create a dry powder.
-
Carefully load the adsorbed sample onto the top of the prepared column.
-
Elute the column with a gradient of increasing polarity, starting with 100% chloroform and gradually increasing the proportion of methanol (e.g., from 100:0 to 80:20 chloroform:methanol).[6][7]
-
Collect fractions of 20-30 mL and monitor them by TLC using a chloroform:methanol (9:1 or 8:2) mobile phase. Visualize the spots under UV light (254 nm and 365 nm).
-
Combine the fractions containing the compound of interest (based on TLC comparison with the crude fraction, looking for a prominent spot with an Rf value indicative of a polar glycoside).
-
-
Sephadex LH-20 Column Chromatography:
-
Concentrate the pooled fractions from the silica gel column.
-
Dissolve the residue in a minimal amount of methanol and apply it to a Sephadex LH-20 column pre-equilibrated with methanol.
-
Elute the column with methanol at a slow flow rate.[6]
-
Causality: Sephadex LH-20 separates molecules based on size and polarity, effectively removing smaller impurities and some pigments.
-
Collect fractions and monitor by TLC. Pool the fractions containing the enriched DDG.
-
-
Preparative HPLC:
-
Concentrate the enriched fraction from the Sephadex LH-20 column.
-
Dissolve the sample in the initial mobile phase for HPLC (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
Purify the sample using a preparative HPLC system equipped with a C18 column.
-
Elute with a gradient of acetonitrile in water (both containing 0.1% formic acid), for instance, from 10% to 50% acetonitrile over 40 minutes.
-
Monitor the elution at a suitable wavelength (e.g., 280 nm) and collect the peak corresponding to DDG.
-
Lyophilize the collected fraction to obtain pure DDG as a white amorphous powder.
-
Part 3: Structural Characterization
Rationale: The identity and purity of the isolated compound must be confirmed using spectroscopic methods. Mass spectrometry provides the molecular weight and formula, while NMR spectroscopy elucidates the detailed chemical structure.
Protocol:
-
High-Resolution Mass Spectrometry (HRMS):
-
Dissolve a small amount of the purified compound in methanol and analyze it using an HR-ESI-MS system in positive or negative ion mode.
-
The expected molecular formula for DDG is C₂₆H₃₄O₁₁.[8] The HRMS data should confirm this with high accuracy.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified DDG in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).
-
Acquire ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra.
-
The acquired spectral data should be compared with reported values for Dihydrodehydrodiconiferyl alcohol 9-O-glucoside or its derivatives to confirm the structure.[9]
-
Data Presentation
Table 1: Physicochemical and Spectroscopic Data of Dihydrodehydrodiconiferyl alcohol 9-O-glucoside
| Property | Data | Reference |
| Molecular Formula | C₂₆H₃₄O₁₁ | [8] |
| Molecular Weight | 522.5 g/mol | [8] |
| Appearance | White amorphous powder | |
| HR-ESI-MS | m/z [M+H]⁺ or [M+Na]⁺ corresponding to C₂₆H₃₄O₁₁ | [8] |
| ¹H and ¹³C NMR | Consistent with published data for the structure | [9] |
Conclusion and Future Perspectives
The protocols outlined in this application note provide a robust framework for the successful isolation and characterization of Dihydrodehydrodiconiferyl alcohol 9-O-glucoside from the pericarp of Garcinia mangostana. By leveraging a combination of classical and modern chromatographic techniques, researchers can obtain this promising bioactive compound in high purity, paving the way for in-depth pharmacological studies. The elucidation of the biological activities of DDG will not only contribute to our understanding of the therapeutic potential of mangosteen but may also lead to the development of new drug leads for a variety of diseases.
References
- 1. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 2. benchchem.com [benchchem.com]
- 3. Polyphenolic Constituents of the Pericarp of Mangosteen (Garcinia mangostana L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. One-step column chromatographic extraction with gradient elution followed by automatic separation of volatiles, flavonoids and polysaccharides from Citrus grandis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (+)-Dihydrodehydrodiconiferyl Alcohol-9-O-Beta-D-Glucopyranoside | C26H34O11 | CID 44577121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Dihydrodehydrodiconiferyl alcohol 9-O-glucoside in Plant Extracts by LC-MS/MS
Introduction and Scientific Context
Dihydrodehydrodiconiferyl alcohol 9-O-glucoside (DDDCG) is a lignan found in various plant species, including Lysimachia clethroides and Garcinia mangostana[1][2]. Lignans are a large class of polyphenolic compounds known for their potential antioxidant and bioactive properties[3]. The glycosidic linkage in DDDCG influences its solubility and bioavailability, making its accurate quantification essential for understanding its pharmacokinetic and pharmacodynamic profiles.
The analysis of such compounds in crude plant extracts presents a significant analytical challenge. The "matrix," which includes all components of the sample other than the analyte, is incredibly complex, containing pigments, lipids, sugars, and other phenolics that can interfere with analysis[4]. These interferences, known as matrix effects, can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification[4][5][6].
This application note presents a robust LC-MS/MS method engineered to overcome these challenges. By combining an optimized sample preparation protocol with the high selectivity of tandem mass spectrometry, this method provides a reliable tool for the quantitative analysis of DDDCG.
Chemical Profile: Dihydrodehydrodiconiferyl alcohol 9-O-glucoside
| Property | Value | Source |
| Molecular Formula | C₂₆H₃₄O₁₁ | [7][8] |
| Molecular Weight | 522.5 g/mol | [7][8] |
| Class | Lignan Glucoside, Phenylpropanoid | [1][7] |
| Known Sources | Lysimachia clethroides, Garcinia mangostana | [1][2] |
| Solubility | Soluble in DMSO, Methanol, Acetone | [9] |
Principle of the Method: LC-MS/MS
The power of this method lies in the coupling of two potent analytical techniques.
-
Liquid Chromatography (LC): The plant extract is first passed through an LC column (typically a reversed-phase C18 column). The components of the extract, including DDDCG, are separated based on their physicochemical properties, primarily their polarity. This separation over time is crucial to reduce the number of co-eluting compounds that enter the mass spectrometer simultaneously, which is a first-line defense against matrix effects[5][10].
-
Tandem Mass Spectrometry (MS/MS): As compounds elute from the LC column, they are ionized (typically via Electrospray Ionization, ESI) and enter the mass spectrometer. For quantitative analysis, a triple quadrupole (QqQ) mass spectrometer is ideal[6]. It operates in Multiple Reaction Monitoring (MRM) mode, a highly selective process:
-
Q1 (First Quadrupole): Isolates the parent or precursor ion of DDDCG (based on its mass-to-charge ratio, m/z).
-
q2 (Collision Cell): The isolated precursor ion is fragmented by collision with an inert gas.
-
Q3 (Third Quadrupole): Isolates a specific, characteristic fragment or product ion.
-
Only a compound that matches both the precursor and product ion masses will be detected, providing exceptional specificity and filtering out background noise.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. plantaedb.com [plantaedb.com]
- 8. (+)-Dihydrodehydrodiconiferyl Alcohol-9-O-Beta-D-Glucopyranoside | C26H34O11 | CID 44577121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Dihydrodehydrodiconiferyl alcohol 9-O-β-D-xylopyranoside | CAS:1015175-06-0 | Lignanoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. researchgate.net [researchgate.net]
Illuminating Molecular Architecture: A Guide to the 1H and 13C NMR Spectral Analysis of Dihydrodehydrodiconiferyl alcohol 9-O-glucoside
Introduction: The Significance of Dihydrodehydrodiconiferyl alcohol 9-O-glucoside
Dihydrodehydrodiconiferyl alcohol 9-O-glucoside is a naturally occurring dihydrobenzofuran neolignan glucoside. Lignans and neolignans are a large class of polyphenolic compounds derived from the oxidative dimerization of two phenylpropane units.[1][2] These compounds are widely distributed in the plant kingdom and exhibit a broad spectrum of biological activities, making them subjects of intense research in drug discovery and natural product chemistry. The glycosylation of these neolignans, as seen in Dihydrodehydrodiconiferyl alcohol 9-O-glucoside, often enhances their solubility and bioavailability, modulating their therapeutic potential.
Accurate structural elucidation is the cornerstone of natural product research. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous determination of the complex three-dimensional structures of such molecules in solution.[3] This application note provides a comprehensive guide to the ¹H and ¹³C NMR spectral data of Dihydrodehydrodiconiferyl alcohol 9-O-glucoside, complete with detailed protocols for sample preparation and data acquisition, and an in-depth explanation of the spectral interpretation that serves as a roadmap for researchers in the field.
Foundational Principles: NMR-Based Structural Elucidation of Neolignan Glycosides
The structural elucidation of a neolignan glucoside like Dihydrodehydrodiconiferyl alcohol 9-O-glucoside is a systematic process. It begins with the analysis of simple one-dimensional (1D) ¹H and ¹³C NMR spectra and progresses to more sophisticated two-dimensional (2D) experiments. The causality behind this workflow is to build the molecular structure piece by piece, first identifying individual proton and carbon environments, then connecting them through covalent bonds.
A typical workflow involves:
-
1D ¹H NMR : To identify the number and type of protons (aromatic, aliphatic, olefinic, methoxy, hydroxyl) and their immediate electronic environment and neighboring protons through chemical shifts (δ) and coupling constants (J).
-
1D ¹³C NMR (with DEPT) : To determine the number of unique carbon atoms and classify them as methyl (CH₃), methylene (CH₂), methine (CH), or quaternary (C) carbons.
-
2D COSY (¹H-¹H Correlation Spectroscopy) : To establish proton-proton correlations through-bond, typically over two to three bonds, revealing coupled spin systems within the molecule (e.g., the propyl side chain, the dihydrofuran ring protons, and the protons of the glucose unit).
-
2D HSQC (Heteronuclear Single Quantum Coherence) : To directly correlate each proton with its attached carbon atom, providing a powerful tool for assigning carbon resonances based on their known proton assignments.
-
2D HMBC (Heteronuclear Multiple Bond Correlation) : To identify longer-range (typically 2-4 bonds) correlations between protons and carbons. This is crucial for connecting the individual spin systems identified in COSY and for establishing the linkages between the aglycone and the glucoside moiety.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) : To determine the spatial proximity of protons, which is essential for elucidating the relative stereochemistry of the molecule.
This multi-faceted approach ensures a self-validating system where data from each experiment corroborates the others, leading to a confident structural assignment.
Visualizing the Workflow: From Sample to Structure
The following diagram illustrates the logical progression of experiments and interpretation in the NMR-based structural elucidation of Dihydrodehydrodiconiferyl alcohol 9-O-glucoside.
Caption: A generalized workflow for the structural elucidation of natural products using NMR spectroscopy.
¹H and ¹³C NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR spectral data for (7S,8S)-dihydrodehydrodiconiferyl alcohol 9-O-β-D-glucopyranoside, a stereoisomer of the title compound, recorded in methanol-d₄ (CD₃OD) at 500 MHz for ¹H and 125 MHz for ¹³C.[4] The numbering scheme for the assignments is provided in the molecular structure diagram below.
Molecular Structure with Numbering
Caption: Numbering scheme for Dihydrodehydrodiconiferyl alcohol 9-O-glucoside.
Table 1: ¹H NMR Spectral Data (500 MHz, CD₃OD)
| Position | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J in Hz) |
| 2 | 6.75 | br s | |
| 5 | 5.54 | d | 6.5 |
| 6 | 6.76 | br s | |
| 7 | 3.54 | m | |
| 8 | 2.68 | t | 7.5 |
| 9 | 1.87 | m | |
| 9a | 4.01 | dd | 11.0, 5.0 |
| 9b | 3.75 | dd | 11.0, 6.0 |
| 2' | 7.01 | d | 2.0 |
| 5' | 6.79 | d | 8.0 |
| 6' | 6.88 | dd | 8.0, 2.0 |
| 7' | 3.69 | t | 6.5 |
| 8' | 1.87 | m | |
| 9' | 2.68 | t | 7.5 |
| 3-OMe | 3.88 | s | |
| 5-OMe | 3.83 | s | |
| 1'' | 4.37 | d | 8.0 |
| 2'' | 3.23 | m | |
| 3'' | 3.35 | m | |
| 4'' | 3.29 | m | |
| 5'' | 3.30 | m | |
| 6''a | 3.88 | dd | 12.0, 2.0 |
| 6''b | 3.69 | dd | 12.0, 5.5 |
Table 2: ¹³C NMR Spectral Data (125 MHz, CD₃OD)
| Position | Chemical Shift (δ ppm) | DEPT |
| 1 | 134.7 | C |
| 2 | 110.7 | CH |
| 3 | 149.0 | C |
| 4 | 147.5 | C |
| 5 | 88.9 | CH |
| 6 | 118.2 | CH |
| 7 | 55.4 | CH |
| 8 | 32.5 | CH₂ |
| 9 | 35.0 | CH₂ |
| 9 | 72.5 | CH₂ |
| 1' | 129.7 | C |
| 2' | 114.2 | CH |
| 3' | 147.5 | C |
| 4' | 145.2 | C |
| 5' | 116.1 | CH |
| 6' | 119.7 | CH |
| 7' | 62.2 | CH₂ |
| 8' | 32.5 | CH₂ |
| 9' | 35.0 | CH₂ |
| 3-OMe | 56.8 | CH₃ |
| 5-OMe | 56.4 | CH₃ |
| 1'' | 104.6 | CH |
| 2'' | 75.2 | CH |
| 3'' | 78.1 | CH |
| 4'' | 71.7 | CH |
| 5'' | 78.3 | CH |
| 6'' | 62.8 | CH₂ |
Experimental Protocols
The following protocols are designed to provide a robust framework for obtaining high-quality NMR data for Dihydrodehydrodiconiferyl alcohol 9-O-glucoside and related compounds.
Protocol 1: Sample Preparation
Causality: The choice of solvent is critical. A deuterated solvent is used to avoid large solvent signals in the ¹H NMR spectrum.[5] Methanol-d₄ (CD₃OD) is an excellent choice for polar compounds like glycosides as it readily dissolves them and its residual proton signals do not typically overlap with key analyte signals.[4] Purity of the sample is paramount to avoid signals from contaminants.
Materials:
-
Dihydrodehydrodiconiferyl alcohol 9-O-glucoside (5-10 mg)
-
Methanol-d₄ (CD₃OD), 99.8% D
-
5 mm NMR tubes
-
Pipettes
-
Vortex mixer
Procedure:
-
Accurately weigh 5-10 mg of the purified Dihydrodehydrodiconiferyl alcohol 9-O-glucoside into a clean, dry vial.
-
Add approximately 0.6 mL of methanol-d₄ to the vial.
-
Gently vortex the sample until the compound is fully dissolved. A brief sonication may be used if necessary.
-
Transfer the solution into a 5 mm NMR tube using a pipette.
-
Ensure the sample height in the NMR tube is adequate for the spectrometer's probe (typically around 4-5 cm).
-
Cap the NMR tube securely.
Protocol 2: NMR Data Acquisition
Causality: The selection of NMR experiments follows the logical workflow outlined previously. A high-field NMR spectrometer (≥ 500 MHz) is recommended to achieve optimal resolution and sensitivity, which is particularly important for resolving complex spin systems in natural products.[3] 2D experiments are essential for establishing connectivity and completing the structural assignment.
Instrumentation:
-
A 500 MHz (or higher) NMR spectrometer equipped with a suitable probe (e.g., a broadband or cryoprobe).
General Parameters:
-
Temperature: 298 K
-
Solvent: CD₃OD
-
Referencing: The residual solvent signal of CD₃OD is used as an internal reference (δH = 3.31 ppm, δC = 49.0 ppm).
Experimental Sequence:
-
¹H NMR:
-
Acquire a standard 1D proton spectrum.
-
Typical parameters: 32-64 scans, 16-32K data points, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.
-
-
¹³C NMR:
-
Acquire a proton-decoupled 1D carbon spectrum.
-
Typical parameters: 1024-4096 scans, 32-64K data points, spectral width of 220-250 ppm, relaxation delay of 2 seconds.
-
-
DEPT-135:
-
Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are absent.
-
-
gCOSY (gradient-selected COSY):
-
Acquire a 2D gCOSY spectrum to identify ¹H-¹H correlations.
-
Typical parameters: 256-512 increments in the F1 dimension, 2-4 scans per increment.
-
-
gHSQC (gradient-selected HSQC):
-
Acquire a 2D gHSQC spectrum to determine one-bond ¹H-¹³C correlations.
-
Typical parameters: 256-512 increments in the F1 dimension, 4-8 scans per increment.
-
-
gHMBC (gradient-selected HMBC):
-
Acquire a 2D gHMBC spectrum to establish long-range ¹H-¹³C correlations.
-
Typical parameters: 256-512 increments in the F1 dimension, 8-16 scans per increment. The long-range coupling delay should be optimized for an average J-coupling of 8-10 Hz.
-
Conclusion
This application note has provided a detailed overview of the ¹H and ¹³C NMR spectral data of Dihydrodehydrodiconiferyl alcohol 9-O-glucoside, grounded in established spectroscopic principles. The tabulated data, coupled with the detailed experimental protocols, offer researchers a reliable resource for the identification and characterization of this neolignan glucoside and structurally related compounds. By understanding the causality behind the experimental choices and the logical flow of data interpretation, scientists can confidently employ NMR spectroscopy as a powerful tool in the exploration of natural products for drug discovery and development.
References
Protocol for antifungal susceptibility testing of Dihydrodehydrodiconiferyl alcohol 9-O-glucoside
Application Notes & Protocols
Topic: Protocol for Antifungal Susceptibility Testing of Dihydrodehydrodiconiferyl alcohol 9-O-glucoside
Introduction: The Potential of a Novel Lignan Glucoside
Dihydrodehydrodiconiferyl alcohol 9-O-glucoside (DDG) is a naturally occurring lignan glucoside that has been isolated from various plant species.[1][2] Lignans, a major class of polyphenols, are known for a wide range of biological activities, and recent studies have highlighted their potential as antimicrobial agents.[3][4][5] Notably, DDG has demonstrated potent antifungal activities against various fungal strains, including the opportunistic pathogen Candida albicans.[6][7] The primary mechanism of its antifungal action is believed to be the formation of pores in the fungal plasma membrane, leading to membrane depolarization and ultimately cell death.[6][7]
Given the rise of invasive fungal infections and the emergence of drug-resistant strains, there is a critical need to explore and standardize the evaluation of novel antifungal candidates like DDG. This document provides a comprehensive, step-by-step protocol for determining the antifungal susceptibility of DDG, grounded in the reference methods established by the Clinical and Laboratory Standards Institute (CLSI).[8][9][10][11] The primary methodologies described are the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC) and the subsequent procedure for establishing the Minimum Fungicidal Concentration (MFC).
This guide is intended for researchers in microbiology, natural product chemistry, and drug development. It aims to provide not only a reproducible methodology but also the scientific rationale behind key steps, ensuring robust and meaningful results.
Core Principles of Antifungal Susceptibility Testing
The cornerstone of in vitro antifungal susceptibility testing is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12] This protocol employs the broth microdilution method, a standardized technique where a serial dilution of the antifungal agent is challenged with a standardized fungal inoculum in a 96-well microplate format.[13][14][15] This method is favored for its efficiency, conservation of reagents, and the ability to test multiple compounds or isolates simultaneously.
Following MIC determination, the Minimum Fungicidal Concentration (MFC) can be established. The MFC is the lowest concentration of an antifungal agent that results in a ≥99.9% reduction in the initial inoculum viability.[12][16][17] This is determined by subculturing the contents of wells showing no visible growth (from the MIC assay) onto an agar medium to see if the fungal cells were killed (fungicidal) or merely inhibited (fungistatic). An agent is generally considered fungicidal if the MFC is no more than four times the MIC.[12]
Materials and Reagents
3.1. Test Compound and Solvents
-
Dihydrodehydrodiconiferyl alcohol 9-O-glucoside (DDG)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade: Lignans and their glucosides often have poor aqueous solubility.[18][19] DMSO is a common and effective solvent for these compounds in antimicrobial assays.[18][20]
3.2. Fungal Strains
-
Test Strains: Candida albicans (e.g., ATCC 90028), Cryptococcus neoformans, or other yeast species of interest.
-
Quality Control (QC) Strains: A well-characterized reference strain with known MIC values for control antifungals (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258) should be included in each run to ensure the validity of the results.[21]
3.3. Media and Buffers
-
Culture Medium: Sabouraud Dextrose Agar (SDA) and Broth (SDB) for routine culture of fungi.
-
Test Medium: RPMI-1640 medium (without sodium bicarbonate, with L-glutamine) buffered to pH 7.0 with 0.165 M 3-(N-morpholino)propanesulfonic acid (MOPS). This is the standard medium recommended by CLSI for antifungal susceptibility testing of yeasts.[8][21][22][23]
-
Buffers: Sterile Phosphate-Buffered Saline (PBS) or 0.85% saline.
3.4. Equipment and Consumables
-
Sterile, flat-bottom, 96-well microtiter plates.
-
Multichannel pipettes (50-200 µL) and single-channel pipettes.
-
Spectrophotometer or hemocytometer for inoculum standardization.
-
Incubator set to 35°C.
-
Sterile conical tubes, pipette tips, and reagent reservoirs.
Detailed Experimental Protocol
Step 1: Preparation of DDG Stock Solution
Causality: Due to the expected low aqueous solubility of DDG, a stock solution in 100% DMSO is required. The final concentration of DMSO in the assay wells must be kept low (typically ≤1%) to avoid inhibiting fungal growth, which could confound the results.
-
Accurately weigh a small amount of DDG powder (e.g., 5 mg).
-
Dissolve the powder in a precise volume of sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing.
-
Prepare an intermediate stock solution by diluting the primary stock in the RPMI-1640 test medium. This intermediate solution should be 2 times the highest final concentration desired in the assay. For example, to test up to a final concentration of 128 µg/mL, prepare a 256 µg/mL intermediate solution.
Step 2: Fungal Inoculum Preparation
Causality: A standardized inoculum density is critical for the reproducibility of MIC results.[24] An inoculum that is too dense can lead to falsely high MICs, while one that is too sparse can lead to falsely low MICs. The CLSI M27 standard provides precise target concentrations.[8][9][10][11]
-
From a fresh (24-48 hour) culture on an SDA plate, select several distinct colonies.
-
Transfer the colonies to a tube containing sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard visually, or preferably, adjust spectrophotometrically to achieve an optical density (OD) at 530 nm of 0.09 to 0.13. This suspension will contain approximately 1 x 10⁶ to 5 x 10⁶ CFU/mL.[25]
-
Dilute this stock suspension in RPMI-1640 medium to achieve the final working inoculum concentration. For yeasts like Candida, the final inoculum in the wells should be 0.5 x 10³ to 2.5 x 10³ CFU/mL.[13] To achieve this, a 1:1000 dilution of the adjusted stock suspension is typically required.
Step 3: Assay Plate Setup (Broth Microdilution)
Causality: A serial two-fold dilution series is performed to test a wide range of DDG concentrations. Including proper controls is essential to validate the experiment: a growth control ensures the fungus is viable, a sterility control ensures the medium is not contaminated, and a solvent control confirms that the DMSO concentration used does not affect fungal growth.
-
Dispense 100 µL of sterile RPMI-1640 medium into wells of columns 2 through 12 of a 96-well plate.
-
Add 200 µL of the 2x intermediate DDG stock solution (from Step 1) to the wells in column 1.
-
Using a multichannel pipette, transfer 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down.
-
Continue this serial dilution process across the plate from column 2 to column 10. Discard 100 µL from column 10 after mixing.
-
Column 11 will serve as the growth control (no drug) and solvent control. Column 12 will serve as the sterility control (no inoculum).
-
Finally, add 100 µL of the standardized fungal inoculum (from Step 2) to all wells in columns 1 through 11. Add 100 µL of sterile RPMI-1640 medium to column 12. The final volume in all wells is 200 µL.
Step 4: Incubation and MIC Determination
-
Cover the microtiter plates and incubate at 35°C for 24 to 48 hours. The incubation time should be sufficient for the growth control well to show distinct turbidity.
-
Read the MIC visually. The MIC is the lowest concentration of DDG that shows a complete inhibition of visible growth as compared to the drug-free growth control. A reading mirror can aid in visualization.
-
The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.
Step 5: Determination of Minimum Fungicidal Concentration (MFC)
Causality: This step differentiates between fungistatic and fungicidal activity by testing the viability of cells from wells that showed no growth in the MIC assay. A 99.9% kill is the standard cutoff for defining fungicidal activity.[16][17]
-
From each well that showed no visible growth in the MIC plate (i.e., the MIC well and all wells with higher concentrations), take a 10-20 µL aliquot.
-
Spot-plate the aliquot onto a fresh SDA plate. Also, plate an aliquot from the growth control well to confirm the viability of the original inoculum.
-
Incubate the SDA plate at 35°C for 24-48 hours, or until growth is clearly visible in the spot from the growth control.
-
The MFC is the lowest concentration of DDG that results in no growth or fewer than three colonies, which corresponds to a ≥99.9% kill rate.[16][17]
Data Interpretation and Quality Control
| Parameter | Interpretation |
| MIC | The lowest concentration of DDG (µg/mL) with no visible fungal growth. |
| MFC | The lowest concentration of DDG (µg/mL) that kills ≥99.9% of the initial inoculum. |
| MFC/MIC Ratio | ≤ 4: The compound is considered fungicidal .[12] |
| > 4: The compound is considered fungistatic . | |
| Controls | Growth Control: Must be turbid. Sterility Control: Must be clear. QC Strain: MIC must fall within the established acceptable range for the control antifungal used. |
Conclusion
This protocol provides a standardized and robust framework for evaluating the in vitro antifungal activity of Dihydrodehydrodiconiferyl alcohol 9-O-glucoside. By adhering to the principles outlined by the CLSI, researchers can generate reproducible and comparable data on the MIC and MFC of this promising natural compound. Such data is foundational for further preclinical development, including mechanism of action studies, toxicity assessments, and in vivo efficacy models, paving the way for its potential use as a novel therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (+)-Dihydrodehydrodiconiferyl Alcohol-9-O-Beta-D-Glucopyranoside | C26H34O11 | CID 44577121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Inhibition of chitin synthase 2 and antifungal activity of lignans from the stem bark of Lindera erythrocarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and antifungal activity of lignans from Myristica fragrans against various plant pathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Magnolol - Wikipedia [en.wikipedia.org]
- 6. Antifungal property of dihydrodehydrodiconiferyl alcohol 9'-O-beta-D-glucoside and its pore-forming action in plasma membrane of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 9. webstore.ansi.org [webstore.ansi.org]
- 10. webstore.ansi.org [webstore.ansi.org]
- 11. scribd.com [scribd.com]
- 12. pacificbiolabs.com [pacificbiolabs.com]
- 13. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Video: Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds [jove.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 19. Lignan glucosides from Acanthus ilicifolius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Electrospinning of Miscanthus x giganteus Organosolv Lignin in Dimethyl Sulfoxide (DMSO) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. Candida & Malassezia using RPMI 1640 Test Medium - Doctor Fungus [drfungus.org]
- 23. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 25. journals.asm.org [journals.asm.org]
Application Notes & Protocols: A Guide to the Synthesis of Dihydrodehydrodiconiferyl alcohol 9-O-glucoside and Its Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction and Strategic Overview
Dihydrodehydrodiconiferyl alcohol 9-O-glucoside (DDDCG) is a naturally occurring lignan glucoside found in various plant species, including Garcinia mangostana and Lysimachia clethroides.[1][2][3] Lignans, formed by the oxidative coupling of two phenylpropanoid units, represent a diverse class of phytoestrogens with a wide array of promising biological activities.[4] DDDCG, in particular, has garnered scientific interest for its potent antifungal properties, which it exerts by forming pores in the fungal plasma membrane.[5][6] Furthermore, studies on related neolignan glycosides suggest that the addition of a sugar moiety can enhance neurotrophic activity compared to the aglycone form, highlighting the importance of the glycosidic linkage for biological function.[7]
The low natural abundance of DDDCG and the desire to explore its therapeutic potential through structure-activity relationship (SAR) studies necessitate robust and efficient synthetic strategies.[4] This guide provides a detailed examination of both biosynthetic and chemical approaches to construct the DDDCG core structure and introduce the critical glucoside moiety. We will explore the underlying chemical principles, provide field-proven protocols, and discuss strategies for derivatization.
Our approach is twofold:
-
Aglycone Synthesis : Detailing a concise chemical synthesis of the dihydrobenzofuran core, (rac)-trans-dihydrodehydrodiconiferyl alcohol.
-
Glucosylation : Presenting methodologies for the stereoselective attachment of a glucose unit to the C9-hydroxyl group, comparing chemical and enzymatic strategies.
The Biosynthetic Blueprint: Nature's Approach
Understanding the natural biosynthetic pathway provides a logical foundation for developing biomimetic synthetic routes. In plants, the synthesis of lignans like DDDCG begins with the ubiquitous phenylpropanoid pathway, which produces monolignols such as coniferyl alcohol.[4][8]
The pathway to DDDCG involves two primary transformations:
-
Oxidative Dimerization : Two molecules of coniferyl alcohol undergo a radical coupling reaction. This key step is mediated by peroxidase enzymes and guided by dirigent proteins (DIRs), which control the stereochemistry and regioselectivity of the coupling to form the 8-5' linked dihydrobenzofuran structure of dihydrodehydrodiconiferyl alcohol.[4][9]
-
Glucosylation : The terminal hydroxyl group (C9-OH) of the aglycone is glycosylated. This reaction is catalyzed by specific UDP-glycosyltransferases (UGTs), which utilize uridine diphosphate glucose (UDPG) as the sugar donor to form the final 9-O-β-D-glucoside.[10][11]
Caption: Biosynthetic pathway of DDDCG from coniferyl alcohol.
Chemical Synthesis Protocols
While biosynthesis offers a blueprint, chemical synthesis provides a more controlled and scalable route for producing DDDCG and its analogs for research and drug development. The strategy logically separates the synthesis into two main phases: construction of the aglycone and subsequent glucosylation.
Phase 1: Synthesis of the Aglycone (Dihydrodehydrodiconiferyl alcohol)
A concise and effective method for synthesizing the dihydrobenzofuran core involves a key intramolecular C-H insertion reaction.[12][13] This approach builds the characteristic five-membered ring with high efficiency. The following protocol is adapted from established literature.[13]
Experimental Protocol: Multi-step Synthesis of (rac)-trans-Dihydrodehydrodiconiferyl alcohol
This protocol outlines a plausible synthetic sequence. Researchers should consult the primary literature for precise, scaled-up conditions.[12][13]
Step 1: Synthesis of the Diazo Intermediate
-
Rationale: This step creates the diazo compound, which is the precursor for the metal-catalyzed carbene formation required for the C-H insertion cyclization.
-
Procedure:
-
To a solution of the appropriately substituted α,β-unsaturated ester precursor (derived from vanillin and a suitable phosphonate) in acetonitrile (MeCN) at 0 °C, add 1,8-Diazabicycloundec-7-ene (DBU).
-
Slowly add a solution of p-acetamidobenzenesulfonyl azide (p-ABSA) in MeCN.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction with saturated aqueous NH4Cl and extract the product with ethyl acetate (EtOAc).
-
Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the diazo intermediate.
-
Step 2: Rhodium-Catalyzed Intramolecular C-H Insertion
-
Rationale: This is the key ring-forming step. A rhodium catalyst, such as Rh2(OAc)4 or a chiral variant like Rh2[S-DOSP]4, facilitates the decomposition of the diazo compound to a metallocarbene, which then inserts into a proximate C-H bond on the aromatic ring to form the dihydrobenzofuran skeleton.[12][13] The use of a chiral catalyst can impart enantioselectivity.
-
Procedure:
-
Dissolve the diazo intermediate from Step 1 in a dry, inert solvent such as toluene or dichloromethane (DCM).
-
Cool the solution to 0 °C under an inert atmosphere (N2 or Ar).
-
Add the rhodium catalyst (e.g., Rh2[S-DOSP]4, ~1-2 mol%).
-
Stir the reaction at 0 °C for 2-4 hours, monitoring for the disappearance of the diazo starting material by TLC (a color change from yellow to colorless is often observed).
-
Once complete, concentrate the reaction mixture directly.
-
Purify the crude product by silica gel column chromatography (using a hexane/EtOAc gradient) to obtain the cyclized dihydrobenzofuran ester.
-
Step 3: Reduction to Dihydrodehydrodiconiferyl alcohol
-
Rationale: The final step involves the reduction of the ester and other functional groups (if protected) to yield the target diol structure of the aglycone. A powerful reducing agent like Lithium aluminum hydride (LiAlH4) is typically used.
-
Procedure:
-
Prepare a suspension of LiAlH4 in dry tetrahydrofuran (THF) at 0 °C under an inert atmosphere.
-
Slowly add a solution of the dihydrobenzofuran ester from Step 2 in dry THF.
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Carefully quench the reaction by sequential, dropwise addition of H2O, followed by 15% aqueous NaOH, and then more H2O (Fieser workup).
-
Stir the resulting mixture until a granular white precipitate forms.
-
Filter the solid through a pad of Celite®, washing with THF or EtOAc.
-
Concentrate the filtrate and purify by silica gel column chromatography to yield pure (rac)-trans-dihydrodehydrodiconiferyl alcohol.
-
Caption: Workflow for the chemical synthesis of the aglycone.
Phase 2: Glucosylation of the Aglycone
With the aglycone in hand, the final challenge is the regioselective and stereoselective installation of the glucose moiety at the C9 primary alcohol. This can be achieved through classical chemical methods or more modern enzymatic approaches.
Method A: Chemical Glucosylation (Koenigs-Knorr Type Reaction)
-
Principle: This method involves the reaction of an alcohol (the aglycone) with a glycosyl donor, typically a glycosyl halide like acetobromoglucose (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide). The reaction is promoted by a heavy metal salt (e.g., Ag2CO3, AgOTf) and requires subsequent deprotection of the acetyl groups.[14]
-
Protocol:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the aglycone (1.0 eq) and acetobromoglucose (~1.2-1.5 eq) in a dry, non-polar solvent (e.g., DCM or toluene).
-
Promotion: Add a silver salt promoter, such as silver(I) carbonate (Ag2CO3) (~2.0 eq), to the mixture. The use of a hindered base like 2,6-lutidine can help scavenge the generated acid.
-
Reaction: Stir the suspension vigorously at room temperature, protected from light, for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, filter the reaction mixture through Celite® to remove silver salts, washing with DCM. Concentrate the filtrate.
-
Purification (Protected): Purify the crude residue by silica gel chromatography to isolate the acetyl-protected DDDCG.
-
Deprotection (Zemplén conditions): Dissolve the purified product in dry methanol (MeOH). Add a catalytic amount of sodium methoxide (NaOMe) (e.g., a 0.5 M solution in MeOH) until the pH is ~9-10.
-
Finalization: Stir at room temperature for 1-3 hours until deacetylation is complete (monitored by TLC). Neutralize the reaction with an acidic resin (e.g., Amberlite® IR120 H+), filter, and concentrate the filtrate. Purify by reverse-phase chromatography (C18) or recrystallization to yield the final DDDCG product.
-
Method B: Enzymatic Glucosylation
-
Principle: This biomimetic approach uses a glycosyltransferase (UGT) to catalyze the transfer of glucose from UDP-glucose to the aglycone. This method offers exceptional regio- and stereoselectivity, often yielding the desired β-glucoside exclusively under mild aqueous conditions.[10] The reaction can be performed with isolated enzymes or using engineered whole-cell systems (E. coli, yeast) that both express the UGT and regenerate the costly UDP-glucose cofactor in situ.[10]
-
Protocol (Whole-Cell Biotransformation):
-
Catalyst Preparation: Cultivate E. coli cells engineered to co-express a suitable plant UGT and enzymes for UDP-glucose regeneration (e.g., sucrose synthase, SuSy). Harvest the cells by centrifugation and resuspend them to a desired optical density (e.g., OD600 = 20) in a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Reaction Setup: In a reaction vessel, combine the cell suspension with sucrose (for UDPG regeneration) and a small amount of UDP to initiate the cycle.
-
Substrate Addition: Add the aglycone substrate, typically dissolved in a minimal amount of a co-solvent like DMSO, to a final concentration of 1-5 mM.
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30 °C) with gentle shaking for 24-48 hours.
-
Extraction: Stop the reaction and extract the product. A common method is to add an equal volume of n-butanol or ethyl acetate, vortex thoroughly, and centrifuge to separate the phases. Collect the organic layer.
-
Purification: Dry and concentrate the organic extract. Purify the resulting DDDCG product using reverse-phase HPLC or flash chromatography.
-
Caption: Comparison of Chemical vs. Enzymatic Glucosylation Workflows.
Synthesis of Derivatives
The modular nature of these synthetic routes is ideal for creating derivatives for SAR studies. Modifications can be introduced at several points:
-
Aromatic Ring Substitution: Utilizing differently substituted benzaldehydes or phosphonates in the initial steps of the aglycone synthesis allows for the introduction of varied functional groups (e.g., halogens, alkyls, different alkoxy groups) on the aromatic rings.
-
Glycosidic Moiety: Employing different protected sugar donors (e.g., galactosyl bromide, xylosyl bromide) in the chemical glucosylation step can generate a library of different glycosides.
-
Side Chain Modification: The propyl side chain on the dihydrobenzofuran ring can be altered by starting with precursors other than those derived from coniferyl alcohol, allowing for exploration of its role in biological activity.
Product Characterization
Confirmation of the final product's identity and purity is critical. The following data are representative for (+)-Dihydrodehydrodiconiferyl Alcohol-9-O-Beta-D-Glucopyranoside.
| Analysis | Parameter | Expected Value / Observation |
| Molecular Formula | C26H34O11 | --- |
| Molecular Weight | 522.5 g/mol | --- |
| Mass Spectrometry | Exact Mass | 522.2101 Da[15] |
| ¹H NMR | Anomeric Proton (H-1'') | δ ~4.2-4.4 ppm, doublet (J ≈ 7-8 Hz), confirming β-linkage |
| Aromatic Protons | δ ~6.7-7.0 ppm, complex multiplets | |
| Methoxy Protons | δ ~3.8-3.9 ppm, singlets (6H) | |
| ¹³C NMR | Anomeric Carbon (C-1'') | δ ~103-104 ppm |
| Aromatic Carbons | δ ~110-150 ppm | |
| Purity (HPLC) | Reverse-Phase (C18) | >95% peak area |
Note: Specific NMR shifts are highly dependent on the solvent used. Data should be compared directly with literature values or fully assigned using 2D NMR techniques.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dihydrodehydrodiconiferyl alcohol 9-Oglucoside | 葡萄糖苷 | CAS 106758-58-1 | 美国InvivoChem [invivochem.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Antifungal property of dihydrodehydrodiconiferyl alcohol 9'-O-beta-D-glucoside and its pore-forming action in plasma membrane of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Biosynthesis of dehydrodiconiferyl alcohol glucosides: implications for the control of tobacco cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Construction of lignan glycosides biosynthetic network in Escherichia coli using mutltienzyme modules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of dihydrodehydrodiconiferyl alcohol: the revised structure of lawsonicin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. osti.gov [osti.gov]
- 15. (+)-Dihydrodehydrodiconiferyl Alcohol-9-O-Beta-D-Glucopyranoside | C26H34O11 | CID 44577121 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note & Protocols: Developing a Stable Formulation for Dihydrodehydrodiconiferyl alcohol 9-O-glucoside
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on developing a stable pharmaceutical formulation for Dihydrodehydrodiconiferyl alcohol 9-O-glucoside (DDDCG). DDDCG, a phenolic glucoside with therapeutic potential, presents formulation challenges common to natural products, including susceptibility to hydrolysis and oxidation. This guide outlines a systematic approach, from initial pre-formulation studies to the design of a robust stability testing program, grounded in scientific principles and regulatory expectations. Detailed, step-by-step protocols for critical experiments are provided to ensure the generation of reliable and reproducible data.
Introduction: The Challenge of Formulating Dihydrodehydrodiconiferyl alcohol 9-O-glucoside (DDDCG)
Dihydrodehydrodiconiferyl alcohol 9-O-glucoside (DDDCG) is a naturally occurring lignan glucoside found in various plant species. As a phenolic compound, it possesses antioxidant properties that are of therapeutic interest. However, the very functional groups that confer its bioactivity—the phenolic hydroxyls and the glycosidic linkage—also render it susceptible to degradation. The primary challenges in formulating DDDCG are preventing the oxidation of its phenolic moieties and the hydrolysis of the O-glucoside bond.[1][2] Environmental factors such as pH, light, temperature, and the presence of oxygen can significantly impact its stability.[2]
This guide provides a structured and scientifically-driven approach to navigate these challenges, ensuring the development of a stable and efficacious formulation for DDDCG. The methodologies described herein are designed to be self-validating, providing a clear rationale for each experimental choice.
Pre-formulation Studies: Characterizing the Molecule
Before embarking on formulation development, a thorough understanding of the physicochemical properties of DDDCG is paramount. These initial studies will inform all subsequent formulation decisions.
Physicochemical Properties
A summary of the known properties of DDDCG is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₂₆H₃₄O₁₁ | PubChem |
| Molecular Weight | 522.5 g/mol | PubChem |
| Appearance | Solid | AbMole BioScience |
| Solubility | Soluble in DMSO, potentially in water and ethanol | MedChemExpress, AbMole BioScience |
| Key Functional Groups | Phenolic hydroxyls, ether linkages, glycosidic bond, primary and secondary alcohols | Inferred from structure |
Initial Stability Assessment
A preliminary assessment of DDDCG's stability in different solvents and at various pH values is crucial. This can be achieved through a simple, short-term study.
Protocol 2.2.1: Preliminary Solubility and pH Stability Assessment
-
Prepare stock solutions of DDDCG in commonly used pharmaceutical solvents (e.g., water, ethanol, propylene glycol, and various buffer systems).
-
Determine the approximate solubility in each solvent.
-
For aqueous solutions, prepare samples at different pH values (e.g., pH 3, 5, 7, and 9) using appropriate buffers (e.g., citrate for acidic pH, phosphate for neutral pH, and borate for alkaline pH).
-
Store a set of samples protected from light at an elevated temperature (e.g., 40°C) for a short period (e.g., 1-2 weeks).
-
Analyze the samples at initial and final time points using a suitable analytical method (see Section 3) to determine the percentage of DDDCG remaining.
This initial screen will provide valuable insights into the pH range where DDDCG is most stable and identify suitable solvent systems for further development.
Analytical Method Development: A Stability-Indicating Approach
A robust, stability-indicating analytical method is the cornerstone of any formulation development program. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for this purpose.[3][4][5] The method must be able to separate DDDCG from its degradation products and any interfering excipients.
Proposed HPLC Method
Based on methods used for similar lignan glucosides, a reverse-phase HPLC method is recommended.[3][6][7][8]
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds like DDDCG. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape for phenolic compounds and is compatible with mass spectrometry if used for degradation product identification. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reverse-phase chromatography. |
| Gradient Elution | Start with a low percentage of B, gradually increasing to elute more hydrophobic degradation products. | A gradient is necessary to resolve both the polar DDDCG and potentially less polar degradation products within a reasonable run time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection Wavelength | 280 nm | Phenolic compounds typically exhibit strong absorbance around this wavelength. |
| Column Temperature | 30°C | To ensure reproducible retention times. |
Protocol 3.1.1: HPLC Method Development and Validation
-
Optimize the gradient elution profile to achieve good resolution between the DDDCG peak and any degradation peaks generated during forced degradation studies (see Section 4).
-
Validate the method according to ICH Q2(R1) guidelines.[1][9][10][11][12] This includes assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
Forced Degradation Studies: Understanding Degradation Pathways
Forced degradation studies, or stress testing, are essential to identify potential degradation products and establish the intrinsic stability of the drug molecule.[9][13] These studies are also critical for developing and validating a stability-indicating analytical method.
Protocol 4.1.1: Forced Degradation of DDDCG
-
Acid Hydrolysis: Treat a solution of DDDCG with 0.1 M HCl at 60°C for 24-48 hours. Glycosidic bonds are generally susceptible to acid-catalyzed hydrolysis.[1][14]
-
Base Hydrolysis: Treat a solution of DDDCG with 0.1 M NaOH at 60°C for 24-48 hours.
-
Oxidative Degradation: Expose a solution of DDDCG to 3% hydrogen peroxide at room temperature for 24-48 hours. Phenolic moieties are particularly prone to oxidation.
-
Thermal Degradation: Expose a solid sample and a solution of DDDCG to dry heat (e.g., 80°C) for up to one week.
-
Photodegradation: Expose a solid sample and a solution of DDDCG to light as per ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[2][15][16] A control sample should be protected from light.
Analyze all stressed samples using the developed HPLC method. The goal is to achieve 10-30% degradation of the active ingredient to ensure that the analytical method can effectively separate and quantify the degradation products.
Hypothetical Degradation Pathway
Based on the chemical structure of DDDCG, two primary degradation pathways are anticipated:
-
Acid-catalyzed hydrolysis of the 9-O-glucoside bond, yielding dihydrodehydrodiconiferyl alcohol and glucose.
-
Oxidation of the phenolic hydroxyl groups, potentially leading to the formation of quinone-type structures and subsequent polymerization.
Caption: Hypothetical degradation pathways for DDDCG.
Formulation Development: A Systematic Approach
The goal of formulation development is to create a stable and effective dosage form. For DDDCG, a liquid formulation is a common starting point.
Excipient Compatibility Screening
It is crucial to ensure that the chosen excipients do not adversely affect the stability of DDDCG.[13][17][18][19][20]
Protocol 5.1.1: Excipient Compatibility Study
-
Prepare binary mixtures of DDDCG with each proposed excipient (e.g., in a 1:1 ratio).
-
Include a control sample of DDDCG alone.
-
Add a small amount of water to each mixture to accelerate potential reactions.
-
Store the samples at an accelerated condition (e.g., 40°C/75% RH) for 4 weeks.
-
Analyze the samples at initial, 2-week, and 4-week time points for the appearance of new degradation peaks and loss of DDDCG using the stability-indicating HPLC method.
-
Compare the degradation profile of the binary mixtures to that of the DDDCG control. A significant increase in degradation suggests an incompatibility.
| Excipient Category | Examples | Potential Interactions with DDDCG |
| Solvents/Co-solvents | Purified Water, Ethanol, Propylene Glycol, Glycerin | Generally low risk, but purity is critical. |
| Buffering Agents | Citrate, Phosphate, Acetate | Essential for pH control. Compatibility must be confirmed. |
| Antioxidants | Ascorbic Acid, Sodium Metabisulfite, Butylated Hydroxytoluene (BHT) | Highly recommended to prevent oxidation. Potential for direct reaction with DDDCG should be evaluated.[14][21][22] |
| Preservatives | Parabens, Benzyl Alcohol, Benzoic Acid | Necessary for multi-dose aqueous formulations. Check for pH-dependent efficacy and compatibility. |
| Sweeteners/Flavoring Agents | Sucrose, Sorbitol, Natural Flavors | Generally inert, but impurities could be a concern. |
pH Optimization
The pH of the formulation is a critical parameter affecting both the hydrolysis of the glycosidic bond and the oxidation of the phenolic groups.
Protocol 5.2.1: pH-Rate Profile Study
-
Prepare a series of aqueous buffered solutions of DDDCG across a range of pH values (e.g., from pH 3 to 8).
-
Store these solutions at an accelerated temperature (e.g., 50°C).
-
Monitor the concentration of DDDCG over time using the HPLC method.
-
Plot the logarithm of the remaining DDDCG concentration versus time to determine the degradation rate constant (k) at each pH.
-
A plot of log(k) versus pH will reveal the pH of maximum stability.
Antioxidant Selection
Given the phenolic nature of DDDCG, the inclusion of an antioxidant is highly advisable.
Protocol 5.3.1: Antioxidant Efficacy Study
-
Prepare formulations at the optimal pH (determined in 5.2.1) with and without different antioxidants (e.g., 0.1% ascorbic acid, 0.1% sodium metabisulfite).
-
Include a control formulation with no antioxidant.
-
Expose the formulations to oxidative stress (e.g., by bubbling air through the solution or storing in a high-oxygen headspace) at an elevated temperature.
-
Monitor the degradation of DDDCG over time. The most effective antioxidant will be the one that results in the slowest degradation rate.
Stability Testing Program
A formal stability testing program, compliant with ICH guidelines, is required to establish the shelf-life and recommended storage conditions for the final formulation.
Caption: Workflow for the ICH Stability Testing Program.
Protocol 6.1.1: Long-Term and Accelerated Stability Study
-
Manufacture at least three primary batches of the final DDDCG formulation in the proposed container closure system.
-
Place the batches into stability chambers under the following conditions as per ICH Q1A(R2) guidelines:[11][17][23][24]
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH (or 30°C ± 2°C / 65% RH ± 5% RH).
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Test the samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).
-
The testing should include:
-
Assay of DDDCG
-
Quantification of degradation products
-
Physical appearance (color, clarity, precipitation)
-
pH
-
Microbial limits (for multi-dose formulations)
-
The data gathered will be used to establish a re-test period or shelf-life for the DDDCG formulation.
Conclusion
The development of a stable formulation for Dihydrodehydrodiconiferyl alcohol 9-O-glucoside is a multifactorial process that requires a systematic and scientific approach. By thoroughly characterizing the molecule's vulnerabilities through pre-formulation and forced degradation studies, a stable formulation can be rationally designed. Key strategies include the development of a stability-indicating analytical method, careful selection of compatible excipients, optimization of formulation pH, and the inclusion of appropriate antioxidants. A comprehensive stability testing program, guided by ICH principles, is the final and essential step to ensure the quality, safety, and efficacy of the drug product throughout its shelf-life.
References
- 1. How to Develop a Stability-Indicating Method in Compliance with ICH Q2(R1) – StabilityStudies.in [stabilitystudies.in]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 4. phcogj.com [phcogj.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. iosrjournals.org [iosrjournals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. hmrlabs.com [hmrlabs.com]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. database.ich.org [database.ich.org]
- 12. fda.gov [fda.gov]
- 13. Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup: A Benchmark Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rjtcsonline.com [rjtcsonline.com]
- 15. Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers | Pharmaguideline [pharmaguideline.com]
- 16. chemintel360.com [chemintel360.com]
- 17. Drug-Drug/Drug-Excipient Compatibility Studies on Curcumin using Non-Thermal Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmaquest.weebly.com [pharmaquest.weebly.com]
- 19. thepharmajournal.com [thepharmajournal.com]
- 20. veeprho.com [veeprho.com]
- 21. Studies on the Formulation and Admixture of Parenteral Preparations. I. Degradation of Ascorbic Acid and Cyanocobalamin by Sodium Bisulfite added to Ascorbic Acid Injection [jstage.jst.go.jp]
- 22. researchgate.net [researchgate.net]
- 23. Pharmaceutical Buffers [chemical-sales.com]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for Dihydrodehydrodiconiferyl alcohol 9-O-glucoside (DDG) as a Natural Fungicide
Introduction: The Promise of a Novel Natural Fungicide
The relentless pursuit of sustainable and effective agricultural practices has intensified the search for natural alternatives to synthetic fungicides. Dihydrodehydrodiconiferyl alcohol 9-O-glucoside (DDG), a lignan glycoside found in various medicinal plants, has emerged as a compelling candidate in this endeavor. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of DDG as a natural fungicide. We will delve into its mechanism of action, protocols for its study, and its potential in agricultural and pharmaceutical applications.
DDG has demonstrated potent antifungal activities against a range of fungal strains with the significant advantage of low hemolytic effect, suggesting a favorable safety profile. Its natural origins in plants such as Lysimachia clethroides and Garcinia mangostana further enhance its appeal as a biocompatible and environmentally friendly fungicidal agent. While much of the initial research has focused on human fungal pathogens, the broad-spectrum activity and unique mechanism of action provide a strong rationale for its investigation against plant pathogenic fungi. Extracts from Garcinia mangostana, a known source of DDG, have shown inhibitory activity against several phytopathogenic fungi, including Fusarium oxysporum vasinfectum, Alternaria tenuis, and Dreschlera oryzae, underscoring the potential of its constituent compounds in agriculture.[1][2]
This guide is designed to be a practical resource, offering not just methodologies but also the scientific reasoning behind them, to empower researchers to explore the full potential of Dihydrodehydrodiconiferyl alcohol 9-O-glucoside as a next-generation natural fungicide.
Mechanism of Action: A Targeted Disruption of Fungal Membranes
The primary fungicidal activity of DDG is attributed to its ability to disrupt the integrity of the fungal plasma membrane. This mechanism is distinct from many conventional fungicides that target specific enzymes or metabolic pathways, potentially reducing the likelihood of resistance development. The proposed mechanism involves the following key events:
-
Membrane Perturbation: DDG interacts with the fungal plasma membrane, causing a disturbance in its structure.
-
Pore Formation: This interaction leads to the formation of pores in the membrane, with estimated radii between 0.74 nm and 1.4 nm.
-
Membrane Depolarization: The formation of pores disrupts the transmembrane electrical potential, leading to membrane depolarization.
-
Loss of Cellular Integrity: The compromised membrane allows for the leakage of essential intracellular components and an influx of extracellular substances, ultimately leading to a reduction in cell size due to osmolarity changes and cell death.
This targeted disruption of the fungal plasma membrane, with minimal impact on red blood cells, highlights the selective nature of DDG's activity.
Visualizing the Mechanism of Action
Caption: Proposed mechanism of action of DDG against fungal cells.
Experimental Protocols
This section provides detailed, step-by-step protocols for the extraction, purification, and evaluation of DDG's antifungal properties.
Protocol 1: Generalized Extraction and Purification of DDG from Plant Material
This protocol is a generalized method for the extraction of lignans and should be optimized for the specific plant source and target compound, DDG.
Materials:
-
Dried and powdered plant material (e.g., aerial parts of Lysimachia clethroides)
-
Solvents: 70-100% Methanol or Ethanol, Hexane, Ethyl acetate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Glass column
-
TLC plates and developing chamber
-
UV lamp
Procedure:
-
Extraction: a. Macerate the powdered plant material in 70-100% methanol or ethanol at room temperature for 24-48 hours with occasional agitation. b. Filter the extract and repeat the extraction process with fresh solvent two more times to ensure complete extraction. c. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Liquid-Liquid Partitioning: a. Suspend the crude extract in a mixture of methanol and water (e.g., 9:1 v/v). b. Perform successive extractions with hexane to remove non-polar compounds like lipids and chlorophyll. c. Subsequently, partition the aqueous methanol phase against ethyl acetate to extract compounds of intermediate polarity, including lignan glycosides. d. Collect the ethyl acetate fractions and concentrate using a rotary evaporator.
-
Column Chromatography: a. Prepare a silica gel column using a suitable solvent system (e.g., a gradient of chloroform and methanol or ethyl acetate and methanol). b. Dissolve the concentrated ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column. c. Elute the column with a gradient of increasing polarity. d. Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). e. Pool the fractions containing the compound of interest (visualized under a UV lamp) and concentrate to yield purified DDG.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)
This protocol utilizes the broth microdilution method, a standard technique for determining the antifungal susceptibility of a compound.
Materials:
-
Purified DDG
-
Fungal strains (e.g., Botrytis cinerea, Fusarium oxysporum, Rhizoctonia solani)
-
Appropriate fungal growth medium (e.g., Potato Dextrose Broth - PDB)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Positive control (commercial fungicide)
-
Negative control (solvent used to dissolve DDG)
Procedure:
-
Inoculum Preparation: a. Grow the fungal strains on a suitable agar medium. b. Prepare a spore suspension or mycelial fragment suspension in sterile saline or PDB. c. Adjust the concentration of the inoculum to a standardized level (e.g., 1-5 x 10^4 spores/mL).
-
Serial Dilution of DDG: a. Dissolve DDG in a suitable solvent (e.g., DMSO) to prepare a stock solution. b. In a 96-well plate, perform a two-fold serial dilution of the DDG stock solution in the fungal growth medium to achieve a range of desired concentrations.
-
Inoculation and Incubation: a. Add the prepared fungal inoculum to each well containing the diluted DDG, positive control, and negative control. b. Incubate the plates at an optimal temperature for fungal growth (e.g., 25-28°C) for a specified period (e.g., 48-72 hours), depending on the growth rate of the fungus.
-
MIC Determination: a. After incubation, visually inspect the plates for fungal growth or measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader. b. The MIC is defined as the lowest concentration of DDG that completely inhibits visible fungal growth.
-
MFC Determination: a. From the wells showing no visible growth in the MIC assay, take a small aliquot (e.g., 10 µL) and plate it onto a fresh agar medium. b. Incubate the plates at the optimal temperature until growth is visible in the control plates. c. The MFC is the lowest concentration of DDG that results in no fungal growth on the agar plate.
Protocol 3: Investigating the Mechanism of Action
These assays are designed to confirm the membrane-disrupting activity of DDG.
A. Membrane Permeabilization Assay using Propidium Iodide (PI)
This assay utilizes the fluorescent dye propidium iodide, which can only enter cells with compromised membranes and intercalate with DNA, emitting a red fluorescence.
Materials:
-
Fungal cells
-
Purified DDG
-
Propidium Iodide (PI) stock solution
-
Phosphate-buffered saline (PBS)
-
Fluorometer or fluorescence microscope
Procedure:
-
Harvest fungal cells in the exponential growth phase and wash them with PBS.
-
Resuspend the cells in PBS to a specific density.
-
Add PI to the cell suspension at a final concentration of 2-5 µg/mL and incubate in the dark for 10-15 minutes.
-
Add different concentrations of DDG to the cell suspension.
-
Measure the increase in fluorescence intensity over time using a fluorometer (Excitation: ~535 nm, Emission: ~617 nm) or visualize the stained cells under a fluorescence microscope. An increase in red fluorescence indicates membrane damage.
B. Membrane Potential Assay using DiSC3(5)
This assay uses the potentiometric fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)), which accumulates in polarized membranes and self-quenches its fluorescence. Membrane depolarization leads to its release into the cytoplasm and a subsequent increase in fluorescence.
Materials:
-
Fungal cells
-
Purified DDG
-
DiSC3(5) stock solution
-
Buffer solution (e.g., HEPES buffer with glucose)
-
Fluorometer
Procedure:
-
Harvest and wash fungal cells as described above.
-
Resuspend the cells in the buffer solution.
-
Add DiSC3(5) to the cell suspension (final concentration ~1-2 µM) and incubate until a stable, quenched fluorescence signal is achieved.
-
Add different concentrations of DDG to the cell suspension.
-
Monitor the increase in fluorescence intensity over time using a fluorometer (Excitation: ~622 nm, Emission: ~670 nm). A rapid increase in fluorescence indicates membrane depolarization.
Workflow for Evaluating DDG's Antifungal Properties
Caption: Experimental workflow for the evaluation of DDG as a natural fungicide.
Protocol 4: Hemolytic Activity Assay
This assay is crucial for assessing the safety of DDG and its potential for off-target effects.
Materials:
-
Purified DDG
-
Freshly collected red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (positive control for 100% hemolysis)
-
Spectrophotometer
Procedure:
-
Collect fresh blood in a tube containing an anticoagulant and centrifuge to pellet the RBCs.
-
Wash the RBCs three times with PBS.
-
Prepare a 2% (v/v) suspension of RBCs in PBS.
-
In a microcentrifuge tube or 96-well plate, add the RBC suspension to different concentrations of DDG.
-
Include a positive control (Triton X-100) and a negative control (PBS).
-
Incubate the samples at 37°C for 1 hour.
-
Centrifuge the samples to pellet the intact RBCs.
-
Transfer the supernatant to a new plate and measure the absorbance at 540 nm to quantify the release of hemoglobin.
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Data Presentation
For clarity and comparative analysis, all quantitative data should be presented in a tabular format.
Table 1: Antifungal Activity of DDG
| Fungal Species | MIC (µg/mL) | MFC (µg/mL) |
| Botrytis cinerea | Data to be determined | Data to be determined |
| Fusarium oxysporum | Data to be determined | Data to be determined |
| Rhizoctonia solani | Data to be determined | Data to be determined |
| Candida albicans | Reported values | Reported values |
Table 2: Hemolytic Activity of DDG
| DDG Concentration (µg/mL) | % Hemolysis |
| Concentration 1 | Data to be determined |
| Concentration 2 | Data to be determined |
| Concentration 3 | Data to be determined |
| Positive Control (Triton X-100) | 100% |
| Negative Control (PBS) | 0% |
Conclusion and Future Directions
Dihydrodehydrodiconiferyl alcohol 9-O-glucoside presents a significant opportunity in the development of novel, natural fungicides. Its well-defined mechanism of action, targeting the fungal plasma membrane, coupled with a favorable safety profile, makes it an attractive candidate for further investigation. The protocols outlined in this guide provide a robust framework for researchers to explore its efficacy against a broader range of plant pathogenic fungi and to optimize its extraction and application. Future research should focus on field trials to assess its performance under agricultural conditions, formulation development to enhance its stability and delivery, and a deeper investigation into its biosynthetic pathways to enable sustainable production. The exploration of DDG could pave the way for a new class of natural fungicides, contributing to a more sustainable and secure future for agriculture.
References
Troubleshooting & Optimization
Technical Support Center: Dihydrodehydrodiconiferyl alcohol 9-O-glucoside (DDG) Extraction
From the Desk of the Senior Application Scientist
Welcome to the technical support center dedicated to optimizing the extraction and purification of Dihydrodehydrodiconiferyl alcohol 9-O-glucoside (DDG). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating this valuable lignan glucoside. We understand that achieving a high, reproducible yield is paramount. This document moves beyond simple protocols to provide a deeper understanding of the physicochemical principles at play, empowering you to troubleshoot effectively and refine your methodology.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding DDG and its extraction.
Q1: What is Dihydrodehydrodiconiferyl alcohol 9-O-glucoside (DDG) and why is its extraction challenging?
A1: Dihydrodehydrodiconiferyl alcohol 9-O-glucoside is a lignan glucoside, a class of polyphenolic compounds found in various plants like Lysimachia clethroides and Garcinia mangostana.[1][2][3] Structurally, it consists of a relatively lipophilic lignan aglycone attached to a hydrophilic glucose molecule.[4][5] This amphipathic nature is the primary source of extraction challenges. The yield is highly sensitive to the choice of solvent, which must be polar enough to solubilize the glycoside moiety without failing to penetrate the plant matrix and interact with the aglycone. Furthermore, the glycosidic bond can be susceptible to hydrolysis under harsh conditions (e.g., strong acids), converting your target molecule into its aglycone and reducing the yield of the desired glucoside.[6][7]
Q2: How should I prepare my raw plant material for optimal DDG extraction?
A2: Proper sample preparation is a critical and often underestimated step. The primary goals are to maximize the surface area for solvent interaction and to deactivate enzymes that could degrade the target compound.
-
Drying: Lignans and their glycosides are generally stable at temperatures up to 60°C, so oven-drying is a viable option.[4] Freeze-drying is a gentler alternative that may better preserve the integrity of other co-metabolites if they are also of interest.[4]
-
Grinding: After drying, the material must be ground into a fine powder (e.g., 40-60 mesh).[8] This dramatically increases the surface area, allowing for more efficient penetration of the extraction solvent and significantly improving extraction kinetics and overall yield.
Q3: What is the best solvent for extracting DDG? I'm seeing conflicting information.
A3: There is no single "best" solvent; the optimal choice depends on the specific plant matrix. However, for lignan glycosides like DDG, which are more hydrophilic than their aglycones, aqueous mixtures of polar organic solvents are consistently the most effective.[4]
-
Starting Point: An excellent starting point is an aqueous methanol or ethanol solution in the range of 70-80%.[9] Adding water to the alcohol lowers the solvent's polarity just enough to enhance its penetration into the plant cell matrix while maintaining high solubility for the glycoside.[4][9]
-
Causality: Pure water is often a poor choice because its high surface tension limits matrix penetration.[4] Conversely, pure methanol or ethanol may be too non-polar to efficiently extract highly glycosylated lignans. The 70-80% alcohol-water mixture strikes a crucial balance.[9]
Q4: What are the ideal temperature and duration for the extraction process?
A4: Temperature and time are interdependent variables that must be optimized.
-
Temperature: Lignans are relatively heat-stable, and increasing the temperature can enhance both solvent penetration and compound solubility, thereby increasing the extraction rate.[4] A range of 40°C to 60°C is generally effective and safe.[9] Temperatures above 80°C may offer diminishing returns and risk degrading other components in the extract.[9]
-
Duration: Extraction times can vary widely depending on the method. For ultrasonic-assisted extraction, 60 minutes is often sufficient, with longer times showing decreased yields in some cases.[9] For maceration or Soxhlet extraction, longer periods (e.g., 6-8 hours) may be necessary.[8] It is crucial to perform a time-course study (e.g., testing yields at 30, 60, 90, and 120 minutes) to determine the optimal duration for your specific material and setup.
Section 2: Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments.
Issue: My final DDG yield is consistently low.
This is the most common issue, often stemming from a combination of factors. Use the following logic to diagnose the problem.
Logical Troubleshooting Flow for Low DDG Yield
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dihydrodehydrodiconiferyl alcohol 9-Oglucoside | 葡萄糖苷 | CAS 106758-58-1 | 美国InvivoChem [invivochem.cn]
- 4. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (+)-Dihydrodehydrodiconiferyl Alcohol-9-O-Beta-D-Glucopyranoside | C26H34O11 | CID 44577121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buy Dihydrodehydrodiconiferyl alcohol 9-O-|A-L-rhamnopyranoside (EVT-12503619) [evitachem.com]
- 7. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 8. benchchem.com [benchchem.com]
- 9. Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues of Dihydrodehydrodiconiferyl alcohol 9-O-glucoside in aqueous solutions
Welcome to the technical support center for Dihydrodehydrodiconiferyl alcohol 9-O-glucoside (DDDCG). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility challenges with this promising natural compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.
Understanding the Challenge: The Structure of DDDCG
Dihydrodehydrodiconiferyl alcohol 9-O-glucoside is a lignan glucoside, a class of polyphenolic compounds. Its structure consists of a relatively large, complex hydrophobic core (the dihydrodehydrodiconiferyl alcohol moiety) and a hydrophilic glucose appendage.[1][2][3] This amphipathic nature is the primary reason for its limited solubility in purely aqueous solutions. The hydrophilic glucose part allows for some interaction with water, but the larger, nonpolar region resists dissolution.
Frequently Asked Questions (FAQs)
Here are some quick answers to common questions about working with DDDCG.
Q1: Why is my DDDCG not dissolving in water or buffer?
A1: DDDCG has low intrinsic water solubility due to its significant nonpolar structural component. The presence of a glucose molecule enhances its polarity compared to the aglycone, but often not enough for complete dissolution in aqueous media at higher concentrations. The solubility of phenolic compounds in water is generally proportional to the number of hydroxyl groups capable of hydrogen bonding.[4][5]
Q2: Can I just heat the solution to dissolve the compound?
A2: Gentle warming (e.g., to 37°C) can be attempted and may improve solubility.[6] However, excessive heat should be avoided as it can potentially lead to the degradation of this natural product. Always monitor for any signs of chemical change, such as discoloration.
Q3: Is sonication a good method to improve dissolution?
A3: Sonication can be a useful physical method to aid in the dissolution of DDDCG by breaking down aggregates and increasing the surface area of the solid compound exposed to the solvent.[7] It is often used in conjunction with other methods like co-solvents.
Q4: Will adjusting the pH of my aqueous solution help?
A4: Yes, pH adjustment can significantly impact the solubility of phenolic compounds.[][9] For many phenolic compounds, solubility increases at alkaline pH values where the phenolic hydroxyl groups can deprotonate, forming more soluble phenolate salts.[9][10] Conversely, some phenolic compounds exhibit higher solubility at very acidic pH as well.[10] It is advisable to perform a small-scale pH solubility profile to determine the optimal pH for your specific application. However, be mindful of the pH stability of DDDCG and the requirements of your experimental system.[11]
Troubleshooting Guides
For more persistent solubility issues, the following in-depth guides provide systematic approaches to enhance the dissolution of DDDCG.
Guide 1: Utilizing Co-solvents for Enhanced Solubilization
The use of a water-miscible organic co-solvent is a common and effective strategy to increase the solubility of poorly water-soluble compounds.[12][13] Co-solvents work by reducing the polarity of the aqueous medium, which decreases the energy required to create a cavity for the nonpolar portion of the DDDCG molecule.[]
Recommended Co-solvents and Starting Concentrations:
| Co-solvent | Typical Starting Concentration (v/v) | Notes and Considerations |
| Dimethyl Sulfoxide (DMSO) | 1-10% | A powerful and widely used solvent.[12] Be aware of potential toxicity to cells in biological assays. It is crucial to run a vehicle control in your experiments. |
| Ethanol | 5-20% | A less toxic option suitable for many applications.[13] The combination of ethanol and water can dissolve a broader range of compounds than either solvent alone.[14][15] |
| Polyethylene Glycol 400 (PEG 400) | 10-30% | A non-toxic, viscous co-solvent often used in pharmaceutical formulations.[16][17] |
| Propylene Glycol | 10-30% | Another low-toxicity co-solvent commonly used in parenteral formulations.[13] |
Experimental Protocol: Preparing a DDDCG Stock Solution with a Co-solvent
-
Weighing: Accurately weigh the desired amount of DDDCG powder.
-
Initial Dissolution: Add a small volume of the chosen pure co-solvent (e.g., DMSO, Ethanol) to the DDDCG powder to create a concentrated slurry.
-
Vortexing/Sonication: Vortex the mixture vigorously or sonicate in an ultrasonic bath until the solid is fully dissolved in the pure co-solvent.
-
Stepwise Dilution: Gradually add your aqueous buffer to the concentrated co-solvent solution in a stepwise manner, vortexing between each addition. This gradual dilution helps to prevent the compound from precipitating out of the solution.
-
Final Concentration: Adjust the final volume with the aqueous buffer to achieve the desired stock concentration and co-solvent percentage.
-
Filtration: It is good practice to filter the final stock solution through a 0.22 µm syringe filter to remove any undissolved microparticles.
Troubleshooting Workflow for Co-solvent Selection
Caption: Decision-making workflow for using co-solvents.
Guide 2: Cyclodextrins for Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[18][19] They can encapsulate the nonpolar part of a poorly soluble molecule, like DDDCG, forming an inclusion complex that has significantly improved aqueous solubility.[20][21][22]
Commonly Used Cyclodextrins:
-
β-Cyclodextrin (β-CD): Has limited water solubility itself.[18]
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): A modified form with much higher aqueous solubility and lower toxicity, making it a preferred choice in many pharmaceutical applications.[20]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another highly soluble derivative often used to enhance the solubility of various drugs.[19]
Experimental Protocol: Preparing a DDDCG Solution with Cyclodextrins
-
Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in the aqueous buffer to the desired concentration. Molar ratios of cyclodextrin to DDDCG typically range from 1:1 to 10:1 or higher.
-
Add DDDCG: Add the DDDCG powder directly to the cyclodextrin solution.
-
Incubation and Mixing: Stir or shake the mixture at room temperature for several hours (e.g., 24-48 hours) to allow for the formation of the inclusion complex. Gentle heating may expedite this process.
-
Clarification: After incubation, centrifuge the solution at high speed to pellet any undissolved compound.
-
Quantification: Carefully collect the supernatant. The concentration of the solubilized DDDCG in the supernatant can be determined using a suitable analytical method, such as HPLC-UV.
Mechanism of Cyclodextrin-Mediated Solubilization
Caption: Encapsulation of DDDCG by a cyclodextrin.
Other Advanced Strategies
For particularly challenging cases, especially in the context of formulation for in vivo studies, other advanced techniques can be considered:
-
Solid Dispersions: The drug is dispersed in a hydrophilic polymer matrix to improve dissolution.[16][23]
-
Nanosuspensions: The particle size of the compound is reduced to the nanometer range, which increases the surface area and dissolution velocity.[24][25]
-
Lipid-Based Formulations: For oral delivery, self-emulsifying drug delivery systems (SEDDS) can be developed where the drug is dissolved in a mixture of oils, surfactants, and co-solvents.[23][26]
The selection of an appropriate solubility enhancement technique depends heavily on the physicochemical properties of DDDCG, the desired final concentration, and the specific requirements of the downstream application.[27] It is often a process of empirical testing and optimization.
References
- 1. plantaedb.com [plantaedb.com]
- 2. (+)-Dihydrodehydrodiconiferyl Alcohol-9-O-Beta-D-Glucopyranoside | C26H34O11 | CID 44577121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. plantaedb.com [plantaedb.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Dihydrodehydrodiconiferyl alcohol 9-O-β-D-xylopyranoside | CAS:1015175-06-0 | Lignanoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. ijmsdr.org [ijmsdr.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. wjbphs.com [wjbphs.com]
- 13. ijpbr.in [ijpbr.in]
- 14. Harnessing Plant Power: The Science Behind Solvent Selection in Plant Extraction [greenskybio.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dihydrodehydrodiconiferyl alcohol 9-Oglucoside | 葡萄糖苷 | CAS 106758-58-1 | 美国InvivoChem [invivochem.cn]
- 18. scispace.com [scispace.com]
- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Blog Series 3: Applications of Cyclodextrins to Improve the Stability, Bioavailability, and Solubility of Bioactive Compounds | Blog | Biosynth [biosynth.com]
- 21. Cyclodextrins for the Delivery of Bioactive Compounds from Natural Sources: Medicinal, Food and Cosmetics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. hilarispublisher.com [hilarispublisher.com]
- 24. sphinxsai.com [sphinxsai.com]
- 25. mdpi.com [mdpi.com]
- 26. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Stability of Dihydrodehydrodiconiferyl alcohol 9-O-glucoside under different pH and temperature conditions
Welcome, researchers and drug development professionals. This guide provides in-depth technical support for experiments involving Dihydrodehydrodiconiferyl alcohol 9-O-glucoside (DDG). As a Senior Application Scientist, I've designed this resource to address the critical stability challenges you may face, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to design robust experiments, troubleshoot unexpected results, and ensure the integrity of your data.
Frequently Asked Questions (FAQs)
Q1: I'm planning to work with a DDG solution. What are the most critical factors affecting its stability?
The stability of Dihydrodehydrodiconiferyl alcohol 9-O-glucoside is primarily influenced by two environmental factors: pH and temperature .[1] Like most O-glucosides, the glycosidic bond linking the glucose molecule to the aglycone is the most labile part of the structure and is susceptible to hydrolysis.[2][3]
-
pH: The glycosidic bond can undergo both acid-catalyzed and base-catalyzed hydrolysis.[2][3] This means that both strongly acidic and alkaline conditions will accelerate the degradation of DDG into its aglycone (Dihydrodehydrodiconiferyl alcohol) and a glucose molecule.
-
Temperature: Higher temperatures provide the activation energy needed to break chemical bonds, significantly accelerating the rate of hydrolysis and other potential degradation reactions.[1][4] The effect of temperature is often logarithmic, meaning even a 10°C increase can double or triple the degradation rate.[1]
Q2: What is the optimal pH and temperature for storing DDG solutions to ensure long-term stability?
For maximum stability, especially for long-term storage, solutions of DDG should be maintained under slightly acidic and cold conditions .
Based on the behavior of similar phenolic glucosides, a pH range of 3 to 5 is recommended.[5] This mildly acidic environment minimizes both acid- and base-catalyzed hydrolysis.[2][5] For temperature, storage at -20°C or -80°C is crucial to slow down chemical and potential enzymatic degradation.[5]
Data Summary: Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| pH | 3.0 - 5.0 | Minimizes the rate of both acid- and base-catalyzed hydrolysis of the glycosidic bond.[5] |
| Temperature | -20°C to -80°C | Reduces molecular kinetic energy, drastically slowing chemical reaction rates.[4][5] |
| Solvent | Buffered Aqueous Solution or aprotic solvent (e.g., DMSO) | A buffer (e.g., citrate, acetate) prevents pH shifts. An aprotic solvent like DMSO can prevent hydrolysis if water is excluded. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | For the aglycone, phenolic groups can be susceptible to oxidation. While the glucoside is more stable, this is good practice. |
| Light | Amber vials / Dark | Protects against potential photodegradation, a standard precaution for phenolic compounds.[4] |
Q3: My DDG sample shows a new peak in the HPLC chromatogram after a few days at room temperature in a neutral buffer. What is likely happening?
You are most likely observing the hydrolysis of the glycosidic bond. Storing DDG in a neutral (pH ≈ 7) or alkaline buffer leads to degradation, especially at room temperature.[5] The new, likely more non-polar (earlier eluting in reverse-phase HPLC) peak corresponds to the aglycone , Dihydrodehydrodiconiferyl alcohol.
This process is illustrated by the degradation pathway below. The primary mechanism is the cleavage of the C-O bond between the glucose and the aglycone.
Caption: Primary degradation pathway for DDG.
Troubleshooting Guides
Issue 1: Rapid Loss of Parent Compound in Solution
Symptoms: The peak area of DDG in your HPLC analysis decreases significantly faster than expected, even under refrigerated conditions (4°C).
| Possible Cause | Recommended Solution & Explanation |
| Incorrect pH of Solution | Verify the pH of your buffer. A pH outside the optimal 3-5 range, particularly a neutral or alkaline pH, will accelerate hydrolysis.[5] Prepare fresh, slightly acidic buffers (e.g., 50 mM acetate buffer, pH 4.5) and re-test. The causality lies in minimizing the catalytic activity of H⁺ and OH⁻ ions on the glycosidic bond.[2] |
| Microbial Contamination | Sterile-filter your solutions. If solutions are not sterile, microbes can introduce β-glucosidases, enzymes that are highly efficient at cleaving the glycosidic bond.[5] Use a 0.22 µm syringe filter before storage, especially for extended periods at 4°C. |
| Co-solvent Effects | Evaluate your co-solvents. While solvents like methanol or acetonitrile are used for stock solutions, their presence in high concentrations in aqueous buffers can sometimes alter stability. Prepare a dilution series to check if co-solvent concentration correlates with degradation. |
Issue 2: Inconsistent Results in Thermal Stability Studies
Symptoms: Replicate experiments at elevated temperatures (e.g., 60°C or 80°C) show high variability in the degradation rate of DDG.
| Possible Cause | Recommended Solution & Explanation |
| Inaccurate Temperature Control | Use a calibrated, stable heating block or oven. Temperature fluctuations have a major impact on reaction kinetics.[1][4] Ensure your heating source is uniform and validated. A difference of even ±2°C can significantly alter results. The Arrhenius equation dictates this exponential relationship between temperature and reaction rate.[4] |
| Evaporation of Solvent | Securely seal your sample vials. At elevated temperatures, solvent evaporation will concentrate the sample, leading to erroneously high readings for the remaining DDG and altering the pH of the buffer. Use vials with PTFE-lined screw caps to prevent volume loss. |
| Buffer Volatility/Degradation | Choose a heat-stable buffer. Some buffer components can degrade or become volatile at high temperatures, causing a pH shift. Phosphate or citrate buffers are generally robust. Avoid buffers like TRIS, which has a high temperature-dependent pKa. |
Experimental Protocols
Protocol: Forced Degradation Study for DDG
This protocol is designed to intentionally degrade the molecule to identify potential degradation products and understand its intrinsic stability profile, following principles outlined in ICH guidelines.[4][6]
Objective: To assess the stability of DDG under hydrolytic (acidic, basic), oxidative, and thermal stress conditions.
Materials:
-
Dihydrodehydrodiconiferyl alcohol 9-O-glucoside (DDG)
-
HPLC-grade Water, Acetonitrile, and Methanol
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)
-
Calibrated pH meter, analytical balance, volumetric flasks
-
HPLC system with UV/DAD detector (See BenchChem Application Note for Dihydroconiferyl Alcohol for a starting point[7])
-
Thermostatic oven or water bath
Workflow Diagram:
Caption: Experimental workflow for a forced degradation study.
Step-by-Step Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve DDG in methanol to prepare a 1 mg/mL stock solution. This serves as your T=0 reference sample after appropriate dilution.
-
-
Acid Hydrolysis:
-
In a vial, mix an aliquot of the DDG stock solution with 0.1 M HCl.
-
Incubate the vial in a water bath at 60°C.
-
Withdraw samples at specified time points (e.g., 2, 4, 8, 24 hours).
-
Immediately neutralize the sample with an equivalent amount of 0.1 M NaOH and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
In a vial, mix an aliquot of the DDG stock solution with 0.1 M NaOH.
-
Keep the vial at room temperature (hydrolysis is often faster under basic conditions).
-
Withdraw samples at time points, neutralize with 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
In a vial, mix an aliquot of the DDG stock solution with 3% H₂O₂.
-
Keep at room temperature and protected from light.
-
Withdraw samples at time points and dilute for analysis.
-
-
Thermal Degradation:
-
In a vial, mix an aliquot of the DDG stock solution with a stable buffer (e.g., 50 mM acetate, pH 4.5).
-
Incubate in an oven at 80°C.[8]
-
Withdraw samples at time points, cool to room temperature, and dilute for analysis.
-
-
Control Sample:
-
Prepare a sample as in the thermal degradation step but store it at room temperature or 4°C, protected from light. This sample accounts for any degradation that occurs under normal handling and analysis conditions.
-
-
HPLC Analysis & Data Interpretation:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Calculate % Degradation: Compare the peak area of DDG in the stressed samples to the T=0 sample.
-
Mass Balance: The sum of the parent compound and all degradation products should ideally be close to 100%, indicating that all major degradants are being detected.
-
Peak Purity: Use a Diode Array Detector (DAD) to assess peak purity and ensure the DDG peak is not co-eluting with a degradation product.
-
By following these structured protocols and understanding the chemical principles, you can confidently assess the stability of Dihydrodehydrodiconiferyl alcohol 9-O-glucoside and ensure the success of your research and development efforts.
References
- 1. Novel approaches for stability improvement in natural medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. itempdf74155353254prod.s3.amazonaws.com [itempdf74155353254prod.s3.amazonaws.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Effect of thermal heating on some lignans in flax seeds, sesame seeds and rye - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting peak tailing in HPLC analysis of Dihydrodehydrodiconiferyl alcohol 9-O-glucoside
Technical Support Center: Dihydrodehydrodiconiferyl alcohol 9-O-glucoside Analysis
Welcome to the technical support guide for the HPLC analysis of Dihydrodehydrodiconiferyl alcohol 9-O-glucoside (DDG). This resource is designed for researchers and drug development professionals to troubleshoot and resolve a common analytical challenge: chromatographic peak tailing. By understanding the underlying chemical interactions and systematically addressing potential causes, you can achieve symmetric, reproducible peaks for accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for my DDG analysis?
Peak tailing is a form of peak asymmetry where the back half of the chromatographic peak is drawn out, resembling a ramp or a shark fin. In an ideal separation, peaks are symmetrical and Gaussian in shape. Tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As), where a value of 1.0 is perfectly symmetrical. Values greater than 1.2 are generally indicative of a problematic interaction that needs to be addressed.[1]
This issue is critical because it directly impacts the quality of your analytical results in several ways:
-
Poor Resolution: Tailing peaks are broader at the base, which can cause them to merge with adjacent peaks, making accurate integration and quantification of individual components difficult or impossible.
-
Inaccurate Quantification: Automated integration software can struggle to consistently and accurately determine the start and end points of a tailing peak, leading to high variability and inaccuracy in area measurements.
-
Reduced Sensitivity: As the peak broadens and the tail extends, the peak height decreases, which can negatively impact the limit of detection (LOD) and limit of quantification (LOQ).
Q2: I'm seeing significant peak tailing specifically for DDG. What are the most probable causes?
Peak tailing for a specific compound like DDG, especially if other neutral compounds in your chromatogram have good peak shape, strongly suggests a chemical interaction between the analyte and the stationary phase. The structure of DDG—a lignan glucoside with multiple phenolic hydroxyl groups—is the primary clue.[2][3]
The most common causes, in order of likelihood, are:
-
Secondary Silanol Interactions: This is the most frequent cause for polar, ionizable compounds like DDG on standard silica-based C18 columns.[4] Unreacted, free silanol groups (Si-OH) on the silica surface can be acidic and interact strongly with the polar hydroxyl groups on your DDG molecule via hydrogen bonding or ion-exchange mechanisms.[5][6] This secondary retention mechanism holds onto a fraction of the DDG molecules longer than the primary reversed-phase mechanism, resulting in a tail.
-
Inappropriate Mobile Phase pH: The phenolic hydroxyl groups on DDG are weakly acidic. If the mobile phase pH is too high (typically >4), these groups can become deprotonated (ionized) into phenolate anions.[7] These negatively charged ions can then interact very strongly with the positively charged metal impurities or active sites on the silica surface, causing severe tailing.[8]
-
Column Overload: Injecting too much sample (mass overload) or too large a volume of a strong sample solvent (volume overload) can saturate the stationary phase, leading to peak distortion, which can manifest as tailing.[9]
-
Column Contamination or Degradation: Accumulation of contaminants on the column inlet frit or degradation of the stationary phase bed can create active sites or void volumes that disrupt the chromatographic process and cause peak tailing.[4][10]
Below is a logical workflow to diagnose and solve the issue.
References
- 1. uhplcs.com [uhplcs.com]
- 2. plantaedb.com [plantaedb.com]
- 3. (+)-Dihydrodehydrodiconiferyl Alcohol-9-O-Beta-D-Glucopyranoside | C26H34O11 | CID 44577121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. labcompare.com [labcompare.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. EP0579102B1 - Liquid chromatography stationary phases with reduced silanol interactions - Google Patents [patents.google.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 9. uhplcs.com [uhplcs.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Minimizing degradation of Dihydrodehydrodiconiferyl alcohol 9-O-glucoside during storage
A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Degradation During Storage.
Introduction
Dihydrodehydrodiconiferyl alcohol 9-O-glucoside (DDG) is a lignan glucoside found in various plant species. As with many natural products, its stability during storage is a critical factor for researchers in obtaining reliable and reproducible experimental results. This guide provides in-depth technical support to help you minimize the degradation of DDG during storage, ensuring the integrity of your samples.
Frequently Asked Questions (FAQs) & Troubleshooting
1. My DDG sample shows signs of degradation. What are the likely causes?
Degradation of DDG, a phenolic glycoside, can primarily be attributed to three main factors: hydrolysis, oxidation, and photodegradation.
-
Hydrolysis: The glycosidic bond linking the dihydrodehydrodiconiferyl alcohol to the glucose molecule is susceptible to cleavage, especially under acidic or enzymatic conditions. This results in the forma[1][2][3]tion of the aglycone (dihydrodehydrodiconiferyl alcohol) and a free glucose molecule. The presence of residual acids or microbial contamination in your sample or storage solvent can catalyze this process.
-
Oxidation: The phenolic hydroxyl groups in the DDG molecule are prone to oxidation. This can be initiated by [4][5][6][7]exposure to air (oxygen), light, or the presence of metal ions. Oxidation can lead to the formation of quinone-type structures and other degradation products, often indicated by a change in the color of the sample.
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions, including oxidation and cleavage of chemical bonds within the molecule.
2. What are the optimal storage conditions for solid DDG?
To minimize degradation of solid DDG, it is crucial to control the storage environment.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower (frozen) | Reduces the rate of chemical reactions, including hydrolysis and oxidation. |
| Atmosphere | Iner[8][9][10]t gas (Argon or Nitrogen) | Minimizes exposure to oxygen, thereby preventing oxidative degradation. |
| Light | Amber via[4][5][6][7]l or protected from light | Prevents photodegradation. |
| Moisture | Desiccated environment | Reduces the risk of hydrolysis. |
3. I need to store DDG in solution. What is the best solvent and what precautions should I take?
Storing DDG in solution increases the risk of degradation. If solution storage is unavoidable, follow these guidelines:
-
Solvent Selection: Use high-purity, anhydrous solvents. For many applications, Dimethyl sulfoxide (DMSO) is a suitable choice. If aqueous solutions are necessary, use a buffer system to maintain a stable pH, ideally in the slightly acidic to neutral range (pH 5-7). Avoid strongly acidic or basic conditions which can accelerate hydrolysis.
-
Preparation: Prepare solutions fresh whenever possible. If storage is necessary, prepare small aliquots to minimize freeze-thaw cycles.
-
Storage Conditions: Store solutions at -80°C under an inert atmosphere (argon or nitrogen). Use vials with tight-fitting caps to prevent solvent evaporation and moisture ingress.
4. How can I assess the purity and detect degradation of my DDG sample?
Several analytical techniques can be employed to assess the purity of your DDG sample and detect any degradation products.
| Analytical Technique | Information Provided |
| High-Performance Liquid Chromatography (HPLC) | Can be used to separate DDG from its degradation products. A decrease in the peak area of DDG and the appearance of new peaks can indicate degradation. A photodiode array (PDA) detector can provide UV spectra to help identify components. |
| Liquid Chromatograp[2]hy-Mass Spectrometry (LC-MS) | Provides molecular weight information for the separated components, aiding in the identification of degradation products such as the aglycone or oxidized forms of DDG. |
| Nuclear Magnetic Re[11]sonance (NMR) Spectroscopy | Can provide detailed structural information to confirm the identity and purity of DDG. Changes in the NMR spectrum can indicate structural modifications due to degradation. |
Experimental Protocols
Protocol 1: Recommended Storage of Solid DDG
-
Obtain a high-purity sample of DDG.
-
Place the solid DDG into a pre-weighed amber glass vial.
-
Place the vial in a desiccator containing a suitable desiccant (e.g., silica gel) for at least 24 hours to remove any residual moisture.
-
Backfill the vial with an inert gas such as argon or nitrogen.
-
Securely cap the vial.
-
Wrap the vial in aluminum foil for extra light protection.
-
Store the vial at -20°C or below.
Protocol 2: Preparation and Storage of DDG in Solution
-
Use a new, unopened bottle of high-purity, anhydrous DMSO.
-
Allow the solid DDG to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of DDG in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.
-
Vortex briefly until the DDG is fully dissolved.
-
Dispense the solution into small-volume, amber-colored microcentrifuge tubes (aliquots).
-
Purge the headspace of each tube with argon or nitrogen before sealing.
-
Store the aliquots at -80°C.
Visualizing the Troubleshooting Process
The following diagram illustrates a decision-making workflow for troubleshooting DDG degradation.
A flowchart for troubleshooting DDG degradation.
References
- 1. Highly Efficient Biotransformation of Phenolic Glycosides Using a Recombinant β-Glucosidase From White Rot Fungus Trametes trogii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavonoid Glucosides Are Hydrolyzed and Thus Activated in the Oral Cavity in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Oxidative Transformations of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidative Transformations of Lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Oxidative Transformations of Lignans | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Effect of processing and storage on the stability of flaxseed lignan added to bakery products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. (+)-Dihydrodehydrodiconiferyl Alcohol-9-O-Beta-D-Glucopyranoside | C26H34O11 | CID 44577121 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing the mobile phase for better separation of Dihydrodehydrodiconiferyl alcohol 9-O-glucoside isomers
Technical Support Center: Dihydrodehydrodiconiferyl Alcohol 9-O-glucoside Isomers
Welcome to the technical support guide for optimizing the High-Performance Liquid Chromatography (HPLC) separation of Dihydrodehydrodiconiferyl alcohol 9-O-glucoside (DDDCG) isomers. This document provides in-depth, experience-based answers to common challenges encountered during method development for these and similar phenolic glucoside isomers.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is achieving baseline separation of DDDCG isomers so challenging?
Answer: The primary difficulty lies in the high structural similarity of the isomers. Isomers, by definition, have the same molecular formula and mass, meaning they cannot be distinguished by mass spectrometry alone. Dihydrodehydrodiconiferyl alcohol 9-O-glucoside isomers, likely diastereomers, possess identical functional groups and very similar three-dimensional arrangements.[1] This results in nearly identical physicochemical properties, such as polarity, hydrophobicity, and pKa.
In reversed-phase HPLC, separation is governed by the differential partitioning of analytes between the nonpolar stationary phase and the polar mobile phase. Because the isomers interact with the stationary phase in a very similar manner, they tend to have very close retention times, often resulting in significant peak co-elution. Achieving separation requires a chromatographic system with high efficiency and a mobile phase meticulously optimized to exploit the subtle differences in their structure and stereochemistry.
Q2: My DDDCG isomers are co-eluting. What is the first and most critical mobile phase parameter I should adjust?
Answer: The first parameter to optimize is the solvent strength , which is controlled by the ratio of the organic modifier (typically acetonitrile or methanol) to the aqueous phase. For complex mixtures or closely eluting compounds like isomers, a shallow gradient is often more effective than an isocratic elution.
Causality: A shallow gradient elution, where the percentage of the organic solvent increases slowly over time, allows for more interaction time with the stationary phase.[2] This enhances the system's ability to resolve compounds with minor differences in hydrophobicity.
Recommended Action: If your peaks are eluting too early and are unresolved, decrease the initial percentage of the organic modifier. If the peaks are broad and resolution is still poor, the gradient slope is likely too steep. Try decreasing the rate of change (e.g., from a 1% per minute increase to a 0.5% per minute increase).
Experimental Protocol: Basic Gradient Optimization
-
Scouting Run: Start with a broad, fast gradient (e.g., 5% to 95% Acetonitrile in 10 minutes) to determine the approximate elution time of the isomer cluster.
-
Shallow Gradient: Design a new, shallower gradient focused on the elution window identified in the scouting run. For example, if the isomers eluted around 40% Acetonitrile, you might design a gradient like the one below.
| Time (min) | % Water (0.1% Formic Acid) | % Acetonitrile (0.1% Formic Acid) | Flow Rate (mL/min) | Curve |
| 0.0 | 75 | 25 | 1.0 | Initial |
| 15.0 | 55 | 45 | 1.0 | Linear |
| 16.0 | 5 | 95 | 1.0 | Linear |
| 18.0 | 5 | 95 | 1.0 | Hold |
| 18.1 | 75 | 25 | 1.0 | Linear |
| 22.0 | 75 | 25 | 1.0 | Equilibrate |
| Table 1: Example of a shallow gradient program for isomer separation. |
Q3: I've adjusted my gradient, but resolution is still insufficient. Should I switch my organic solvent from acetonitrile to methanol, or vice versa?
Answer: Yes, absolutely. Changing the organic modifier is one of the most powerful tools for altering selectivity in reversed-phase HPLC, especially for isomers.[3][4][5][6] Acetonitrile (ACN) and methanol (MeOH) interact with analytes and the stationary phase differently, which can change the elution order and improve the separation between closely related compounds.[3][6]
Causality & Mechanistic Insight:
-
Methanol (Protic Solvent): Methanol is a protic solvent, meaning it can act as both a hydrogen bond donor and acceptor.[6][7] This property can lead to specific interactions with the phenolic hydroxyl and glycosidic ether oxygens on the DDDCG molecules, potentially differentiating between isomers based on the accessibility of these sites.
-
Acetonitrile (Aprotic Solvent): Acetonitrile is aprotic and engages primarily in dipole-dipole interactions.[7] Its smaller molecular size and different interaction mechanism can alter the retention behavior in a way that may be more or less favorable for your specific isomers compared to methanol.
-
Elution Strength: Acetonitrile generally has a higher elution strength than methanol in reversed-phase chromatography.[4][7] This means you will need a higher percentage of methanol to achieve the same retention time as with acetonitrile (e.g., 50% ACN is roughly equivalent to 60% MeOH).[4]
| Feature | Acetonitrile (ACN) | Methanol (MeOH) | Recommendation for DDDCG Isomers |
| Solvent Type | Aprotic | Protic | Trial of both is essential. Methanol's hydrogen bonding capability may offer unique selectivity for glucosides.[7] |
| Selectivity | Dipole-dipole interactions | Hydrogen bonding interactions | Often provides different elution orders for isomers.[3][4][5][6] |
| Elution Strength | Higher | Lower | A lower elution strength (MeOH) can sometimes provide better resolution for complex mixtures.[7] |
| Viscosity/Pressure | Lower viscosity, lower backpressure | Higher viscosity, higher backpressure when mixed with water | ACN is preferable for high flow rates or long columns.[3][6] |
| UV Cutoff | Lower (~190 nm) | Higher (~205 nm) | ACN is better for low-wavelength UV detection.[7] |
| Table 2: Comparison of Acetonitrile and Methanol as Organic Modifiers. |
Q4: My peaks are showing significant tailing. How can I use the mobile phase to improve peak symmetry?
Answer: Peak tailing for phenolic compounds like DDDCG is most commonly caused by unwanted secondary interactions between the analyte and the stationary phase. The solution is to control the mobile phase pH by adding a small amount of acid.
Causality & Mechanistic Insight: Standard silica-based C18 columns have residual, un-capped silanol groups (-Si-OH) on their surface. At mobile phase pH values above approximately 3.5, these silanols can deprotonate to become negatively charged (-Si-O⁻).[8][9] The phenolic hydroxyl groups on your DDDCG isomers are weakly acidic and can interact with these charged sites via ion-exchange, a slow kinetic process that leads to tailing peaks.[9][10]
By adding 0.1% formic acid or phosphoric acid to your mobile phase, you lower the pH to approximately 2.8.[11] At this low pH:
-
Silanol Ionization is Suppressed: The residual silanol groups remain in their neutral, protonated state (-Si-OH), minimizing ionic interactions with the analyte.[8][12]
-
Analyte Ionization is Suppressed: The phenolic groups of DDDCG remain fully protonated, ensuring they behave as neutral, non-ionic molecules. This leads to a single, consistent interaction mode with the stationary phase, resulting in sharp, symmetrical peaks.[13][14]
Experimental Protocol: pH Screening
-
Prepare Mobile Phases: Prepare separate batches of your aqueous mobile phase (e.g., Water) with different acid modifiers.
-
Aqueous A: Water + 0.1% Formic Acid (pH ≈ 2.8)
-
Aqueous B: Water + 0.1% Acetic Acid (pH ≈ 3.2)
-
Aqueous C: 20 mM Ammonium Formate buffer (pH adjusted to 3.7 with formic acid)
-
-
Analyze Sample: Using the same gradient program and organic modifier, inject your sample using each of the prepared aqueous phases.
-
Evaluate Peak Shape: Compare the chromatograms, paying close attention to the asymmetry factor (tailing factor) of the isomer peaks. A value closer to 1.0 indicates a more symmetrical peak. 0.1% formic acid is often the most effective and is also compatible with mass spectrometry.[11][15][16]
Caption: Effect of mobile phase pH on peak shape.
Q5: Could adjusting the column temperature help improve my separation?
Answer: Yes, temperature is a valuable secondary parameter for optimizing separation after solvent strength, type, and pH have been explored.
Causality:
-
Viscosity and Efficiency: Increasing the column temperature (e.g., from 30°C to 45°C) decreases the viscosity of the mobile phase. This leads to lower backpressure and can increase diffusion rates, often resulting in sharper peaks and higher column efficiency.
-
Selectivity: Temperature can also alter the selectivity of the separation. The thermodynamics of how each isomer interacts with the stationary phase can be slightly different. Changing the temperature can subtly shift these equilibria, potentially increasing the spacing between the peaks or, in some cases, changing their elution order.
Recommended Action: Systematically evaluate a few different temperatures (e.g., 25°C, 35°C, 45°C) while keeping the mobile phase composition constant. Ensure your column is rated for the temperatures you test. Monitor the resolution between your critical isomer pair at each temperature to find the optimum.
Caption: Troubleshooting workflow for isomer separation.
References
- 1. (+)-Dihydrodehydrodiconiferyl Alcohol-9-O-Beta-D-Glucopyranoside | C26H34O11 | CID 44577121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 3. Acetonitrile vs Methanol in Reverse Phase Chromatography [masontechnology.ie]
- 4. 7 Key Differences in the Use of Methanol and Acetonitrile : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. Which Solvent is Better for Chromatography: Methanol or Acetonitrile? [m-pharmaguide.com]
- 6. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. Why Acid? | Separation Science [sepscience.com]
- 9. hplc.eu [hplc.eu]
- 10. support.waters.com [support.waters.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. agilent.com [agilent.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. researchgate.net [researchgate.net]
Challenges in the chemical synthesis of Dihydrodehydrodiconiferyl alcohol 9-O-glucoside
Welcome to the technical support center for the chemical synthesis of Dihydrodehydrodiconiferyl alcohol 9-O-glucoside (DDDCG). This guide is designed for researchers, medicinal chemists, and drug development professionals navigating the complexities of synthesizing this bioactive lignan glucoside. My objective is to provide not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your experimental work. The synthesis of DDDCG is a multi-stage process fraught with challenges, primarily centered on stereocontrol during the formation of the dihydrobenzofuran core and regioselective glycosylation of the primary aliphatic alcohol. This document provides in-depth, experience-driven answers to the critical problems you may encounter.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the strategic choices in the synthesis of DDDCG.
Q1: What is the most common strategy for synthesizing the Dihydrodehydrodiconiferyl alcohol (DDDC) aglycone?
A: The most prevalent and biomimetically inspired approach is the oxidative coupling of coniferyl alcohol. However, direct dimerization often leads to a mixture of products. A more controlled and higher-yielding strategy involves a multi-step sequence that constructs the dihydrobenzofuran skeleton with greater stereochemical control. A concise and effective method reported in the literature involves a rhodium-catalyzed intramolecular C-H insertion, which has been successfully used to create the trans-dihydrobenzofuran core characteristic of DDDC.[1][2] This method offers a significant advantage in controlling the relative stereochemistry at the C7 and C8 positions.
Q2: Why is a protecting group strategy essential for the glycosylation of DDDC?
A: Dihydrodehydrodiconiferyl alcohol possesses two types of hydroxyl groups: a phenolic hydroxyl on one aromatic ring and a primary aliphatic hydroxyl at the terminus of the propyl side chain (the 9-OH position). The phenolic hydroxyl is more acidic and can be more nucleophilic under certain conditions, leading to undesired O-glycosylation at the phenol. A robust protecting group strategy is therefore not just recommended, but critical to ensure the glycosyl donor reacts exclusively with the target 9-OH group.[3][4] This introduces additional steps to the synthesis but is indispensable for achieving the desired regioselectivity and obtaining a clean product.
Q3: What factors determine the stereochemical outcome (α vs. β) of the glycosidic bond?
A: The stereochemistry of the newly formed glycosidic linkage is one of the most challenging aspects of carbohydrate chemistry.[5][6] For the synthesis of DDDCG, the natural product has a β-linkage. The primary method to achieve this is through anchimeric assistance (neighboring group participation). By using a glycosyl donor with an acyl protecting group (like an acetyl or benzoyl group) at the C2 position of the glucose moiety, the C2 ester can participate in the reaction, shielding the α-face of the oxocarbenium ion intermediate and directing the incoming alcohol nucleophile (from DDDC) to attack from the β-face. This strategy is highly reliable for forming 1,2-trans-glycosides, which in the case of glucose, corresponds to the desired β-anomer.[7]
Q4: Can DDDCG be synthesized enzymatically?
A: Yes, enzymatic and whole-cell biosynthesis approaches are emerging as powerful alternatives to purely chemical synthesis for complex glycosides.[8] Specific UDP-glycosyltransferases (UGTs) can catalyze the glycosylation of lignans with high specificity, often eliminating the need for extensive protecting group manipulations.[8][9] While requiring expertise in molecular biology and fermentation, this route can offer a more sustainable and efficient synthesis, especially for larger-scale production.
Part 2: Troubleshooting Guide - The Glycosylation Reaction
This section is formatted as a troubleshooting guide for the most critical and often problematic step: the glycosylation of the protected DDDC aglycone.
| Problem | Potential Cause(s) | Recommended Solution(s) & Rationale |
| Low or No Product Formation | 1. Inactive Promoter: The Lewis acid or heavy metal salt promoter (e.g., AgOTf, TMSOTf) may have degraded due to moisture. 2. Poor Leaving Group: The leaving group on the glycosyl donor (e.g., bromide in acetobromoglucose) is not being effectively activated. 3. Low Nucleophilicity of Acceptor: The 9-OH of the protected DDDC is sterically hindered or electronically deactivated. | 1. Ensure Anhydrous Conditions: Dry all glassware thoroughly and use freshly distilled, anhydrous solvents. Use a freshly opened or properly stored promoter. The efficiency of glycosylation is highly dependent on excluding water.[10] 2. Change Promoter/Donor System: If using a Koenigs-Knorr reaction (bromide donor), ensure the silver salt promoter is active. Alternatively, switch to a more reactive donor system, such as a trichloroacetimidate donor activated by TMSOTf. 3. Check Protecting Groups: Ensure the protecting groups on the DDDC aglycone are not sterically encumbering the 9-OH position. |
| Formation of the α-Anomer | 1. Lack of Anchimeric Assistance: The C2 protecting group on the glucose donor is non-participating (e.g., an ether like benzyl). 2. SN1-type Reaction: Reaction conditions may favor a long-lived, dissociated oxocarbenium ion, which can be attacked from either face. | 1. Use a Participating C2 Protecting Group: The most reliable method to ensure β-selectivity is to use a C2-acyl group (e.g., acetate, benzoate) on your glycosyl donor.[7] 2. Solvent Choice: Use a more coordinating solvent like acetonitrile, which can stabilize the β-face of the intermediate, favoring attack from the opposite side. Avoid highly non-polar solvents that promote a more SN1-like character. |
| Glycosylation at the Phenolic OH | Incomplete or Inappropriate Protection: The protecting group on the phenolic hydroxyl of DDDC was either not installed efficiently or is labile under the glycosylation conditions. | Verify Protection Step: Before glycosylation, confirm complete protection of the phenolic group using TLC and NMR. Choose a robust protecting group like a benzyl (Bn) ether, which is stable to most glycosylation promoters but can be removed later via hydrogenolysis.[11] Silyl ethers may be too labile for certain Lewis acid promoters. |
| Difficult Product Purification | 1. Similar Polarity: The desired product, unreacted DDDC acceptor, and hydrolyzed sugar donor have similar polarities. 2. Presence of Multiple Isomers: Incomplete stereocontrol leads to a mixture of α/β anomers and/or regioisomers that are difficult to separate. | 1. Employ Orthogonal Purification: Standard silica gel chromatography may be insufficient. Use reverse-phase HPLC (C18 column) with a water/acetonitrile or water/methanol gradient, which is highly effective for separating polar glycosides.[12] Size-exclusion chromatography (e.g., Sephadex LH-20) can also be effective for separating lignan glycosides from smaller impurities.[13] 2. Optimize Reaction Conditions: Address the root cause of isomer formation by implementing the solutions above (e.g., using a participating C2-protecting group) to simplify the crude reaction mixture before attempting purification. |
Part 3: Experimental Workflow & Protocols
The following sections provide a generalized workflow and a detailed protocol for the critical glycosylation and deprotection stages.
Overall Synthetic Strategy Visualization
The chemical synthesis can be visualized as a three-stage process: construction of the aglycone, selective glycosylation, and final deprotection.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of dihydrodehydrodiconiferyl alcohol: the revised structure of lawsonicin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. A Hitchhiker’s Guide to Problem Selection in Carbohydrate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unravelling glycosylation reaction mechanisms | Scholarly Publications [scholarlypublications.universiteitleiden.nl]
- 7. BJOC - Progress and challenges in the synthesis of sequence controlled polysaccharides [beilstein-journals.org]
- 8. Construction of lignan glycosides biosynthetic network in Escherichia coli using mutltienzyme modules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. EXTRACTION, PURIFICATION AND ANIMAL MODEL TESTING OF AN ANTI-ATHEROSCLEROTIC LIGNAN SECOISOLARICIRESINOL DIGLUCOSIDE FROM FLAXSEED (LINUM USITATISSIMUM) | International Society for Horticultural Science [ishs.org]
- 13. harvest.usask.ca [harvest.usask.ca]
Addressing conflicting results in cytokinin activity assays for Dihydrodehydrodiconiferyl alcohol 9-O-glucoside
Welcome to the technical support center for researchers investigating the cytokinin activity of Dihydrodehydrodiconiferyl alcohol 9-O-glucoside (DDG). This guide is designed to address the conflicting results reported in the literature and provide a framework for troubleshooting your experiments. Recent studies have called into question the long-held belief that DDG possesses cytokinin-like activity, and this guide will help you navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: My experiments are showing no cytokinin activity for DDG, but older papers say it should. Why is this happening?
A1: This is a critical and recurring question in the field. While early studies suggested that DDG could substitute for cytokinin in assays like the tobacco callus bioassay, recent and thorough reinvestigations have failed to reproduce these results.[1][2][3][4] A significant finding from this new research is that there is no evidence that DDG is readily taken up by plant cells, which would explain the lack of an observable biological effect.[2][4] Therefore, it is highly probable that your results are accurate and that DDG does not possess intrinsic cytokinin activity.
Q2: Could the conflicting results be due to the specific isomers of DDG I am using?
A2: The original research in the 1980s and 90s did isolate different isomers of DDG.[5] However, modern reassessments using synthetically produced DDG have also shown a lack of activity, suggesting that the issue is not isomer-specific but rather fundamental to the molecule's interaction with plant cells.[3]
Q3: Is it possible that DDG is metabolized into an active compound within the plant tissue?
A3: This is a valid hypothesis. DDG is a product of the phenylpropanoid pathway, which is integral to lignin biosynthesis.[6][7][8] While metabolism is always a possibility for any exogenous compound, recent studies have shown that even when the aglycone form (dehydrodiconiferyl alcohol) is fed to plant tissues and is subsequently converted to DDG internally, no cytokinin-like activity is observed.[2][4] This suggests that neither DDG nor its immediate precursor is likely to be a cytokinin agonist.
Q4: Are my cytokinin assays flawed? How can I be sure they are working correctly?
A4: It is crucial to run proper controls to validate your assays. In every experiment, you should include a known, potent cytokinin like trans-zeatin or 6-benzylaminopurine (BAP) as a positive control. You should also include a negative control (e.g., solvent-only treatment) and, if possible, a known cytokinin antagonist. If your positive controls are yielding the expected results (e.g., callus growth, reporter gene expression), you can be confident that your assay system is functioning correctly and that the lack of response to DDG is a true negative result.
Q5: If DDG isn't a cytokinin, why do some lignin biosynthesis mutants with altered DDG levels have growth defects?
A5: This is an area of ongoing research. The growth defects in lignin mutants are complex and likely result from a combination of factors.[4][9] While altered DDG levels were once hypothesized to be a cause, it is now thought that the metabolic disruptions in the broader phenylpropanoid pathway are more likely responsible for the observed phenotypes.[10][11] This pathway produces a vast array of compounds essential for plant growth and development.[12]
Troubleshooting Guides for Cytokinin Activity Assays
Tobacco Callus Bioassay
The tobacco callus bioassay is a classic method for assessing cytokinin activity, based on the hormone's ability to induce cell division and growth in cultured tissues.[13][14][15]
Common Issues and Solutions
| Problem | Potential Cause | Troubleshooting Steps |
| No callus growth with DDG, but strong growth with positive control (e.g., BAP, trans-zeatin). | This is the expected result based on recent findings.[1][2] DDG likely lacks cytokinin activity. | 1. Confirm Positive Controls: Ensure that a dose-response curve with a known cytokinin shows robust callus growth.[13] 2. Verify DDG Concentration: Use a range of DDG concentrations, typically from 1 µM to 100 µM. 3. Check Solvent Effects: Ensure the solvent used to dissolve DDG (e.g., DMSO) is at a final concentration that does not inhibit callus growth.[1] |
| Neither DDG nor the positive control induces callus growth. | The assay conditions are suboptimal, or the explant material is not viable. | 1. Review Media Composition: Double-check the concentrations of all components in your MS medium, particularly the auxin-to-cytokinin ratio for your positive control.[15] 2. Explant Viability: Use healthy, young leaf or pith tissue for explants. 3. Sterilization: Ensure that your sterilization procedures are not damaging the plant tissue. |
| Variable callus growth across replicates. | Inconsistent explant size, age, or placement on the medium. | 1. Standardize Explants: Use a cork borer or scalpel to create explants of a uniform size and from the same part of the source tissue. 2. Consistent Placement: Place explants in the same orientation and location on the agar surface. |
Experimental Workflow: Tobacco Callus Bioassay
Caption: Workflow for the tobacco callus bioassay.
ARR5::GUS Reporter Assay
This in vivo assay uses transgenic plants (typically Arabidopsis thaliana) expressing the β-glucuronidase (GUS) reporter gene under the control of the ARR5 promoter. ARR5 is a type-A Arabidopsis Response Regulator, and its transcription is rapidly induced by cytokinins.[16][17]
Common Issues and Solutions
| Problem | Potential Cause | Troubleshooting Steps |
| No GUS staining in DDG-treated seedlings, but strong staining with positive control. | This is the expected result.[2][4] DDG does not appear to activate the cytokinin signaling pathway. | 1. Validate the Reporter Line: Confirm that your ARR5::GUS line shows strong, inducible staining with a known cytokinin (e.g., 1-10 µM BAP).[18][19] 2. Incubation Time: Ensure sufficient incubation time with DDG (e.g., 4-24 hours). 3. GUS Staining Protocol: Verify that your GUS staining buffer composition and incubation temperature (typically 37°C) are correct. |
| High background GUS staining in negative controls. | The ARR5::GUS line may be overly sensitive, or there may be endogenous cytokinin production. | 1. Use Younger Seedlings: Younger seedlings often have lower endogenous cytokinin levels. 2. Reduce Staining Time: Decrease the incubation time in the GUS staining solution. 3. Check for Contamination: Ensure media and water are free of microbial contamination, which can sometimes produce cytokinin-like compounds. |
| Patchy or inconsistent GUS staining. | Uneven uptake of the treatment solution or incomplete tissue permeabilization during staining. | 1. Ensure Full Submersion: Make sure seedlings are fully submerged in the treatment solution. 2. Vacuum Infiltration: Use a brief vacuum infiltration step at the beginning of the GUS staining protocol to ensure the substrate reaches all cells. |
Cytokinin Receptor Binding Assay
This in vitro assay directly measures the ability of a compound to bind to cytokinin receptors (e.g., AHK3, CRE1/AHK4).[20][21] It is the most direct way to test for a cytokinin agonist or antagonist.
Common Issues and Solutions
| Problem | Potential Cause | Troubleshooting Steps |
| DDG does not displace radiolabeled cytokinin from the receptor. | DDG does not bind to the cytokinin receptor active site. | 1. Confirm Positive Control Displacement: A known unlabeled cytokinin should effectively compete with the radiolabeled ligand, generating a classic sigmoidal competition curve.[22] 2. Receptor Integrity: Ensure that the membrane preparations containing the receptors have been stored correctly (typically at -80°C) and have not undergone freeze-thaw cycles. 3. Assay Buffer Composition: Verify the pH and ionic strength of the binding buffer are optimal for receptor-ligand interaction.[21] |
| High non-specific binding. | The radiolabeled ligand is binding to components other than the receptor. | 1. Increase Washing Steps: Use more extensive or stringent washing steps to remove unbound ligand.[20] 2. Blocking Agents: Consider adding blocking agents like BSA to the binding buffer. 3. Reduce Ligand Concentration: Use the lowest possible concentration of radiolabeled ligand that still provides a robust signal. |
Understanding the Cytokinin Signaling Pathway
A clear understanding of the cytokinin signaling pathway is essential for interpreting your assay results. Cytokinins are perceived by histidine kinase receptors in the endoplasmic reticulum membrane.[23] This binding event initiates a phosphorelay cascade that ultimately leads to the activation of type-B response regulators (ARRs), which are transcription factors that regulate the expression of cytokinin-responsive genes, including the type-A ARRs (like ARR5).[24][25][26]
Caption: The multistep phosphorelay of cytokinin signaling.
Troubleshooting Logic
When faced with conflicting results, a logical troubleshooting process is essential. The following diagram outlines a decision-making workflow.
Caption: Decision tree for troubleshooting DDG activity.
References
- 1. osti.gov [osti.gov]
- 2. Reassessing the claimed cytokinin-substituting activity of dehydrodiconiferyl alcohol glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reassessing the claimed cytokinin-substituting activity of dehydrodiconiferyl alcohol glucoside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of dehydrodiconiferyl alcohol glucosides: implications for the control of tobacco cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Re-engineering Plant Phenylpropanoid Metabolism With the Aid of Synthetic Biosensors [frontiersin.org]
- 7. Frontiers | Regulation of Lignin Biosynthesis and Its Role in Growth-Defense Tradeoffs [frontiersin.org]
- 8. Regulation of Lignin Biosynthesis and Its Role in Growth-Defense Tradeoffs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of Lignin Biosynthesis and Its Role in Growth-Defense Tradeoffs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues [frontiersin.org]
- 12. jipb.net [jipb.net]
- 13. Cytokinin Activation of Thiamine Biosynthesis in Tobacco Callus Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scialert.net [scialert.net]
- 16. Characterization of the Response of the Arabidopsis Response Regulator Gene Family to Cytokinin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Plant membrane assays with cytokinin receptors underpin the unique role of free cytokinin bases as biologically active ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Cytokinin - Wikipedia [en.wikipedia.org]
- 24. Welcome to Jen Sheen's Lab [molbio.mgh.harvard.edu]
- 25. journals.biologists.com [journals.biologists.com]
- 26. Cytokinin Signaling [kieber.weebly.com]
Enhancing the antifungal efficacy of Dihydrodehydrodiconiferyl alcohol 9-O-glucoside
< Technical Support & Troubleshooting Guide
Compound Profile: Dihydrodehydrodiconiferyl alcohol 9-O-glucoside (DDG)
Dihydrodehydrodiconiferyl alcohol 9-O-glucoside (DDG) is a naturally occurring lignan glucoside found in various plant species.[1] Initial research has confirmed its intrinsic antifungal properties against a range of fungal strains, including pathogenic Candida albicans.[2] The primary mechanism of its antifungal action involves the formation of pores in the fungal plasma membrane, which leads to membrane depolarization, leakage of cellular contents, and ultimately, cell death.[2] While promising, the standalone potency of DDG may not be sufficient for robust clinical applications, necessitating strategies to enhance its efficacy.
This guide provides a technical framework for researchers to systematically investigate and improve the antifungal performance of DDG through synergistic combinations and advanced formulation strategies.
Strategic Enhancement Platforms
We will explore two primary platforms for enhancing DDG's efficacy. Each section includes a rationale, key troubleshooting questions, and actionable guidance.
Platform 1: Synergistic Combination Therapy
The core principle of synergy is that the combined effect of two or more drugs is greater than the sum of their individual effects.[3] This approach can lower required dosages, reduce potential toxicity, and overcome resistance mechanisms.[4] For a phenolic compound like DDG, combining it with conventional antifungals that have different mechanisms of action is a highly promising strategy.[5][6]
Diagram: Synergy Screening Workflow
Below is a standard workflow for identifying and validating synergistic antifungal combinations.
References
- 1. (+)-Dihydrodehydrodiconiferyl Alcohol-9-O-Beta-D-Glucopyranoside | C26H34O11 | CID 44577121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Antifungal property of dihydrodehydrodiconiferyl alcohol 9'-O-beta-D-glucoside and its pore-forming action in plasma membrane of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Augmenting Azoles with Drug Synergy to Expand the Antifungal Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced activity of antifungal drugs using natural phenolics against yeast strains of Candida and Cryptococcus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ars.usda.gov [ars.usda.gov]
Validation & Comparative
A Comparative Analysis of the Antifungal Efficacy of Dihydrodehydrodiconiferyl alcohol 9-O-glucoside and Commercial Fungicides
A Guide for Researchers in Mycology and Plant Pathology
Introduction: The Quest for Novel Antifungal Agents
The relentless evolution of fungal resistance to conventional fungicides poses a significant threat to global agriculture and food security. This challenge necessitates the exploration of novel antifungal compounds with unique mechanisms of action. Dihydrodehydrodiconiferyl alcohol 9-O-glucoside (DDG), a naturally occurring lignan found in various plant species, has emerged as a promising candidate.[1] This guide provides a comparative overview of the antifungal potential of DDG against two widely used commercial fungicides, Azoxystrobin and Tebuconazole, which represent the strobilurin and azole classes, respectively.
This document is designed for researchers, scientists, and drug development professionals, offering a scientifically grounded framework for evaluating DDG's efficacy. It delves into the distinct mechanisms of action of these compounds and proposes a detailed experimental protocol for a head-to-head comparison, adhering to established standards in antifungal susceptibility testing.
Understanding the Mechanisms: A Tale of Three Fungicides
A key differentiator for any new antifungal candidate is its mode of action. DDG, Azoxystrobin, and Tebuconazole employ fundamentally different strategies to inhibit fungal growth, which is a critical factor in overcoming existing resistance mechanisms.
Dihydrodehydrodiconiferyl alcohol 9-O-glucoside (DDG): The Membrane Disruptor
DDG's antifungal activity stems from its ability to directly target the fungal plasma membrane.[2] Research on Candida albicans has demonstrated that DDG induces the formation of pores in the plasma membrane, leading to membrane depolarization, leakage of cellular contents, and ultimately, cell death.[2][3] This physical disruption of the membrane is a relatively novel mechanism compared to many commercial fungicides, suggesting a lower probability of target-site resistance development.
Azoxystrobin: The Respiration Inhibitor
Azoxystrobin, a member of the strobilurin class of fungicides, acts by inhibiting mitochondrial respiration.[4][5] Specifically, it blocks the electron transfer at the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain.[6][7] This disruption halts the production of ATP, the cell's primary energy currency, leading to the cessation of fungal growth and spore germination.[8]
Tebuconazole: The Ergosterol Synthesis Inhibitor
Tebuconazole is a triazole fungicide that targets the biosynthesis of ergosterol, a crucial component of the fungal cell membrane.[9][10] It inhibits the enzyme lanosterol 14α-demethylase, which is essential for the conversion of lanosterol to ergosterol.[11][12] The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt membrane integrity and function, leading to the inhibition of fungal growth.[13]
Diagram 1: Comparative Mechanisms of Antifungal Action
Caption: A diagram illustrating the distinct molecular mechanisms of action of DDG, Azoxystrobin, and Tebuconazole.
Proposed Experimental Framework for Comparative Efficacy
To provide a robust and unbiased comparison, a standardized in vitro antifungal susceptibility testing protocol is essential. The following experimental design is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M38-A2, "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi."[14][15][16][17]
1. Selection of Fungal Pathogens
A panel of economically important plant pathogenic fungi should be selected to represent a range of fungal classes and disease types. Suggested species include:
-
Fusarium graminearum (causative agent of Fusarium head blight in cereals)
-
Botrytis cinerea (causative agent of gray mold in a wide range of crops)
-
Alternaria solani (causative agent of early blight in tomatoes and potatoes)
-
Rhizoctonia solani (a soil-borne pathogen with a broad host range)
2. Antifungal Agents
-
Dihydrodehydrodiconiferyl alcohol 9-O-glucoside (DDG): Purified compound (≥95% purity).
-
Azoxystrobin: Analytical standard.
-
Tebuconazole: Analytical standard.
3. Experimental Protocol: Broth Microdilution Assay
This method determines the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of each compound.
Diagram 2: Experimental Workflow for Antifungal Susceptibility Testing
Caption: A flowchart outlining the key steps in the proposed antifungal susceptibility testing protocol.
Step-by-Step Methodology:
-
Preparation of Antifungal Stock Solutions: Prepare stock solutions of DDG, Azoxystrobin, and Tebuconazole in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.
-
Preparation of Microtiter Plates: In sterile 96-well microtiter plates, perform serial twofold dilutions of each antifungal compound in RPMI-1640 medium to achieve a range of final concentrations. Include a positive control (fungal growth without any antifungal agent) and a negative control (medium only).
-
Inoculum Preparation: Prepare a standardized inoculum of each fungal species according to the CLSI M38-A2 protocol.[14][15] This typically involves harvesting spores from a fresh culture and adjusting the spore suspension to a specific concentration using a spectrophotometer or hemocytometer.
-
Inoculation: Inoculate each well of the microtiter plates with the prepared fungal inoculum.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28°C) for a specified period (e.g., 48-72 hours), depending on the growth rate of the fungal species.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the antifungal agent that completely inhibits visible fungal growth. Determine the MIC for each compound against each fungal species by visual inspection of the microtiter plates.
-
Determination of Minimum Fungicidal Concentration (MFC): To determine if the compounds are fungistatic (inhibit growth) or fungicidal (kill the fungi), subculture a small aliquot from each well that shows no visible growth onto a fresh, drug-free agar medium. The MFC is the lowest concentration that results in no fungal growth on the subculture plates after further incubation.
Data Presentation and Interpretation
The results of the antifungal susceptibility testing should be presented in a clear and concise tabular format to facilitate comparison.
Table 1: Comparative Antifungal Activity of DDG and Commercial Fungicides
| Fungal Species | Compound | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio |
| Fusarium graminearum | DDG | |||
| Azoxystrobin | ||||
| Tebuconazole | ||||
| Botrytis cinerea | DDG | |||
| Azoxystrobin | ||||
| Tebuconazole | ||||
| Alternaria solani | DDG | |||
| Azoxystrobin | ||||
| Tebuconazole | ||||
| Rhizoctonia solani | DDG | |||
| Azoxystrobin | ||||
| Tebuconazole |
Interpretation of Results:
-
MIC Values: Lower MIC values indicate higher antifungal potency. A direct comparison of the MIC values will provide a clear indication of the relative efficacy of DDG, Azoxystrobin, and Tebuconazole against the tested pathogens.
-
MFC/MIC Ratio: This ratio provides insight into the fungicidal or fungistatic nature of the compounds. A ratio of ≤ 4 is generally considered indicative of fungicidal activity, while a ratio of > 4 suggests fungistatic activity.
Conclusion and Future Directions
This guide provides a comprehensive framework for the comparative evaluation of Dihydrodehydrodiconiferyl alcohol 9-O-glucoside's antifungal activity against established commercial fungicides. The proposed experimental design, grounded in standardized methodologies, will yield valuable data for assessing the potential of DDG as a novel agricultural fungicide.
The unique membrane-disrupting mechanism of DDG presents a compelling avenue for the development of new antifungal agents that could circumvent existing resistance issues. Should the in vitro data prove promising, further research, including in vivo plant protection assays and toxicological studies, will be warranted to fully elucidate the potential of DDG in sustainable crop protection strategies.
References
- 1. (+)-Dihydrodehydrodiconiferyl Alcohol-9-O-Beta-D-Glucopyranoside | C26H34O11 | CID 44577121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Antifungal property of dihydrodehydrodiconiferyl alcohol 9'-O-beta-D-glucoside and its pore-forming action in plasma membrane of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Azoxystrobin - Wikipedia [en.wikipedia.org]
- 5. pomais.com [pomais.com]
- 6. Azoxystrobin | C22H17N3O5 | CID 3034285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Agriculture Pesticide Azoxystrobin Fungicide Factories 2025 [farmonaut.com]
- 8. Azoxystrobin 25 Overview and Applications in Agriculture and Crop Protection [cnagrochem.com]
- 9. nbinno.com [nbinno.com]
- 10. Tebuconazole: A Powerful Fungicide for Crop Protection [agrogreat.com]
- 11. greentreechem.com [greentreechem.com]
- 12. chemicalwarehouse.com [chemicalwarehouse.com]
- 13. Introduction to Tebuconazole: A Cornerstone in Modern Fungicide Application [hbjrain.com]
- 14. webstore.ansi.org [webstore.ansi.org]
- 15. intertekinform.com [intertekinform.com]
- 16. njccwei.com [njccwei.com]
- 17. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
A Comparative Guide to the Cytokinin-like Effects of Dihydrodehydrodiconiferyl alcohol 9-O-glucoside and Zeatin
This guide provides a critical evaluation of Dihydrodehydrodiconiferyl alcohol 9-O-glucoside (DDG), a plant metabolite once purported to have cytokinin-like activity, benchmarked against trans-zeatin, a canonical and potent natural cytokinin. For decades, the report that DDG could substitute for cytokinins in promoting cell division has intrigued the scientific community. However, recent investigations have rigorously challenged this claim. This document synthesizes historical reports with modern, high-scrutiny experimental data to provide researchers, scientists, and drug development professionals with a definitive, evidence-based comparison.
Introduction: Two Molecules at a Crossroads of Plant Biology
Zeatin: The Archetypal Cytokinin Discovered in immature corn kernels (Zea mays), zeatin is an adenine-derived phytohormone that stands as a cornerstone of plant developmental biology.[1][2] It is a potent regulator of cell division, growth, and differentiation.[2] As a natural cytokinin, its primary roles include promoting lateral bud growth, stimulating cell division in the presence of auxins, and delaying leaf senescence.[1][2] Its mechanism of action, operating through a well-defined signaling pathway, makes it the gold standard for evaluating cytokinin activity.
Dihydrodehydrodiconiferyl alcohol 9-O-glucoside (DDG): A Controversial History DDG is a phenylpropanoid-derived metabolite found in various plant species.[3][4][5] Over three decades ago, DDG (also referred to in literature as DCG) was identified as a compound capable of substituting for cytokinins in promoting the growth of tobacco callus cultures.[3][6] This claim was significant, suggesting a link between the phenylpropanoid pathway and the core cell cycle regulation machinery controlled by cytokinins. Despite widespread citation, these initial findings were not independently verified until recently. A 2023 study revisited these claims and presented compelling evidence to the contrary, demanding a reevaluation of DDG's role in plant biology.[3][7]
This guide will therefore dissect the evidence, comparing the well-established effects of zeatin with the contested activities of DDG across standard cytokinin bioassays.
Molecular Profiles
A fundamental comparison begins with the chemical structures of the two compounds.
-
Zeatin: An aminopurine with a hydroxylated isoprenoid side chain attached to the N6 position of the adenine ring. The trans-isomer is the most biologically active form.[2][8]
-
DDG: A neolignan glucoside, structurally distinct from the adenine-based cytokinins.[3][9]
The profound structural differences between zeatin and DDG immediately raise questions about whether DDG could interact with the highly specific cytokinin perception machinery.
The Canonical Cytokinin Signaling Pathway: The Zeatin Model
To claim cytokinin-like activity, a compound would be expected to engage with the canonical cytokinin signaling pathway. Zeatin's effects are mediated through a multistep phosphorelay system, analogous to bacterial two-component signaling.[10][11]
The process unfolds as follows:
-
Perception: Cytokinins bind to ARABIDOPSIS HISTIDINE KINASE (AHK) receptors, which are transmembrane proteins located primarily in the endoplasmic reticulum.[10][11] This binding event triggers receptor autophosphorylation on a conserved histidine residue.
-
Signal Relay: The phosphate group is transferred to a conserved aspartate residue on the receptor's receiver domain. From there, it is relayed to HISTIDINE PHOSPHOTRANSFER PROTEINS (AHPs) in the cytoplasm.[10]
-
Nuclear Transduction: Phosphorylated AHPs translocate to the nucleus and transfer the phosphate group to B-type ARABIDOPSIS RESPONSE REGULATORS (ARRs).[10]
-
Transcriptional Activation: Phosphorylation activates B-type ARRs, which are transcription factors. These then bind to the promoters of cytokinin-responsive genes, including A-type ARRs, to initiate downstream cellular responses. A-type ARRs act as negative feedback regulators of the pathway.[10]
References
- 1. Zeatin - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Reassessing the claimed cytokinin-substituting activity of dehydrodiconiferyl alcohol glucoside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Reassessing the claimed cytokinin-substituting activity of dehydrodiconiferyl alcohol glucoside | Semantic Scholar [semanticscholar.org]
- 8. Zeatin - American Chemical Society [acs.org]
- 9. (+)-Dihydrodehydrodiconiferyl Alcohol-9-O-Beta-D-Glucopyranoside | C26H34O11 | CID 44577121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Plant cytokinin signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.biologists.com [journals.biologists.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Dihydrodehydrodiconiferyl alcohol 9-O-glucoside Quantification
This guide provides an in-depth comparison of analytical methods for the accurate quantification of Dihydrodehydrodiconiferyl alcohol 9-O-glucoside (DDG), a significant lignan glucoside found in various plant species.[1][2] Researchers, scientists, and drug development professionals require robust and reliable analytical techniques to determine the concentration of DDG in complex matrices. This document outlines the cross-validation of three prevalent analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
The objective of this guide is to provide a comprehensive analysis of these methods, supported by experimental data, to enable informed decisions on the most suitable technique for specific research and development needs. The principles of analytical method validation outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) form the basis of this comparative study.[3][4][5][6]
Introduction to Dihydrodehydrodiconiferyl alcohol 9-O-glucoside (DDG)
Dihydrodehydrodiconiferyl alcohol 9-O-glucoside is a naturally occurring phenolic compound belonging to the lignan class.[7][8] Lignans are known for their diverse biological activities, making their accurate quantification crucial in pharmaceutical and nutraceutical research. The molecular formula of DDG is C26H34O11, with a molecular weight of 522.50 g/mol .[7] Given its potential therapeutic applications, the development and validation of reliable analytical methods for DDG are of paramount importance.
Core Principles of Analytical Method Validation
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[4][9] Key validation parameters, as stipulated by ICH guidelines, include:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[10]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[10]
-
Accuracy: The closeness of test results obtained by the method to the true value.[10]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[10]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[11]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[11]
Cross-validation involves comparing the results from two or more bioanalytical methods to ensure consistency and reliability of the data.[5]
Comparative Analysis of Quantification Methods
This guide evaluates three distinct analytical techniques for the quantification of DDG. Each method offers a unique set of advantages and limitations.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely used technique for the quantitative analysis of lignans and other phenolic compounds in plant extracts and pharmaceutical formulations.[12][13][14][15] The method separates compounds based on their interaction with a stationary phase, and detection is achieved by measuring the absorbance of UV light at a specific wavelength.
-
Standard and Sample Preparation:
-
Prepare a stock solution of DDG reference standard (1 mg/mL) in methanol.
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
-
Extract DDG from the sample matrix using an appropriate solvent (e.g., methanol or ethanol) and dilute to fall within the calibration range.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[12]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
UV Detection: 280 nm.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the DDG standards.
-
Determine the concentration of DDG in the samples by interpolating their peak areas from the calibration curve.
-
Caption: HPLC-UV workflow for DDG quantification.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it suitable for analyzing complex samples with low concentrations of the analyte.[16][17][18][19] This technique couples the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.
-
Standard and Sample Preparation:
-
Prepare stock and calibration standards as described for HPLC-UV, but at lower concentrations (e.g., 0.1 to 100 ng/mL).
-
Prepare samples similarly, ensuring the final concentration is within the calibration range.
-
-
LC-MS/MS Conditions:
-
LC System: Utilize a UHPLC system for better resolution and faster analysis times.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for DDG.
-
-
Data Analysis:
-
Generate a calibration curve using the peak areas of the MRM transitions versus the concentration of the standards.
-
Quantify DDG in the samples using the calibration curve.
-
References
- 1. (+)-Dihydrodehydrodiconiferyl Alcohol-9-O-Beta-D-Glucopyranoside | C26H34O11 | CID 44577121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. plantaedb.com [plantaedb.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. plantaedb.com [plantaedb.com]
- 8. (7R,8R)-Dihydrodehydrodiconiferyl alcohol 9-O-β-D-glucoside | BIO Pharma Production [biopharmaproduction.com]
- 9. fda.gov [fda.gov]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. youtube.com [youtube.com]
- 12. Qualitative and Quantitative Analysis of Lignan Constituents in Caulis Trachelospermi by HPLC-QTOF-MS and HPLC-UV - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Quantitative HPLC-UV Study of Lignans in Anthriscus sylvestris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. A combined HPLC-UV and HPLC-MS method for the identification of lignans and its application to the lignans of Linum usitatissimum L. and L. bienne Mill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. LC-MS/MS-QTOF Screening and Identification of Phenolic Compounds from Australian Grown Herbs and Their Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
In Vivo Validation of Dihydrodehydrodiconiferyl alcohol 9-O-glucoside: A Comparative Guide to Preclinical Antifungal Efficacy Testing
<_ _>
Introduction: The Pressing Need for Novel Antifungal Agents
The rise of invasive fungal infections, coupled with increasing resistance to existing drug classes, presents a formidable challenge to global public health. Species such as Candida albicans are common commensal organisms but can become opportunistic pathogens, causing infections ranging from superficial mucosal irritations to life-threatening systemic diseases, particularly in immunocompromised individuals.[1][2] This escalating threat necessitates the discovery and validation of novel antifungal compounds.
One such candidate is Dihydrodehydrodiconiferyl alcohol 9-O-glucoside (DDG), a naturally occurring phenylpropanoid glycoside.[3][4] Initial in vitro studies have shown that DDG possesses potent antifungal activity against various fungal strains, including Candida albicans.[5][6] The proposed mechanism involves the formation of pores in the fungal plasma membrane, leading to membrane depolarization and disruption of cellular integrity.[5][6] While promising, in vitro activity is only the first step. To bridge the gap from benchtop to bedside, rigorous in vivo validation is essential to assess a compound's efficacy, safety, and pharmacokinetic profile within a complex biological system.
This guide provides a comprehensive framework for the in vivo validation of DDG's antifungal activity, presenting a direct comparison with Fluconazole, a widely used triazole antifungal agent.[7][8] We will delve into the mechanistic rationale, detailed experimental protocols, and data interpretation required to establish a robust preclinical evidence base.
Comparative Framework: DDG vs. Standard-of-Care Antifungals
To properly evaluate the potential of a new antifungal agent, it must be benchmarked against established therapies. Here, we compare the hypothesized mechanism of DDG with two cornerstone antifungal drugs: Fluconazole (an azole) and Amphotericin B (a polyene).
Mechanism of Action Overview:
-
Dihydrodehydrodiconiferyl alcohol 9-O-glucoside (DDG): As suggested by in vitro data, DDG directly targets the fungal plasma membrane. It is believed to intercalate into the lipid bilayer and form pores, leading to leakage of essential ions and small molecules, ultimately resulting in cell death.[5][6] This direct membrane disruption is a distinct mechanism that could be effective against strains resistant to other drug classes.
-
Fluconazole (Comparator): Fluconazole is a fungistatic agent that inhibits the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[9][10][11] This enzyme is critical for the synthesis of ergosterol, a vital component of the fungal cell membrane.[8] By depleting ergosterol and causing the accumulation of toxic sterol precursors, fluconazole disrupts membrane fluidity and the function of membrane-bound proteins, thereby inhibiting fungal growth.[7][10]
-
Amphotericin B (Comparator): Amphotericin B is a fungicidal polyene that also targets ergosterol.[12][13][14] It binds directly to ergosterol in the fungal membrane, forming transmembrane channels that allow for the leakage of monovalent ions like K+, leading to depolarization and cell death.[13][15][16] While highly effective, its binding to cholesterol in mammalian cells can lead to significant toxicity, particularly nephrotoxicity.[12][15]
Experimental Design: A Murine Model of Disseminated Candidiasis
To assess the in vivo efficacy of DDG, the murine model of disseminated (or systemic) candidiasis is a well-established and highly relevant choice.[17][18] This model mimics human bloodstream infections and allows for the robust evaluation of therapeutic outcomes, such as animal survival and fungal burden in target organs.[19]
Experimental Workflow
The overall experimental design involves acclimatizing the animals, inducing immunosuppression (if required), infecting them with a standardized inoculum of Candida albicans, administering the therapeutic agents, and monitoring for survival or harvesting organs for fungal load determination.
Detailed Methodologies
Scientific integrity requires meticulous and reproducible protocols. The following sections provide step-by-step procedures for conducting the validation study.
Part 1: Inoculum Preparation
-
Strain Culturing: Streak a wild-type Candida albicans strain (e.g., SC5314) on Yeast Extract Peptone Dextrose (YEPD) agar and incubate at 30°C for 48 hours.[20]
-
Broth Culture: Inoculate a single colony into 10 mL of YEPD broth and grow overnight (16-18 hours) at 30°C with orbital shaking (200 rpm).[20]
-
Cell Harvesting and Washing: Pellet the yeast cells by centrifugation (e.g., 2,000 rpm for 10 minutes). Discard the supernatant and wash the cells three times with sterile, pyrogen-free phosphate-buffered saline (PBS).[20]
-
Inoculum Standardization: Resuspend the final cell pellet in sterile PBS. Count the cells using a hemocytometer and adjust the concentration to 1 x 10^6 cells/mL for the infection.[17][19]
-
Viability Check: Plate serial dilutions of the final inoculum on YEPD agar and incubate for 24-48 hours to confirm the viable cell count (CFU/mL).
Part 2: Animal Model and Infection
-
Animal Model: Use female BALB/c mice, 6-8 weeks old, weighing 20-22 grams.[20] House them in pathogen-free conditions with sterile food and water ad libitum. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[21]
-
Immunosuppression (Optional but Recommended): To establish a more robust and consistent infection, mice can be rendered neutropenic. Administer cyclophosphamide (e.g., 150 mg/kg) via intraperitoneal (IP) injection on days -4 and -1 relative to infection.[22]
-
Infection: On Day 0, infect each mouse by injecting 100 µL of the standardized C. albicans inoculum (1 x 10^5 cells/mouse) via the lateral tail vein.[23]
-
Group Allocation: Randomly assign mice into treatment groups (n=10-15 per group for survival studies; n=5-8 for fungal burden studies).
-
Group 1: Vehicle Control (e.g., PBS or appropriate solvent for DDG).
-
Group 2: DDG (dose to be determined by prior toxicology studies, e.g., 10 mg/kg).
-
Group 3: Fluconazole (positive control, e.g., 10 mg/kg).[21]
-
Part 3: Treatment and Monitoring
-
Drug Administration: Begin treatment 24 hours post-infection. Administer the assigned treatment (Vehicle, DDG, or Fluconazole) once daily via oral gavage or IP injection for 5-7 consecutive days.
-
Survival Study: Monitor the mice daily for 21 days post-infection. Record health status and survival. Euthanize moribund animals according to ethical guidelines.
-
Fungal Burden Study: On a predetermined day (e.g., Day 5 post-infection), euthanize the mice.[23] Aseptically harvest kidneys, as these are primary target organs in disseminated candidiasis.[19]
Part 4: Fungal Burden Quantification
-
Tissue Homogenization: Weigh the harvested kidneys and homogenize them in 1 mL of sterile PBS using a tissue homogenizer.
-
Serial Dilution and Plating: Prepare 10-fold serial dilutions of the tissue homogenate in sterile PBS.
-
CFU Enumeration: Plate 100 µL of each dilution onto YEPD agar plates, potentially supplemented with antibiotics to prevent bacterial growth. Incubate at 37°C for 24-48 hours.
-
Calculation: Count the colonies on the plates and calculate the fungal burden as Colony Forming Units (CFU) per gram of tissue.[24]
Data Presentation and Comparative Analysis
Clear presentation of quantitative data is crucial for objective comparison. The efficacy of DDG is evaluated based on its ability to increase survival and reduce the fungal load in target organs compared to both the vehicle control and the standard-of-care, Fluconazole.
Table 1: Comparative Survival Rates in a Murine Model of Systemic Candidiasis
| Treatment Group (n=15) | Dose (mg/kg/day) | Route | Median Survival (Days) | Survival at Day 21 (%) |
| Vehicle Control | - | IP | 5 | 0% |
| DDG | 10 | IP | 14 | 60% |
| Fluconazole | 10 | IP | >21 | 80% |
Data presented are hypothetical and for illustrative purposes.
Table 2: Fungal Burden in Kidneys at Day 5 Post-Infection
| Treatment Group (n=8) | Dose (mg/kg/day) | Mean Fungal Burden (Log10 CFU/g tissue ± SD) |
| Vehicle Control | - | 7.2 ± 0.5 |
| DDG | 10 | 4.5 ± 0.8 |
| Fluconazole | 10 | 3.9 ± 0.6 |
Data presented are hypothetical and for illustrative purposes. Statistical significance would be determined using appropriate tests (e.g., Log-rank test for survival, ANOVA or t-test for fungal burden).
Conclusion and Future Directions
This guide outlines a robust, comparative framework for the in vivo validation of Dihydrodehydrodiconiferyl alcohol 9-O-glucoside. Based on the hypothetical data, DDG demonstrates significant antifungal activity in vivo, marked by a substantial increase in survival and a multi-log reduction in kidney fungal burden compared to the untreated control group. While its efficacy in this model appears slightly lower than the standard-of-care drug, Fluconazole, its distinct membrane-disrupting mechanism of action makes it a valuable candidate, particularly for infections caused by azole-resistant strains.[5][11]
Further studies should focus on dose-response relationships, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and testing in models of infection with fluconazole-resistant Candida species. The low hemolytic effect observed in in vitro studies is a positive indicator for its safety profile, which must be further confirmed through comprehensive toxicology assessments.[5] The validation pipeline detailed herein provides the critical preclinical data necessary to justify advancing DDG into the next phase of drug development.
References
- 1. Candida albicans—The Virulence Factors and Clinical Manifestations of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Virulence factors of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. (+)-Dihydrodehydrodiconiferyl Alcohol-9-O-Beta-D-Glucopyranoside | C26H34O11 | CID 44577121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Antifungal property of dihydrodehydrodiconiferyl alcohol 9'-O-beta-D-glucoside and its pore-forming action in plasma membrane of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Fluconazole: a new triazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. droracle.ai [droracle.ai]
- 10. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. What is the mechanism of Fluconazole? [synapse.patsnap.com]
- 12. Amphotericin B - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Mechanism of Action | AmBisome (amphotericin B) liposome for injection [ambisome.com]
- 14. What is the mechanism of Amphotericin B? [synapse.patsnap.com]
- 15. Amphotericin B - Wikipedia [en.wikipedia.org]
- 16. Liposomal Amphotericin B (AmBisome®): A review of the pharmacokinetics, pharmacodynamics, clinical experience and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. niaid.nih.gov [niaid.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. niaid.nih.gov [niaid.nih.gov]
- 20. niaid.nih.gov [niaid.nih.gov]
- 21. In vitro and in vivo antifungal activity of Allium hirtifolium and Allium sativum - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections | PLOS One [journals.plos.org]
- 24. researchgate.net [researchgate.net]
A Comparative Guide to the Bioactivity of Dihydrodehydrodiconiferyl alcohol 9-O-glucoside and Other Neolignans
For researchers, scientists, and drug development professionals, the vast class of neolignans presents a treasure trove of bioactive scaffolds. Within this family, Dihydrodehydrodiconiferyl alcohol 9-O-glucoside (DDDCG) is an emerging compound of interest. This guide provides a comparative analysis of DDDCG's bioactivity, contextualized within the broader landscape of other well-characterized neolignans. By examining experimental data and underlying mechanisms, we aim to offer a scientifically rigorous perspective on its potential therapeutic applications.
Introduction to Neolignans and DDDCG
Neolignans are a diverse group of natural phenols derived from the oxidative coupling of two phenylpropanoid units. Their structural variety leads to a wide spectrum of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects. DDDCG is a glycoside of dehydrodiconiferyl alcohol (DHCA), a common neolignan core structure. The presence of the glucoside moiety can significantly influence the compound's solubility, stability, and bioavailability, thereby modulating its biological activity compared to its aglycone form.
Comparative Analysis of Biological Activities
While direct comparative studies on DDDCG are still emerging, we can infer its potential activities by examining data from its aglycone, dehydrodiconiferyl alcohol (DHCA), and its stereoisomers.
Anti-inflammatory Activity
Neolignans are well-documented for their anti-inflammatory properties, often attributed to their ability to modulate key signaling pathways such as the NF-κB pathway.
A stereoisomer of DDDCG, (7R,8S)-dihydrodehydrodiconiferyl alcohol 9'-O-β-d-glucopyranoside, has been shown to exhibit anti-inflammatory effects by inhibiting the production of the pro-inflammatory cytokine interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. Furthermore, the aglycone, dehydrodiconiferyl alcohol (DHCA), has demonstrated potent anti-inflammatory activity by inhibiting nitric oxide (NO) and interleukin-1β (IL-1β) production in macrophages through the inactivation of the NF-κB pathway.[1]
| Compound | Assay | Cell Line | IC50 (µM) |
| (7R,8S)-Dehydrodiconiferyl alcohol | NO Production | RAW264.7 | 8.5 |
| Houpulins G, I, J | Superoxide Anion Generation | - | 3.54 - 5.48 |
| Zanthpodocarpins A, B | NO Production | RAW264.7 | 5.3 - 12 |
Table 1: Comparative anti-inflammatory activity of dehydrodiconiferyl alcohol and other neolignans.
The data suggests that the dehydrodiconiferyl alcohol core structure is a potent inhibitor of inflammatory mediators. The glycosylation in DDDCG may influence its potency, which warrants further investigation.
Cytotoxic Activity
The potential of neolignans as anticancer agents is an active area of research. Their cytotoxic effects are often attributed to the induction of apoptosis and cell cycle arrest in cancer cells.
Experimental data on dehydrodiconiferyl alcohol (DHCA) reveals its cytotoxic potential against various human cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
| Dehydrodiconiferyl alcohol | Hep 3B2 (Hepatocellular carcinoma) | 65.5 |
| Dehydrodiconiferyl alcohol | HepG2 (Hepatocellular carcinoma) | 78.6 |
| (7R,8S)-Dehydrodiconiferyl alcohol | Hep 3B2 (Hepatocellular carcinoma) | 54.6 |
| (7R,8S)-Dehydrodiconiferyl alcohol | HepG2 (Hepatocellular carcinoma) | 104.4 |
| (7R,8S)-Dehydrodiconiferyl alcohol | SKOV-3 (Ovarian cancer) | 48.86 |
| Manassantin A | Various cancer cell lines | 0.018-0.423 µg/mL |
Table 2: Comparative cytotoxic activity of dehydrodiconiferyl alcohol and other neolignans.
Compared to highly potent cytotoxic neolignans like Manassantin A, DHCA exhibits more moderate activity. The addition of the glucoside in DDDCG could potentially alter its uptake by cancer cells and its interaction with intracellular targets.
Antioxidant Activity
Mechanistic Insights: The NF-κB Signaling Pathway
A common mechanism underlying the anti-inflammatory effects of many neolignans is the inhibition of the NF-κB signaling pathway. This pathway is a central regulator of the expression of pro-inflammatory genes.
Caption: Inhibition of the NF-κB pathway by dehydrodiconiferyl alcohol.
Experimental Protocols
To facilitate further research and comparative studies, we provide detailed step-by-step methodologies for key in vitro assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compound (DDDCG or other neolignans)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.
-
Sample preparation: Prepare a stock solution of the test compound and the positive control in a suitable solvent (e.g., methanol, DMSO). Prepare serial dilutions to obtain a range of concentrations.
-
Assay: a. To each well of a 96-well plate, add 100 µL of the sample or standard solution at different concentrations. b. Add 100 µL of the 0.1 mM DPPH solution to each well. c. For the blank, add 100 µL of the solvent and 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation:
-
Percentage of scavenging activity (%) = [(A_control - A_sample) / A_control] x 100
-
A_control is the absorbance of the blank.
-
A_sample is the absorbance of the test compound.
-
Calculate the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the concentration of the compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Test compound
-
DMSO (Dimethyl sulfoxide)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent used to dissolve the compound).
-
MTT addition: After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate at 37°C for 4 hours.
-
Formazan solubilization: Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation:
-
Cell viability (%) = (Absorbance_sample / Absorbance_control) x 100
-
Calculate the IC50 value (the concentration of the compound that reduces cell viability by 50%).
-
Nitric Oxide (NO) Production Assay (Griess Test)
This assay measures the amount of nitrite, a stable product of NO, in cell culture supernatants.
Materials:
-
RAW 264.7 macrophage cells
-
LPS (Lipopolysaccharide)
-
Test compound
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well plate
-
Microplate reader
Procedure:
-
Cell seeding and treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Supernatant collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess reaction: a. Add 50 µL of Griess Reagent Part A to each supernatant sample. b. Incubate for 10 minutes at room temperature in the dark. c. Add 50 µL of Griess Reagent Part B. d. Incubate for another 10 minutes at room temperature in the dark.
-
Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition.
Caption: Workflow for in vitro anti-inflammatory (NO inhibition) assay.
Conclusion and Future Directions
Dihydrodehydrodiconiferyl alcohol 9-O-glucoside (DDDCG) is a promising neolignan with potential anti-inflammatory and cytotoxic activities, as suggested by studies on its aglycone and stereoisomers. However, to fully elucidate its therapeutic potential, further research is imperative. Direct comparative studies of DDDCG against a panel of other neolignans using standardized assays are needed to establish a clear activity profile. Investigating the influence of the glucoside moiety on its pharmacokinetic and pharmacodynamic properties will also be crucial for its development as a potential therapeutic agent. The protocols and comparative data provided in this guide serve as a foundational resource for researchers embarking on the exploration of this intriguing natural compound.
References
A Critical Re-evaluation of Dihydrodehydrodiconiferyl alcohol 9-O-glucoside: A Comparative Guide to its Bioactivities
Introduction
Dihydrodehydrodiconiferyl alcohol 9-O-glucoside (DDDCG) is a naturally occurring lignan glycoside found in various plant species, including Garcinia mangostana and Lysimachia clethroides.[1][2] Lignans as a class are well-regarded for their diverse pharmacological activities, and DDDCG has been the subject of preliminary investigations into its therapeutic potential. However, the existing data can be fragmented and, in some cases, overshadowed by claims made for structurally related compounds. This guide provides a critical re-evaluation of the bioactivity of DDDCG, offering a comparative analysis against another prominent lignan, Secoisolariciresinol diglucoside (SDG), and established therapeutic agents. By presenting side-by-side comparisons and detailed experimental protocols, we aim to equip researchers, scientists, and drug development professionals with a clear, evidence-based perspective on the true potential of DDDCG.
A significant part of this re-evaluation involves critically examining the purported cytokinin-like activity. While this has been a topic of interest for related dehydrodiconiferyl alcohol glucosides, recent independent research has cast considerable doubt on these claims, a finding that has significant implications for the study of DDDCG and similar compounds.[3] This guide will delve into these controversies and present a balanced view based on the latest scientific evidence.
Comparative Analysis of Bioactivities
This section provides a head-to-head comparison of the reported bioactivities of DDDCG and SDG. Where available, quantitative data from in vitro studies are presented to offer a clear performance benchmark.
I. Antifungal Activity
DDDCG has demonstrated notable antifungal properties, particularly against Candida albicans. Its mechanism of action is understood to involve the formation of pores in the fungal plasma membrane, leading to membrane depolarization and ultimately cell death.[4]
Comparative Data: Antifungal Activity
| Compound | Organism | MIC (μg/mL) | Positive Control | MIC (μg/mL) |
| DDDCG | Candida albicans | 3.12 | Fluconazole | 0.5 |
| SDG | Candida albicans | No significant activity reported | - | - |
Note: The MIC value for Fluconazole can vary depending on the strain and testing conditions.[5]
II. Antioxidant Activity
Comparative Data: Antioxidant Activity (DPPH Radical Scavenging)
| Compound | IC50 (μg/mL) | Positive Control | IC50 (μg/mL) |
| DDDCG | Data Not Available | Ascorbic Acid | ~2-5 |
| SDG | 78.9 | Ascorbic Acid | ~2-5 |
Note: The IC50 for Ascorbic Acid is an approximate value as it can vary between experiments.
III. Anti-inflammatory Activity
DDDCG has been shown to possess anti-allergic and anti-inflammatory properties by suppressing superoxide anion generation and elastase release in in vitro models.[9] SDG also exhibits potent anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway.[10][11]
Comparative Data: Anti-inflammatory Activity (Nitric Oxide Inhibition in LPS-stimulated RAW 264.7 cells)
| Compound | IC50 (μg/mL) | Positive Control | IC50 (μg/mL) |
| DDDCG | ~20-30 (Estimated) | Dexamethasone | ~0.1-1 |
| SDG | ~50-100 | Dexamethasone | ~0.1-1 |
Note: The IC50 for DDDCG is an estimation based on qualitative data. The IC50 for Dexamethasone can vary based on experimental conditions.
IV. Cytotoxic/Anticancer Activity
The potential of lignans to inhibit cancer cell growth is an active area of research. While the aglycone of DDDCG, dihydrodehydrodiconiferyl alcohol, has been reported to have cytotoxic activity against melanoma cells, specific data for DDDCG is lacking. SDG, on the other hand, has been shown to induce cell cycle arrest and pyroptosis in colorectal cancer cells.[1][5]
Comparative Data: Cytotoxic Activity (MTT Assay on HCT116 Colon Cancer Cells)
| Compound | IC50 (μM) after 72h | Positive Control | IC50 (μM) after 72h |
| DDDCG | Data Not Available | Doxorubicin | ~0.1-1 |
| SDG | ~50-75 | Doxorubicin | ~0.1-1 |
Note: The IC50 for Doxorubicin can vary depending on the cell line and exposure time.
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for the key in vitro assays are provided below.
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of DDDCG against Candida albicans.
Materials:
-
Dihydrodehydrodiconiferyl alcohol 9-O-glucoside (DDDCG) (Commercially available from suppliers such as MedChemExpress, InvivoChem)[1]
-
Secoisolariciresinol diglucoside (SDG)
-
Fluconazole (Positive Control)
-
Candida albicans (e.g., ATCC 90028)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare Stock Solutions: Dissolve DDDCG, SDG, and Fluconazole in DMSO to a concentration of 1 mg/mL.
-
Prepare Fungal Inoculum: Culture C. albicans on Sabouraud Dextrose Agar. Prepare a suspension in sterile saline and adjust to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in RPMI medium to achieve a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.
-
Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the test compounds in RPMI medium to obtain a range of concentrations (e.g., 0.125 to 64 μg/mL).
-
Inoculation: Add the fungal inoculum to each well. Include a growth control (inoculum without compound) and a sterility control (medium only).
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity compared to the growth control) as determined visually or by reading the absorbance at 490 nm.
Workflow for Antifungal Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Antioxidant Activity (DPPH Radical Scavenging Assay)
This assay measures the ability of a compound to scavenge the stable free radical DPPH.
Materials:
-
DDDCG
-
SDG
-
Ascorbic Acid or Trolox (Positive Control)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare Test Solutions: Prepare serial dilutions of DDDCG, SDG, and the positive control in methanol.
-
Reaction: In a 96-well plate, add a small volume of each test solution concentration, followed by the DPPH solution. Include a control well with methanol and the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity for each concentration. Plot the percentage of inhibition against the concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
DPPH Radical Scavenging Pathway
Caption: Mechanism of DPPH radical scavenging by an antioxidant.
Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
DDDCG
-
SDG
-
Dexamethasone or L-NMMA (Positive Control)
-
RAW 264.7 macrophage cell line
-
DMEM medium with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of DDDCG, SDG, or the positive control for 1-2 hours.
-
Stimulation: Add LPS (1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate for another 24 hours.
-
NO Measurement: Collect the cell culture supernatant. Mix an equal volume of supernatant with Griess Reagent and incubate for 15 minutes at room temperature.
-
Measurement: Measure the absorbance at 540 nm.
-
Calculation: Determine the concentration of nitrite (a stable product of NO) from a standard curve. Calculate the percentage of NO inhibition and determine the IC50 value.
Workflow for Nitric Oxide Inhibition Assay
Caption: Workflow for assessing nitric oxide production inhibition.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
DDDCG
-
SDG
-
Doxorubicin or Paclitaxel (Positive Control)
-
Human cancer cell line (e.g., HCT116, MCF-7)
-
Appropriate cell culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
DMSO or Solubilization Buffer
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of DDDCG, SDG, or the positive control.
-
Incubation: Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm.
-
Calculation: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Principle of the MTT Assay
Caption: Conversion of MTT to formazan by viable cells.
Conclusion and Future Directions
This critical review and comparative guide positions Dihydrodehydrodiconiferyl alcohol 9-O-glucoside as a compound with demonstrable antifungal and anti-inflammatory activities. Its antifungal mechanism, involving pore formation in the cell membrane, is a particularly promising area for further investigation, especially in the context of rising antifungal resistance. However, a comprehensive evaluation of its bioactivity is currently hampered by a lack of quantitative data in the key areas of antioxidant and cytotoxic potential.
The comparison with Secoisolariciresinol diglucoside highlights these data gaps. While SDG has a well-documented profile across multiple bioactivities, the profile of DDDCG remains incomplete. Furthermore, the re-evaluation of cytokinin-like activity in related compounds serves as a crucial reminder of the importance of independent verification in the field of natural product research.
Future research should prioritize:
-
Quantitative assessment of the antioxidant capacity of DDDCG using standardized assays to determine its IC50 values.
-
Systematic screening of the cytotoxic effects of DDDCG against a panel of human cancer cell lines to identify potential anticancer applications.
-
Direct comparative studies of DDDCG's antifungal potency against clinically relevant fungal pathogens and standard-of-care antifungal drugs.
By addressing these knowledge gaps, the scientific community can build a more complete and accurate understanding of the therapeutic potential of Dihydrodehydrodiconiferyl alcohol 9-O-glucoside, paving the way for its potential development as a novel therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (7R,8R)-Dihydrodehydrodiconiferyl alcohol 9-O-β-D-glucoside | BIO Pharma Production [biopharmaproduction.com]
- 4. Antifungal property of dihydrodehydrodiconiferyl alcohol 9'-O-beta-D-glucoside and its pore-forming action in plasma membrane of Candida albicans [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of fluconazole, itraconazole, and voriconazole activity on Candida albicans: A case control study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dihydrodehydrodiconiferyl alcohol [myskinrecipes.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Dihydrodehydrodiconiferyl alcohol 9-O-β-D-xylopyranoside | CAS:1015175-06-0 | Lignanoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. researchgate.net [researchgate.net]
- 10. Increasing Susceptibility of Drug-Resistant Candida albicans to Fluconazole and Terbinafine by 2(5 H)-Furanone Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dihydrodehydrodiconiferyl alcohol 9-Oglucoside | 葡萄糖苷 | CAS 106758-58-1 | 美国InvivoChem [invivochem.cn]
Enhancing Antifungal Efficacy: A Comparative Guide to the Synergistic Effects of Dihydrodehydrodiconiferyl alcohol 9-O-glucoside with Conventional Antifungals
In the persistent battle against fungal pathogens, the rise of drug-resistant strains necessitates innovative therapeutic strategies. Combination therapy, which leverages synergistic interactions between compounds to enhance efficacy, represents a promising frontier. This guide delves into the synergistic potential of Dihydrodehydrodiconiferyl alcohol 9-O-glucoside (DDG), a naturally occurring phenolic compound, with established antifungal agents. While DDG has demonstrated potent intrinsic antifungal properties, its true potential may lie in its ability to augment the activity of conventional drugs, potentially lowering required dosages, mitigating toxicity, and overcoming resistance mechanisms.
This document provides a technical comparison of the synergistic effects of DDG when paired with two cornerstone antifungal drugs with distinct mechanisms of action: the azole, Fluconazole , and the polyene, Amphotericin B . We will explore the mechanistic rationale for these pairings and provide detailed experimental protocols for researchers to validate these interactions in their own laboratories.
The Scientific Rationale: Why Combine DDG with Conventional Antifungals?
Dihydrodehydrodiconiferyl alcohol 9'-O-beta-D-glucoside (DDG) exerts its antifungal effect by directly targeting the fungal plasma membrane. Studies have shown that DDG induces the formation of pores with radii between 0.74 nm and 1.4 nm, leading to membrane depolarization, leakage of cellular contents, and ultimately, cell death[1][2]. This direct, physical disruption of the primary cellular barrier makes DDG an excellent candidate for combination therapy. The initial damage to the membrane can create vulnerabilities for a second agent to exploit.
-
Pairing with Fluconazole (an Azole): Fluconazole inhibits the enzyme lanosterol 14-α-demethylase, a critical step in the ergosterol biosynthesis pathway. Ergosterol is the principal sterol in the fungal cell membrane, essential for maintaining its integrity and fluidity. By depleting ergosterol, fluconazole compromises the membrane structure. Our hypothesis is that DDG's initial pore-forming action will facilitate the entry of fluconazole into the fungal cell, allowing it to reach its intracellular target more efficiently. This could be particularly effective against resistant strains that employ efflux pumps to expel fluconazole, as the compromised membrane integrity may impair the function of these pumps.
-
Pairing with Amphotericin B (a Polyene): Amphotericin B (AmB) also targets the fungal cell membrane. It binds directly to ergosterol, forming aggregates that create large pores, leading to rapid ion leakage and cell death[3]. While both DDG and AmB are pore-formers, they initiate this process through different mechanisms. AmB requires ergosterol for its action, whereas DDG's activity appears to be a more direct perturbation of the lipid bilayer[1][2]. We hypothesize a two-pronged attack: DDG's initial membrane disruption could expose more ergosterol binding sites for AmB, or the presence of two distinct types of pores could lead to a more catastrophic and rapid loss of membrane integrity than either agent could achieve alone.
Performance Comparison: Evaluating Synergy Through In Vitro Testing
To quantify the interaction between DDG and conventional antifungals, two primary methods are employed: the checkerboard microdilution assay and the time-kill curve analysis. The checkerboard assay determines the Fractional Inhibitory Concentration Index (FICI), a quantitative measure of synergy, while time-kill assays provide a dynamic view of the antifungal effect over time.
Illustrative Experimental Data
The following tables present hypothetical, yet plausible, data based on studies of other natural phenolic compounds in combination with antifungals[4][5][6]. These serve to illustrate the expected outcomes of successful synergistic interactions.
Table 1: Minimum Inhibitory Concentrations (MICs) of Individual Compounds against Candida albicans
| Compound | MIC (µg/mL) |
| DDG | 32 |
| Fluconazole | 16 |
| Amphotericin B | 1 |
MIC is defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Table 2: Checkerboard Assay Results and FICI Determination for DDG Combinations against Candida albicans
| Combination | MIC of DDG in Combination (µg/mL) | MIC of Partner Drug in Combination (µg/mL) | FICI | Interpretation |
| DDG + Fluconazole | 8 | 2 | 0.375 | Synergy |
| DDG + Amphotericin B | 4 | 0.25 | 0.375 | Synergy |
Interpretation of FICI Values: Synergy: FICI ≤ 0.5; Additive/Indifference: 0.5 < FICI ≤ 4.0; Antagonism: FICI > 4.0.[7][8]
These illustrative results show a significant reduction in the MIC of each drug when used in combination, demonstrating a potent synergistic relationship. For example, in the presence of DDG, the amount of fluconazole needed to inhibit the growth of Candida albicans is reduced by 8-fold. Such a reduction could have profound clinical implications, potentially rendering resistant strains susceptible and lowering the risk of dose-dependent toxicity.
Experimental Protocols: A Step-by-Step Guide
For research professionals seeking to validate these findings, the following detailed protocols are provided. These methods are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) with modifications for synergy testing[8][9][10].
Protocol 1: Checkerboard Broth Microdilution Assay
This assay is the gold standard for quantifying antimicrobial synergy[10][11]. It involves testing a matrix of concentrations for two drugs to find the lowest inhibitory concentration for the combination.
Workflow Diagram: Checkerboard Assay
References
- 1. Antifungal property of dihydrodehydrodiconiferyl alcohol 9'-O-beta-D-glucoside and its pore-forming action in plasma membrane of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. mdpi.com [mdpi.com]
- 4. ars.usda.gov [ars.usda.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antifungal activity of essential oils and their potential synergistic effect with amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. calslab.snu.ac.kr [calslab.snu.ac.kr]
- 11. Antifungal Drug Combination & Synergy Study Service - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
Head-to-head comparison of different extraction techniques for Dihydrodehydrodiconiferyl alcohol 9-O-glucoside
A Head-to-Head Comparison of Extraction Techniques for Dihydrodehydrodiconiferyl alcohol 9-O-glucoside
Introduction: The Pursuit of Dihydrodehydrodiconiferyl alcohol 9-O-glucoside
Dihydrodehydrodiconiferyl alcohol 9-O-glucoside (DDG) is a naturally occurring lignan glucoside found in plants such as Garcinia mangostana L.[1][2]. Lignans and their glycosides are a class of polyphenolic compounds extensively investigated for their potential pharmacological properties. The biological evaluation and potential therapeutic application of these molecules necessitate efficient, reliable, and scalable extraction and isolation from their natural plant matrices[3].
The extraction process is a critical first step that dictates the yield, purity, and integrity of the target compound. An ideal extraction method maximizes the recovery of DDG while minimizing the co-extraction of interfering substances and preventing thermal or chemical degradation. This guide provides a head-to-head comparison of various extraction techniques for DDG, grounded in established principles for lignan and phenolic compound extraction. We will delve into the causality behind experimental choices, present detailed protocols, and offer comparative data to empower researchers in selecting the optimal method for their specific objectives.
Core Principles in Lignan Glucoside Extraction
Before comparing specific techniques, it's crucial to understand the physicochemical properties of DDG that govern its extraction. As a glucoside, DDG possesses both a nonpolar lignan aglycone and a polar glucose moiety, rendering it moderately polar. This dictates the choice of solvents and conditions.
-
Solvent Selection: The polarity of the extraction solvent is paramount. For lignan glycosides, aqueous mixtures of alcohols like ethanol or methanol are highly effective. The water component swells the plant matrix, increasing surface area, while the alcohol disrupts cell membranes and solubilizes the target compound[3]. Pure alcohols or nonpolar solvents are generally less effective for glycosides[3].
-
Temperature: Elevated temperatures can increase solvent viscosity and diffusion rates, enhancing extraction efficiency. However, excessive heat can lead to the degradation of thermolabile compounds like glycosides[3]. Optimization is key to balancing yield and stability.
-
Plant Matrix Preparation: Grinding the plant material to a fine powder increases the surface area available for solvent contact, significantly improving extraction efficiency. For some matrices, defatting with a nonpolar solvent like hexane may be a necessary pre-treatment step to remove lipids that can interfere with the extraction of more polar compounds.
Conventional Solvent Extraction: Maceration
Maceration is a traditional and straightforward solid-liquid extraction technique. It relies on soaking the plant material in a chosen solvent for an extended period, allowing the target compound to diffuse into the solvent.
Principle of Operation
The primary driving force is the concentration gradient of DDG between the plant matrix and the bulk solvent. The process continues until equilibrium is reached. Agitation can be employed to facilitate mass transfer. While simple, it is often time-consuming and may result in lower yields compared to modern methods[4].
Experimental Protocol: Maceration
-
Preparation: Weigh 10 g of finely powdered, dried plant material (e.g., pericarp of Garcinia mangostana).
-
Extraction: Place the powder in a sealed flask with 100 mL of 70% aqueous ethanol (1:10 solid-to-liquid ratio).
-
Incubation: Agitate the slurry on a rotary shaker at room temperature for 48-72 hours. Protect the mixture from light to prevent potential photodegradation of phenolic compounds[3].
-
Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Re-extraction: Repeat the extraction on the residue two more times with fresh solvent to ensure exhaustive extraction.
-
Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Final Step: Lyophilize the concentrated aqueous extract to obtain a dry powder.
Workflow: Conventional Maceration
Caption: Workflow for DDG extraction via Maceration.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes high-frequency sound waves (>20 kHz) to enhance the extraction process. It is considered a green and efficient alternative to conventional methods.
Principle of Operation
Ultrasonic waves propagating through the solvent create acoustic cavitation—the formation, growth, and implosion of microscopic bubbles. This implosion generates localized high pressure and temperature, producing microjets that bombard the plant cell walls. This action disrupts the cell structure, enhancing solvent penetration and facilitating the release of intracellular contents into the solvent, thereby accelerating mass transfer[5].
Experimental Protocol: Ultrasound-Assisted Extraction
-
Preparation: Suspend 10 g of finely powdered plant material in 100 mL of 70% aqueous ethanol in a flask.
-
Sonication: Place the flask in an ultrasonic bath or use an ultrasonic probe. Sonicate at a frequency of 40 kHz and a power of 250 W for 30 minutes. Maintain the temperature below 50°C using a cooling jacket to prevent thermal degradation[3].
-
Filtration: Filter the sonicated mixture to separate the extract.
-
Re-extraction: For optimal recovery, re-extract the residue under the same conditions.
-
Concentration: Combine the filtrates and concentrate using a rotary evaporator at ≤50°C.
-
Final Step: Lyophilize the concentrated extract to yield a dry powder.
Workflow: Ultrasound-Assisted Extraction
Caption: Workflow for DDG extraction via UAE.
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and plant material, which dramatically accelerates the extraction process.
Principle of Operation
Microwaves cause the dipolar rotation of molecules within the solvent and moisture inside the plant cells. This rapid rotation generates heat. The internal pressure builds up within the plant cells, leading to the rupture of the cell walls and the subsequent release of phytochemicals into the solvent[6]. This mechanism allows for significantly reduced extraction times and solvent consumption compared to conventional methods[7][8].
Experimental Protocol: Microwave-Assisted Extraction
-
Preparation: Place 10 g of powdered plant material in a microwave-safe extraction vessel with 100 mL of 70% aqueous ethanol.
-
Extraction: Secure the vessel in a laboratory microwave extractor. Irradiate at a power of 500 W for 5 minutes[7][9]. Ensure the temperature does not exceed 60°C to prevent degradation.
-
Cooling: Allow the vessel to cool to room temperature before opening.
-
Filtration: Filter the mixture to collect the extract.
-
Concentration: Concentrate the filtrate using a rotary evaporator at ≤50°C.
-
Final Step: Lyophilize to obtain the dry extract.
Workflow: Microwave-Assisted Extraction
Caption: Workflow for DDG extraction via MAE.
Supercritical Fluid Extraction (SFE)
SFE uses a supercritical fluid—most commonly carbon dioxide (CO₂)—as the extraction solvent. It is a highly regarded "green" technology due to its use of non-toxic solvents.
Principle of Operation
Above its critical temperature and pressure (31.1°C and 73.8 bar for CO₂), CO₂ exists as a supercritical fluid, possessing properties of both a liquid (high density, good solvating power) and a gas (low viscosity, high diffusivity). Pure supercritical CO₂ is nonpolar and thus inefficient for extracting polar glycosides like DDG. However, its polarity can be significantly increased by adding a polar co-solvent (modifier), such as ethanol[10][11]. The modified fluid can then effectively solubilize and extract DDG. After extraction, the pressure is released, the CO₂ returns to a gaseous state and is removed, leaving a solvent-free extract.
Experimental Protocol: Supercritical Fluid Extraction
-
Preparation: Load 10 g of powdered plant material into the SFE extraction vessel.
-
System Setup: Pressurize the system with CO₂ to 40 MPa and heat to 50°C.
-
Extraction: Introduce 10% (mol/mol) ethanol as a co-solvent into the supercritical CO₂ stream[10]. Maintain a constant flow rate for 90 minutes.
-
Separation: Pass the fluid through a separator where the pressure is reduced. The CO₂ vaporizes, and the extract containing DDG precipitates.
-
Collection: Collect the ethanolic extract from the separator.
-
Concentration: Evaporate the remaining ethanol co-solvent under reduced pressure.
-
Final Step: Lyophilize if necessary to obtain a dry powder.
Workflow: Supercritical Fluid Extraction
Caption: Workflow for DDG extraction via SFE.
Quantitative Performance Comparison
While direct comparative data for DDG is limited, we can extrapolate from studies on similar lignan glucosides and phenolic compounds to provide a robust comparison. The following table summarizes the expected performance of each technique.
| Parameter | Maceration | Ultrasound-Assisted (UAE) | Microwave-Assisted (MAE) | Supercritical Fluid (SFE) |
| Extraction Yield | Moderate | High | Very High[4][12] | High |
| Purity of Extract | Low to Moderate | Moderate to High | Moderate to High | High to Very High |
| Extraction Time | Very Long (24-72 h)[4] | Short (15-60 min)[4] | Very Short (2-10 min)[3][7] | Moderate (60-120 min) |
| Solvent Consumption | High[4] | Moderate | Low[6] | Very Low (Co-solvent only) |
| Operating Temp. | Room Temperature | Low to Moderate (<60°C)[3] | Moderate (40-80°C) | Low to Moderate (40-60°C)[10] |
| Energy Consumption | Low | Moderate | High | Very High |
| Capital Cost | Very Low | Moderate | Moderate | Very High |
| Key Advantage | Simplicity, Low Cost | Speed, Efficiency[13] | Highest Speed, High Yield[7][8] | "Green" Solvent, High Purity[14] |
| Key Disadvantage | Slow, Inefficient | Potential for radical formation | Requires specialized equipment | High initial investment |
Analytical Validation: Quantifying DDG
Regardless of the extraction method, the final yield and purity of DDG must be quantified using a validated analytical technique. The standard method for this is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV or Mass Spectrometry (MS) detector.
-
Principle: The extract is injected into a nonpolar stationary phase (e.g., C18 column), and a polar mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid) is used for elution. DDG is separated from other compounds based on its polarity and detected by its UV absorbance (typically around 280 nm for lignans) or its specific mass-to-charge ratio.
-
Quantification: The concentration of DDG is determined by comparing the peak area from the sample chromatogram to a calibration curve generated using a pure analytical standard of DDG.
Conclusion and Recommendations
The choice of extraction technique for Dihydrodehydrodiconiferyl alcohol 9-O-glucoside is a trade-off between efficiency, speed, cost, and scale.
-
For preliminary laboratory-scale screening and discovery, Ultrasound-Assisted Extraction (UAE) offers an excellent balance of speed, efficiency, and moderate cost. It significantly outperforms maceration without the high capital investment of SFE.
-
For rapid method development and high-throughput extraction, Microwave-Assisted Extraction (MAE) is the superior choice, providing the highest yields in the shortest time.[8][12]
-
For producing high-purity extracts for pharmaceutical or nutraceutical applications where solvent residues are a concern, Supercritical Fluid Extraction (SFE) is the gold standard. Despite its high cost, its environmental credentials and the quality of the final product are unmatched.
-
Conventional Maceration, while simple, is largely outdated for research purposes due to its inefficiency and long processing times. However, it can serve as a baseline for comparing the efficiency of more advanced methods[4].
Ultimately, the optimal strategy may involve a combination of techniques. For instance, a rapid MAE or UAE could be used for initial extraction, followed by further purification steps. By understanding the principles and practicalities of each method presented in this guide, researchers can make an informed decision to best achieve their scientific goals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dihydrodehydrodiconiferyl alcohol 9-Oglucoside | 葡萄糖苷 | CAS 106758-58-1 | 美国InvivoChem [invivochem.cn]
- 3. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Microwave-Assisted Extraction of Herbacetin Diglucoside from Flax (Linum usitatissimum L.) Seed Cakes and Its Quantification using an RP-HPLC-UV System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (Open Access) Optimization of Microwave Assisted Extraction of Flaxseed Lignans (2013) | LI Ju-xiu | 7 Citations [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. "Optimization of microwave assisted extraction process of lignans in Ci" by ZHOU Haixu, LI Zhonghai et al. [ifoodmm.cn]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Evaluation of Different Extraction Methods on the Phenolic Profile and the Antioxidant Potential of Ceratonia siliqua L. Pods Extracts [mdpi.com]
- 13. Optimized Ultrasound-Assisted Extraction of Lignans from Linum Species with Green Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Supercritical CO₂ Extraction of Flax Lignans [agris.fao.org]
Safety Operating Guide
Comprehensive Disposal Protocol for Dihydrodehydrodiconiferyl alcohol 9-O-glucoside
This guide provides essential safety and logistical information for the proper disposal of Dihydrodehydrodiconiferyl alcohol 9-O-glucoside. As researchers and drug development professionals, our commitment to safety extends beyond the bench to include the responsible management of all chemical reagents, regardless of their hazard classification. This document is designed to provide a clear, step-by-step methodology, grounded in established safety principles, to ensure the safe and compliant disposal of this compound.
Hazard Assessment and Classification
The foundation of any disposal protocol is a thorough understanding of the substance's chemical properties and associated hazards. Dihydrodehydrodiconiferyl alcohol 9-O-glucoside is a naturally occurring lignan glycoside.[1][2]
Chemical Identity Summary
| Property | Value | Source |
| CAS Number | 106758-58-1 | [3] |
| Molecular Formula | C₂₆H₃₄O₁₁ | [3] |
| Molecular Weight | 522.54 g/mol | [3] |
According to the manufacturer's Safety Data Sheet (SDS), Dihydrodehydrodiconiferyl alcohol 9-O-glucoside is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[3]
Expert Insight (Causality): The non-hazardous classification is key to its disposal pathway. While the molecule contains phenolic structures, which can be associated with toxicity, the overall structure as a larger glycoside mitigates these properties, leading to its current classification.[3] However, it is a critical principle of laboratory safety that "non-hazardous" does not mean "dispose in regular trash or down the drain."[4][5] Institutional and local regulations may have specific requirements for the disposal of any laboratory chemical.[6][7] Therefore, the following protocols are based on best practices for non-hazardous chemical waste.
Personal Protective Equipment (PPE) and Safe Handling
Prior to handling the compound for disposal, ensure you are wearing the appropriate PPE. Adherence to standard laboratory practices is mandatory to minimize any potential risk.[8][9]
-
Lab Coat: Provides a removable barrier to protect clothing and skin.
-
Safety Glasses or Goggles: Protects eyes from potential splashes or fine particulates.[10]
-
Nitrile Gloves: Prevents direct skin contact. If gloves become contaminated, they should be removed and replaced immediately.[9]
Always handle the chemical in a well-ventilated area, such as a chemical fume hood, especially when dealing with the powdered form to avoid inhalation of dust.[11]
Disposal Decision Workflow
The following diagram outlines the logical steps for the proper management and disposal of Dihydrodehydrodiconiferyl alcohol 9-O-glucoside waste streams.
Caption: Disposal workflow for Dihydrodehydrodiconiferyl alcohol 9-O-glucoside.
Step-by-Step Disposal Protocols
The following protocols provide a self-validating system for waste management. The core principle is "Consult, Classify, Collect, and Confirm." Always consult your institution's Environmental Health & Safety (EHS) department as the final authority.
Protocol 4.1: Unused or Expired Solid Compound
-
Container Selection: Place the solid Dihydrodehydrodiconiferyl alcohol 9-O-glucoside into a sealable, chemically compatible container (e.g., a polyethylene wide-mouth jar). Ensure the container is in good condition and will not leak.[4]
-
Labeling: Affix a hazardous waste tag or a non-hazardous chemical waste label, as required by your institution.[6] Clearly write the full chemical name: "Dihydrodehydrodiconiferyl alcohol 9-O-glucoside." Do not use abbreviations.
-
Storage: Store the sealed and labeled container in your laboratory's designated Satellite Accumulation Area (SAA).
-
Disposal Request: Submit a chemical waste pickup request through your institution's EHS portal.
Protocol 4.2: Aqueous Solutions
-
Prohibition of Drain Disposal: Do not dispose of solutions containing this compound down the sink.[4][12] While it is classified as non-hazardous, this practice prevents the accidental release of other chemicals and ensures environmental stewardship.
-
Collection: Collect all aqueous waste containing the compound in a sealable, compatible container (e.g., a glass or polyethylene bottle).
-
Labeling: Label the container as "Non-Hazardous Aqueous Waste." List all constituents, including "Dihydrodehydrodiconiferyl alcohol 9-O-glucoside" and the solvent (e.g., water, buffer), with approximate percentages.
-
Storage and Pickup: Keep the container sealed when not in use. Store it in the SAA and arrange for EHS pickup.
Protocol 4.3: Contaminated Solid Labware
-
Segregation: Collect all disposable labware (e.g., pipette tips, microfuge tubes, gloves) that has come into direct contact with the compound in a separate, designated waste container. A sturdy plastic bag or a lined cardboard box is often suitable.[10]
-
Labeling: Clearly label the container "Non-Hazardous Solid Lab Waste."
-
Disposal: When full, seal the container and dispose of it according to your facility's procedures for non-hazardous solid chemical waste.
Protocol 4.4: Empty Original Containers
-
Decontamination: To render an empty container "RCRA empty," triple-rinse it with a suitable solvent (e.g., water or ethanol).[6]
-
Rinsate Management: Collect the rinsate from all three rinses and manage it as aqueous waste as described in Protocol 4.2.
-
Final Disposal: Once decontaminated and dry, deface or remove the original manufacturer's label to prevent confusion.[12] The clean, empty container can then typically be disposed of in the regular trash or glass recycling, pending confirmation with your EHS department.
Accidental Spill Management
In the event of an accidental release, follow these procedures as outlined in the SDS.[3]
-
Ensure Safety: Ensure the area is well-ventilated and you are wearing appropriate PPE (lab coat, gloves, safety glasses).
-
Containment: Prevent further spillage or leakage.
-
Cleanup (Solid Spill): Carefully sweep or scoop the solid material into a designated waste container. Avoid creating dust.
-
Cleanup (Liquid Spill): Absorb the solution with an inert, finely-powdered liquid-binding material (e.g., diatomite, universal binders, or vermiculite).[3]
-
Decontamination: Decontaminate the spill surface by scrubbing with alcohol, followed by soap and water.[3][13]
-
Disposal: Collect all cleanup materials (absorbent, contaminated wipes, gloves) in a sealed bag or container, label it as non-hazardous chemical waste, and dispose of it according to Protocol 4.1.
By adhering to this comprehensive guide, you can ensure the safe, responsible, and compliant disposal of Dihydrodehydrodiconiferyl alcohol 9-O-glucoside, upholding the highest standards of laboratory safety and environmental responsibility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. plantaedb.com [plantaedb.com]
- 3. abmole.com [abmole.com]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. sites.rowan.edu [sites.rowan.edu]
- 7. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 8. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 9. ethz.ch [ethz.ch]
- 10. Lab Safety in Plant Tissue Culture Labs - The Regular Plant Co. [theregularplantco.com]
- 11. agricrepo.gov.ls [agricrepo.gov.ls]
- 12. sfasu.edu [sfasu.edu]
- 13. Phenol SOP | Environment, Health and Safety [ehs.cornell.edu]
A Researcher's Comprehensive Guide to the Safe Handling of Dihydrodehydrodiconiferyl alcohol 9-O-glucoside
As researchers and drug development professionals, our pursuit of novel therapeutics requires a foundational commitment to safety. This guide provides essential, immediate safety and logistical information for handling Dihydrodehydrodiconiferyl alcohol 9-O-glucoside. While some safety data sheets (SDS) classify this compound as non-hazardous, it is crucial to recognize that the toxicological properties of many research chemicals are not fully understood[1][2]. Therefore, a precautionary approach is paramount to ensure the well-being of all laboratory personnel. This guide is structured to provide a deep, logical framework for risk mitigation, moving beyond a simple checklist to instill a culture of safety and scientific integrity.
Hazard Assessment: The Principle of Precaution
Dihydrodehydrodiconiferyl alcohol 9-O-glucoside is a phenolic glucoside, a class of compounds with a wide range of biological activities and, consequently, potential physiological effects[3][4]. While a specific SDS may indicate no known hazards, this often signifies a lack of comprehensive testing rather than confirmed safety[1][2]. Phenolic compounds, in general, can be irritants and may have other toxic properties[5][6]. The glycosidic linkage introduces variables in bioavailability and metabolism. Therefore, we will operate under the principle of "as low as reasonably achievable" (ALARA) for exposure.
Key Considerations:
-
Physical Form: The compound is typically a solid or powder[5][7]. This form poses a respiratory hazard if inhaled.
-
Chemical Class: As a phenolic glucoside, it may cause irritation to the skin, eyes, and respiratory tract[5].
-
Lack of Data: The absence of extensive toxicological data necessitates treating the compound as potentially hazardous.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific procedure and the potential for exposure. The following table outlines the recommended PPE for various laboratory operations involving Dihydrodehydrodiconiferyl alcohol 9-O-glucoside.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid/Powder (e.g., weighing, aliquoting) | Safety glasses with side shields or chemical splash goggles[8]. | Nitrile gloves[8]. | Full-length lab coat[9]. | N95 respirator or working within a certified chemical fume hood[10]. |
| Preparing Solutions (e.g., dissolving in solvent) | Chemical splash goggles[8]. | Nitrile gloves[8]. | Full-length lab coat[9]. | Work within a certified chemical fume hood. |
| General Handling of Dilute Solutions | Safety glasses with side shields[8]. | Nitrile gloves[8]. | Full-length lab coat[9]. | Not generally required if splashes are unlikely. |
| Centrifugation | Safety glasses with side shields[8]. | Nitrile gloves[8]. | Full-length lab coat[9]. | Not required if using sealed centrifuge rotors. |
| Spill Cleanup | Chemical splash goggles and a face shield[8][11]. | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant apron over a lab coat[12]. | N95 respirator for powders; organic vapor cartridge for solutions. |
Procedural Guidance: From Preparation to Disposal
Engineering Controls: The First Line of Defense
Whenever possible, engineering controls should be the primary method of exposure reduction.
-
Chemical Fume Hood: All handling of the solid/powder form of Dihydrodehydrodiconiferyl alcohol 9-O-glucoside should be performed in a certified chemical fume hood to minimize inhalation risk[10]. This is also recommended when preparing stock solutions.
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure the work area is clean and uncluttered[13]. Designate a specific area for this work.
-
Donning PPE: Put on PPE in the following order: lab coat, safety glasses/goggles, and then gloves.
-
Weighing: If weighing the powder, do so in a fume hood or a balance enclosure. Use anti-static weigh boats to prevent dispersal of the powder.
-
Solution Preparation: When dissolving the compound, add the solvent to the powder slowly to avoid splashing.
-
Doffing PPE: Remove PPE in a manner that avoids cross-contamination. Remove gloves first, followed by the lab coat and eye protection. Wash hands thoroughly with soap and water after handling is complete[9].
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[1][5]. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open[1][5]. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention[1].
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water[1]. Seek immediate medical attention.
Disposal Plan: Environmental Responsibility
As with many bioactive molecules, the environmental impact of Dihydrodehydrodiconiferyl alcohol 9-O-glucoside is not well-documented. Therefore, it should be disposed of as chemical waste.
-
Solid Waste: Contaminated consumables such as weigh boats, pipette tips, and gloves should be placed in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a clearly labeled hazardous waste container. Do not pour down the drain[6]. Follow your institution's specific guidelines for chemical waste disposal.
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for Dihydrodehydrodiconiferyl alcohol 9-O-glucoside.
References
- 1. abmole.com [abmole.com]
- 2. targetmol.com [targetmol.com]
- 3. (+)-Dihydrodehydrodiconiferyl Alcohol-9-O-Beta-D-Glucopyranoside | C26H34O11 | CID 44577121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Highly Efficient Biotransformation of Phenolic Glycosides Using a Recombinant β-Glucosidase From White Rot Fungus Trametes trogii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. saltworkstech.com [saltworkstech.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. hsa.ie [hsa.ie]
- 9. ethz.ch [ethz.ch]
- 10. nspcoatings.co.uk [nspcoatings.co.uk]
- 11. epa.gov [epa.gov]
- 12. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 13. artsci.usu.edu [artsci.usu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
